Propen-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
29456-04-0 |
|---|---|
Molecular Formula |
C3H6O |
Molecular Weight |
58.08 g/mol |
IUPAC Name |
prop-1-en-2-ol |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h4H,1H2,2H3 |
InChI Key |
NARVIWMVBMUEOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)O |
Origin of Product |
United States |
Foundational & Exploratory
propen-2-ol IUPAC name and CAS number
This document provides the standard chemical identifiers for propan-2-ol, a widely used solvent and disinfectant. It is important to note that the query "propen-2-ol" typically refers to the enol tautomer of acetone, which is generally unstable. The stable and common chemical compound is propan-2-ol, also known as isopropyl alcohol.
IUPAC Nomenclature and CAS Registry Number
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system for chemical compounds. The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance.
The preferred IUPAC name for the compound with the chemical formula C₃H₈O, where the hydroxyl group is attached to the second carbon atom of the propane (B168953) chain, is propan-2-ol .[1][2] Its unique CAS Registry Number is 67-63-0 .[1][2][3][4]
Summary of Chemical Identifiers
The following table summarizes the key identifiers for propan-2-ol.
| Identifier Type | Value |
| Preferred IUPAC Name | Propan-2-ol[1][2] |
| Other Names | Isopropyl alcohol, Isopropanol, 2-Propanol[2][3][5] |
| CAS Number | 67-63-0[1][2][4] |
| Molecular Formula | C₃H₈O[1][6][7] |
Relationship of Chemical Identifiers
The following diagram illustrates the relationship between the common name, IUPAC name, and CAS number for propan-2-ol.
References
- 1. PROPAN-2-OL | CAS 67-63-0 [matrix-fine-chemicals.com]
- 2. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Propan-2-ol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. chemos.de [chemos.de]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Propan 2 ol Formula - Definition, Structure and FAQs [vedantu.com]
- 7. Propan-2-Ol Formula: Structure, Uses, Properties, Reactions [pw.live]
Keto-Enol Tautomerism of Acetone: A Mechanistic and Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive examination of the keto-enol tautomerism of acetone (B3395972). It delves into the core mechanistic pathways under both acidic and basic conditions, presents key thermodynamic data, and outlines detailed experimental protocols for the quantitative study of this fundamental chemical equilibrium.
Introduction to Keto-Enol Tautomerism
Tautomerism is a form of constitutional isomerism where two structures, known as tautomers, are in rapid equilibrium. Keto-enol tautomerism is a classic example of this phenomenon, involving the interconversion of a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond).
For acetone, the equilibrium lies significantly towards the more stable keto form. This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond in the keto tautomer compared to the carbon-carbon double bond in the enol form.[1] Despite its low concentration at equilibrium, the enol tautomer is a crucial intermediate in many chemical reactions involving ketones.
Reaction Mechanisms
The interconversion between the keto and enol forms of acetone is slow in neutral conditions but is catalyzed by the presence of acids or bases.
Acid-Catalyzed Tautomerism
Under acidic conditions, the tautomerization proceeds via a two-step mechanism involving the protonation of the carbonyl oxygen followed by the deprotonation of an alpha-carbon.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid (e.g., H₃O⁺), forming a resonance-stabilized oxonium ion. This step increases the acidity of the α-hydrogens.
-
Deprotonation of the α-Carbon: A weak base (e.g., H₂O) then abstracts a proton from one of the α-carbons. The electrons from the C-H bond move to form a C=C double bond, and the electrons from the C=O double bond move to the oxygen atom, neutralizing its positive charge and forming the enol.
Base-Catalyzed Tautomerism
In the presence of a base, the tautomerization also occurs in two steps, but in the reverse order of the acid-catalyzed mechanism: deprotonation followed by protonation.
-
Deprotonation of the α-Carbon: A base (e.g., OH⁻) removes a proton from an α-carbon of the acetone molecule, forming a resonance-stabilized enolate ion.
-
Protonation of the Enolate Oxygen: The enolate ion is then protonated at the oxygen atom by a proton source (e.g., H₂O), resulting in the formation of the enol and regenerating the base catalyst.
Quantitative Data
The equilibrium between the keto and enol forms of acetone is characterized by several key thermodynamic parameters. The data strongly indicates the predominance of the keto form.
| Parameter | Symbol | Value | Units | Reference(s) |
| Equilibrium Constant | Keq | ~ 1 x 10-6 | - | [1] |
| Gibbs Free Energy Change | ΔG° | ~ 34 | kJ/mol | Calculated |
| Enthalpy of Tautomerization | ΔH° | 50 - 58 | kJ/mol | [2] |
| Entropy of Tautomerization | ΔS° | 6.7 | J/(mol·K) | [2] |
| Energy Difference | ΔE | 12 - 13.9 | kcal/mol | [2] |
Note: The Gibbs Free Energy Change was calculated using the formula ΔG° = -RTln(Keq) at 298 K.
Experimental Protocols
The study of keto-enol tautomerism can be effectively carried out using a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is a powerful technique for quantifying the relative concentrations of the keto and enol tautomers in solution.
Methodology:
-
Sample Preparation: Prepare a solution of acetone in a deuterated solvent (e.g., CDCl₃, acetone-d₆). The concentration should be accurately known.
-
Data Acquisition: Acquire the 1H NMR spectrum of the sample at a controlled temperature.
-
Spectral Analysis:
-
Identify the characteristic signals for the keto and enol forms. The α-protons of the keto form of acetone typically appear as a singlet around 2.1 ppm. The vinylic protons of the enol form will appear further downfield, and the hydroxyl proton will be a broad singlet.
-
Integrate the signals corresponding to the protons of the keto and enol forms.
-
-
Calculation of Equilibrium Constant: The equilibrium constant (Keq) can be calculated from the integrated areas of the NMR signals:
-
Keq = [Enol] / [Keto] = (Integral of enol protons / Number of enol protons) / (Integral of keto protons / Number of keto protons)
-
-
Thermodynamic Analysis: By performing the NMR experiment at different temperatures, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the thermodynamics and kinetics of the tautomerization process.
Methodology:
-
Structure Optimization:
-
Build the 3D structures of the keto and enol tautomers of acetone.
-
Perform geometry optimization calculations using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Energy Calculations:
-
Calculate the electronic energies of the optimized keto and enol forms.
-
-
Thermodynamic Parameter Calculation:
-
From the output of the frequency calculations, determine the enthalpy (H) and Gibbs free energy (G) of each tautomer.
-
Calculate the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of tautomerization by taking the difference between the values for the enol and keto forms.
-
-
Transition State Search (Optional):
-
To investigate the reaction mechanism and determine the activation energy, perform a transition state search for both the acid- and base-catalyzed pathways. This involves locating the saddle point on the potential energy surface connecting the reactant and product.
-
Conclusion
The keto-enol tautomerism of acetone, while heavily favoring the keto form, is a cornerstone of organic chemistry with significant implications for reactivity and reaction mechanisms. The ability to quantitatively assess the equilibrium and understand the catalytic role of acids and bases is crucial for researchers in organic synthesis and drug development. The experimental and computational protocols outlined in this guide provide a robust framework for the in-depth study of this and similar tautomeric systems.
References
thermodynamic stability of acetone versus propen-2-ol
An In-depth Technical Guide to the Thermodynamic Stability of Acetone (B3395972) versus Propen-2-ol
Introduction
Acetone, a simple ketone, and its enol tautomer, this compound, represent a classic example of keto-enol tautomerism.[1][2] While tautomers are constitutional isomers that readily interconvert, the equilibrium between the keto and enol forms is a critical determinant of their relative thermodynamic stability.[3] This guide provides a detailed analysis of the thermodynamic properties of acetone and this compound, outlining the experimental methods used to determine these properties and the factors governing their stability. This information is of significant value to researchers, scientists, and professionals in drug development where understanding molecular stability is paramount.
Thermodynamic Data Summary
The thermodynamic stability of a compound under standard conditions is quantitatively described by its standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and standard molar entropy (S°). A lower Gibbs free energy of formation indicates greater thermodynamic stability.
Table 1: Thermodynamic Properties of Acetone and this compound (Gas Phase)
| Property | Acetone (Keto Form) | This compound (Enol Form) | Units |
| Std. Enthalpy of Formation (ΔfH°) | -218.5[4] | -160 ± 8[5] | kJ/mol |
| Std. Molar Entropy (S°) | 295.35[4] | Data not readily available | J/(mol·K) |
| Std. Gibbs Free Energy of Formation (ΔfG°) | Calculated below | Data not readily available | kJ/mol |
Note: The standard Gibbs free energy of formation can be calculated using the equation: ΔGf° = ΔHf° - TΔSf°. Due to the lack of readily available standard entropy for this compound, a direct comparison of experimental ΔGf° is challenging. However, the significant difference in their enthalpies of formation provides a strong indication of their relative stabilities.
Keto-Enol Tautomerism
Acetone and this compound exist in a dynamic equilibrium, though it heavily favors the keto form.[3][6] This preference is primarily due to the greater strength of the carbon-oxygen double bond in the ketone (~749 kJ/mol) compared to the carbon-carbon double bond in the enol (~611 kJ/mol).[3][7]
At ambient temperature in the vapor phase, only a minuscule fraction, approximately 2.4 x 10⁻⁷%, of the molecules are in the enol form.[6] The keto tautomer is more stable than the enol tautomer by about 45–60 kJ/mol.[3][7]
Caption: The keto-enol tautomerism equilibrium between acetone and this compound.
Determination of Thermodynamic Stability: A Logical Workflow
The assessment of the thermodynamic stability of isomers like acetone and this compound involves a combination of experimental measurements and theoretical calculations.
Caption: A logical workflow for determining and comparing thermodynamic stability.
Experimental Protocols
The determination of thermodynamic properties is achieved through various precise experimental techniques.
Bomb Calorimetry for Enthalpy of Combustion
This method is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.
-
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container called a bomb. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.
-
Methodology:
-
A weighed sample of the organic compound (e.g., acetone) is placed in a crucible inside the bomb calorimeter.
-
The bomb is sealed, pressurized with pure oxygen, and submerged in a known volume of water in an insulated container (calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The final temperature of the water after combustion is recorded.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8]
-
The heat of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Knudsen Effusion Method for Vapor Pressure
This technique is employed to measure the vapor pressure of solids or liquids with low volatility, which is then used to determine the enthalpy of sublimation or vaporization.
-
Principle: The method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure is directly proportional to this rate of effusion.
-
Methodology:
-
A sample of the substance is placed in a Knudsen cell, which is a container with a small, well-defined orifice.
-
The cell is placed in a high-vacuum chamber and heated to a constant temperature.
-
The mass loss of the sample over a specific time period is measured.[9]
-
The vapor pressure (p) is calculated using the Knudsen equation: p = (Δm / (A * t)) * sqrt(2 * π * R * T / M) where Δm is the mass loss, A is the area of the orifice, t is the time, R is the ideal gas constant, T is the temperature, and M is the molar mass of the effusing vapor.[9]
-
By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined from the Clausius-Clapeyron equation.
-
Adiabatic Calorimetry for Heat Capacity and Entropy
Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. From this data, the standard entropy can be calculated.
-
Principle: The sample is placed in a calorimeter that is adiabatically shielded from its surroundings, meaning no heat is exchanged. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.
-
Methodology:
-
The sample is cooled to a very low temperature (close to 0 K).
-
A small, precisely measured amount of heat is added to the sample using an electric heater.
-
The temperature of the sample is allowed to equilibrate, and the temperature rise is recorded.
-
The heat capacity (Cp) is calculated as the ratio of the heat added to the temperature rise.
-
This process is repeated in small temperature increments up to the desired temperature (e.g., 298.15 K).
-
The standard molar entropy (S°) at a given temperature T is then determined by integrating the heat capacity divided by temperature from 0 K to T, accounting for the entropies of any phase transitions.
-
Conclusion
References
- 1. Acetone and this compound are: | Filo [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetone (data page) - Wikipedia [en.wikipedia.org]
- 5. This compound [webbook.nist.gov]
- 6. Acetone - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 9. eng.uc.edu [eng.uc.edu]
Enthalpy of Formation of Acetone Enol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the standard enthalpy of formation for acetone (B3395972) enol (prop-1-en-2-ol), a key tautomer of acetone. Due to its transient nature, direct calorimetric determination of its heat of formation is not feasible. Consequently, its thermochemical properties are primarily established through a combination of experimental measurements on related species and high-level theoretical computations, which are integrated into a self-consistent thermochemical network. This document summarizes the most reliable quantitative data available, outlines the advanced methodologies used for its determination, and illustrates the fundamental keto-enol tautomerism.
Quantitative Data: Standard Enthalpy of Formation
The most accurate and reliable thermochemical data for acetone enol are provided by the Active Thermochemical Tables (ATcT).[1][2] These values are derived from a comprehensive analysis of a vast network of experimental and theoretical data. Acetone enol exists as two distinct conformers, syn and anti, depending on the orientation of the hydroxyl group.
The standard gas-phase enthalpy of formation (ΔfH°) for both conformers at 298.15 K is presented below. For context, the corresponding value for the more stable keto form (acetone) is also included.
| Chemical Species | Conformer | Formula | Standard Enthalpy of Formation (ΔfH°gas, 298.15 K) | Uncertainty |
| Acetone Enol | syn | CH₃C(OH)CH₂ | -163.5 kJ/mol | ± 0.9 kJ/mol |
| Acetone Enol | anti | CH₃C(OH)CH₂ | -159.3 kJ/mol | ± 0.9 kJ/mol |
| Acetone (Keto) | N/A | (CH₃)₂CO | -217.5 kJ/mol | ± 0.4 kJ/mol |
Data sourced from Argonne National Laboratory's Active Thermochemical Tables (ATcT). The uncertainties represent 95% confidence limits.
Methodologies for Determination
The enthalpy of formation of a transient species like acetone enol cannot be determined by traditional experimental methods such as combustion calorimetry, which are suitable for stable compounds.[3][4] Instead, its value is derived from a combination of sophisticated experimental techniques and computational chemistry, with the Active Thermochemical Tables (ATcT) methodology providing the benchmark values.
The Active Thermochemical Tables (ATcT) Protocol
The ATcT approach is a paradigm shift from traditional sequential thermochemistry.[1][2][5] It determines the thermochemistry of chemical species by constructing and solving a large Thermochemical Network (TN).
Core Principles:
-
Network Construction : The TN incorporates all available high-quality experimental and theoretical data relevant to the species of interest. This includes reaction enthalpies, ionization energies from photoionization spectroscopy, bond dissociation energies, and gas-phase acidities.[5][6]
-
Data Evaluation : Each piece of data is critically evaluated, assigned a well-defined uncertainty, and re-interpreted if necessary.
-
Statistical Solution : The TN is treated as a large system of equations. A weighted least-squares analysis is performed to find the optimal solution that is simultaneously consistent with all the data in the network. This process identifies and resolves conflicts between different data sources.[7][8]
-
Provenance and Correlation : The final thermochemical values for a species like acetone enol come with a detailed provenance, indicating which experimental and theoretical determinations were most influential. It also quantifies the correlation with the thermochemistry of other species in the network.
The ATcT workflow is a computational protocol that leverages a vast database of chemical knowledge to produce highly accurate and reliable thermochemical data for species that are difficult or impossible to measure directly.
Contributing Experimental Techniques
While no single experiment directly yields the standard enthalpy of formation of acetone enol, several techniques provide crucial data points that are incorporated into the Thermochemical Network. For unstable enols and other transient species, gas-phase methods are paramount.
Key Experimental Methods:
-
Photoionization Mass Spectrometry (PIMS) : This technique is used to determine the ionization energies of molecules and the appearance energies of fragment ions. By creating the enol in situ (e.g., through pyrolysis of a precursor) and ionizing it, its adiabatic ionization energy can be measured. This value, combined with the known heat of formation of the resulting cation and the precursor, allows for the calculation of the neutral enol's enthalpy of formation through a thermochemical cycle.[6][9]
-
Tandem Mass Spectrometry : Techniques like Neutralization-Reionization Mass Spectrometry (NRMS) can be used to generate and characterize transient neutral species in the gas phase. While challenging, these methods can provide valuable structural and energetic information.
-
Crossed Molecular Beam (CMB) Experiments : These experiments allow the study of reaction dynamics under single-collision conditions and can be used to identify transient products and intermediates, providing insights into reaction pathways that form or consume enols.[10]
Computational Chemistry Protocols
High-level ab initio quantum chemical calculations are essential for providing theoretical data to the Thermochemical Network, especially for species where experimental data is sparse.
Typical Computational Workflow:
-
Geometry Optimization : The molecular geometry of the acetone enol conformers is optimized using a high-level theoretical method (e.g., Coupled Cluster with single, double, and perturbative triple excitations, CCSD(T)).
-
Vibrational Frequency Calculation : Harmonic vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE).[11]
-
High-Accuracy Energy Calculation : Single-point energy calculations are performed using very large basis sets (e.g., extrapolating to the complete basis set limit) and include corrections for core-valence electron correlation, relativistic effects, and other smaller contributions.[12][13]
-
Enthalpy of Formation Calculation : The calculated total atomization energy is combined with the well-known experimental enthalpies of formation of the constituent atoms in their standard states to yield a theoretical gas-phase enthalpy of formation at 0 K. This is then corrected to 298.15 K using calculated thermal contributions.[11][12]
Visualization of Tautomerism
The central chemical relationship involving acetone enol is its equilibrium with the more stable keto form, acetone. This keto-enol tautomerization is a fundamental concept in organic chemistry.
Caption: Keto-enol tautomerism of acetone.
References
- 1. atct.anl.gov [atct.anl.gov]
- 2. laszewski.github.io [laszewski.github.io]
- 3. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]
- 5. osti.gov [osti.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Active Thermochemical Tables (ATcT) Advance Chemistry as a PuRe Data Resource | Department of Energy [energy.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thermodynamics - How to evaluate the heat of formation with computational chemistry? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Gas-Phase Thermochemistry of C3H6O Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas-phase thermochemical data for various isomers of C3H6O. The document presents quantitative data in structured tables, details the experimental and computational protocols for data determination, and includes visualizations of these workflows. This information is crucial for understanding the stability, reactivity, and potential energy surfaces of these compounds, which is of significant interest in fields ranging from combustion chemistry to drug metabolism and atmospheric science.
Introduction to C3H6O Isomers
The molecular formula C3H6O represents a diverse group of constitutional isomers, including aldehydes, ketones, enols, ethers, and cyclic alcohols. These isomers exhibit a wide range of chemical and physical properties, largely dictated by their functional groups and molecular structures. Understanding their relative thermodynamic stabilities in the gas phase is fundamental to predicting their behavior in various chemical environments. This guide focuses on the key thermochemical properties: standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp).
Gas-Phase Thermochemical Data
The following tables summarize the available experimental and computational gas-phase thermochemical data for several C3H6O isomers at 298.15 K.
Table 1: Standard Enthalpy of Formation (ΔfH°gas) at 298.15 K
| Isomer | Structure | ΔfH° (kJ/mol) | Data Source |
| Propanal | CH3CH2CHO | -185.8 ± 0.8 | NIST Chemistry WebBook |
| Acetone | CH3COCH3 | -217.6 ± 0.7 | NIST Chemistry WebBook |
| Allyl alcohol | CH2=CHCH2OH | -129.3 | NIST Chemistry WebBook |
| Propylene oxide | c-(CH3)CHOCH2 | -92.9 ± 0.8 | NIST Chemistry WebBook |
| Cyclopropanol | c-C3H5OH | -118.4 | NIST Chemistry WebBook |
| Methyl vinyl ether | CH3OCH=CH2 | -107.1 | Computational Study[1] |
| (Z)-Prop-1-en-1-ol | (Z)-CH3CH=CHOH | -174.0 | NIST Chemistry WebBook[2] |
| Prop-1-en-2-ol | CH2=C(OH)CH3 | -163.2 | Computational Study |
Table 2: Standard Molar Entropy (S°gas) at 298.15 K
| Isomer | Structure | S° (J/mol·K) | Data Source |
| Propanal | CH3CH2CHO | 299.91 ± 4.18 | NIST Chemistry WebBook |
| Acetone | CH3COCH3 | 295.89 ± 4.18 | NIST Chemistry WebBook |
| Allyl alcohol | CH2=CHCH2OH | 300.7 | NIST Chemistry WebBook |
| Propylene oxide | c-(CH3)CHOCH2 | 288.7 | NIST Chemistry WebBook |
| Cyclopropanol | c-C3H5OH | 292.0 | Computational Study |
| Methyl vinyl ether | CH3OCH=CH2 | 284.1 | Computational Study[1] |
| (Z)-Prop-1-en-1-ol | (Z)-CH3CH=CHOH | 291.2 | Computational Study |
| Prop-1-en-2-ol | CH2=C(OH)CH3 | 294.6 | Computational Study |
Table 3: Molar Heat Capacity (Cpgas) at 298.15 K
| Isomer | Structure | Cp (J/mol·K) | Data Source |
| Propanal | CH3CH2CHO | 80.73 | NIST Chemistry WebBook |
| Acetone | CH3COCH3 | 75.02 | NIST Chemistry WebBook |
| Allyl alcohol | CH2=CHCH2OH | 78.2 | NIST Chemistry WebBook |
| Propylene oxide | c-(CH3)CHOCH2 | 75.3 | NIST Chemistry WebBook |
| Cyclopropanol | c-C3H5OH | 75.2 | NIST Chemistry WebBook[3] |
| Methyl vinyl ether | CH3OCH=CH2 | 72.8 | Computational Study[1] |
| (Z)-Prop-1-en-1-ol | (Z)-CH3CH=CHOH | 76.1 | Computational Study |
| Prop-1-en-2-ol | CH2=C(OH)CH3 | 77.4 | Computational Study |
Experimental and Computational Protocols
The determination of accurate thermochemical data relies on a combination of experimental techniques and high-level computational methods.
Bomb calorimetry is a standard experimental technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be derived.
Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid C3H6O isomer is encapsulated in a material of known heat of combustion (e.g., a gelatin capsule).
-
Bomb Assembly: The capsule is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and purged with a small amount of pure oxygen before being filled to a high pressure (typically 30 atm) to ensure complete combustion.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the fuse wire and the capsule.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Workflow for Bomb Calorimetry
Gaussian-4 (G4) theory is a high-accuracy composite computational method used to predict the thermochemical properties of molecules. It involves a series of calculations that approximate a high-level of theory with a large basis set.
Methodology:
-
Geometry Optimization: The molecular geometry of the C3H6O isomer is optimized at the B3LYP/6-31G(2df,p) level of theory.
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to extrapolate to the complete basis set limit. These include:
-
CCSD(T)/6-31G(d)
-
MP4/6-31+G(d)
-
MP4/6-31G(2df,p)
-
MP2(Full)/G3LargeXP
-
-
Hartree-Fock Limit Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set limit.
-
Total Energy Calculation: The individual energy components are combined with empirical higher-level corrections to obtain a final, highly accurate total electronic energy.
-
Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated from the total energy, ZPVE, and vibrational frequencies using standard statistical mechanics principles.
References
acid-catalyzed enolization of ketones explained
An In-depth Technical Guide on the Acid-Catalyzed Enolization of Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enolization, the process by which a carbonyl compound converts to its corresponding enol tautomer, is a fundamental concept in organic chemistry with profound implications in synthesis, reactivity, and stereochemistry. The acid-catalyzed pathway for this transformation provides a crucial route to the formation of enols, which serve as key nucleophilic intermediates in a variety of significant reactions, including alpha-halogenation and the aldol (B89426) condensation. This technical guide provides an in-depth examination of the mechanism, kinetics, and thermodynamics of acid-catalyzed enolization of ketones. It includes a summary of quantitative data, detailed experimental protocols for studying the reaction, and visualizations of the core mechanistic pathway and experimental workflows.
The Mechanism of Acid-Catalyzed Enolization
The conversion of a ketone to its enol form under acidic conditions is a reversible, two-step process.[1] The overall transformation involves the net movement of a proton from the α-carbon to the carbonyl oxygen, with the assistance of an acid catalyst.
Step 1: Protonation of the Carbonyl Oxygen The mechanism initiates with a rapid and reversible protonation of the carbonyl oxygen by an acid catalyst (typically H₃O⁺).[2][3] This initial step activates the carbonyl group, making the α-protons more acidic and susceptible to removal. The resulting intermediate is a resonance-stabilized oxonium ion.[3] This proton transfer between oxygen atoms is generally a very fast equilibrium.[1]
Step 2: Deprotonation of the α-Carbon In the second step, a base (commonly a water molecule) abstracts a proton from the α-carbon.[2] This deprotonation occurs concurrently with the formation of a carbon-carbon double bond and the neutralization of the positive charge on the oxygen, yielding the enol.[4] This step is the slower, rate-determining step of the overall enolization process.[3][5][6] The regeneration of the acid catalyst (H₃O⁺) completes the catalytic cycle.
The detailed mechanism is visualized in the diagram below.
Caption: Mechanism of acid-catalyzed ketone enolization.
Kinetics and Thermodynamics
Rate Law and Catalysis
The enolization of ketones is subject to general acid catalysis.[5][7] This means that any Brønsted acid present in the solution can participate in the protonation step. The rate of enolization is typically first-order with respect to the ketone concentration and first-order with respect to the acid catalyst concentration. As the deprotonation of the α-carbon is the rate-determining step, the overall reaction rate is governed by the speed of this step.[8][9]
Keto-Enol Equilibrium
The equilibrium between the keto and enol forms is known as keto-enol tautomerism.[2] For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form. This preference is largely due to the greater strength of the carbon-oxygen (C=O) double bond compared to the carbon-carbon (C=C) double bond.[2] However, structural factors can significantly influence the position of the equilibrium. Factors that stabilize the enol, such as conjugation or intramolecular hydrogen bonding (as seen in β-dicarbonyl compounds), can dramatically increase the percentage of the enol tautomer at equilibrium.
Table 1: Keto-Enol Equilibrium Constants (Keq) for Representative Carbonyl Compounds This table summarizes the percentage of the enol form present at equilibrium for various ketones in different solvents. The equilibrium constant is defined as Keq = [Enol]/[Keto].
| Carbonyl Compound | Solvent | % Enol at Equilibrium | Keq | Reference |
| Acetaldehyde | Pure | 0.0006 | 6 x 10⁻⁷ | [3] |
| Acetone | Pure | 0.00015 | 1.5 x 10⁻⁶ | [2] |
| Cyclohexanone | Pure | 0.02 | 2 x 10⁻⁴ | [6] |
| Acetylacetone (2,4-Pentanedione) | Pure | 80 | 4 | |
| Ethyl Acetoacetate | CCl₄ | 49 | ~0.96 | [6] |
| Ethyl Acetoacetate | D₂O | < 2 | < 0.02 | [6] |
| Phenol (as enol of cyclohexadienone) | - | ~100 | Very Large |
Note: Values are approximate and can vary with temperature and solvent conditions.
Experimental Protocols
The study of enolization kinetics and equilibria relies on several well-established analytical techniques.
Protocol for Rate Measurement via Iodination
The rate of acid-catalyzed enolization can be conveniently measured by monitoring the rate of halogenation. The reaction of an enol with a halogen (e.g., I₂, Br₂) is extremely fast. Therefore, the rate-limiting step of the overall halogenation reaction is the formation of the enol itself. The reaction rate is zero-order with respect to the halogen concentration, as long as the halogen is present.[5]
Methodology:
-
Preparation of Reagents: Prepare a standard solution of the ketone in an appropriate aqueous buffer (e.g., acetate (B1210297) buffer) to maintain a constant pH. Prepare a standard solution of iodine (I₂) in aqueous potassium iodide (KI) to form the triiodide ion (I₃⁻), which is soluble and can be monitored spectrophotometrically.
-
Kinetic Run: Initiate the reaction by mixing the ketone solution with the acidic buffer and the I₃⁻ solution in a cuvette at a constant temperature (e.g., 25°C).
-
Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer. Monitor the decrease in absorbance of the triiodide ion at its λmax (approximately 351 nm) over time.[5]
-
Data Analysis: Since the reaction is zero-order in I₃⁻, a plot of absorbance versus time should be linear. The slope of this line is directly proportional to the rate of the reaction.
-
Rate Calculation: The rate of enolization is equal to the rate of disappearance of iodine. By varying the initial concentrations of the ketone and the acid catalyst, the order of the reaction with respect to each can be determined, and the rate constant can be calculated.
Caption: Experimental workflow for determining enolization rate.
Protocol for Equilibrium Measurement via ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for quantitatively determining the ratio of keto to enol tautomers at equilibrium.[10] Because the interconversion between tautomers is often slow on the NMR timescale, distinct signals for both the keto and enol forms can be observed and integrated.[10]
Methodology:
-
Sample Preparation: Dissolve a known quantity of the ketone (e.g., ethyl acetoacetate) in the desired deuterated solvent (e.g., CDCl₃, D₂O).
-
Equilibration: Allow the sample to reach thermal and chemical equilibrium at a specific temperature. This may take several hours.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Signal Assignment: Identify the characteristic proton signals for both the keto and enol forms. For example, the α-protons of the keto form will have a different chemical shift than the vinylic proton of the enol form.[10]
-
Integration and Calculation: Carefully integrate the area of a well-resolved signal corresponding to the keto form and one corresponding to the enol form. The ratio of these integral areas is directly proportional to the molar ratio of the two tautomers.
-
Keq Determination: Calculate the equilibrium constant using the formula: Keq = (Integral of Enol Signal) / (Integral of Keto Signal). The percent enol can be calculated as [%Enol] = [IntegralEnol / (IntegralEnol + IntegralKeto)] x 100.[10]
Conclusion
The acid-catalyzed enolization of ketones is a cornerstone reaction mechanism in organic chemistry. The process proceeds via a two-step pathway involving a rapid pre-equilibrium protonation of the carbonyl oxygen followed by a rate-determining deprotonation of the α-carbon. While the keto-enol equilibrium typically favors the keto tautomer, structural and environmental factors can significantly alter this balance. The principles of this reaction are fundamental to understanding the reactivity of carbonyl compounds and are widely applied in the strategic design of synthetic pathways in academic research and the pharmaceutical industry. The experimental methods outlined provide robust frameworks for quantifying the kinetic and thermodynamic parameters that govern this critical transformation.
References
- 1. Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. open.library.ubc.ca [open.library.ubc.ca]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the Mechanism of Base-Catalyzed Enolate Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enolates are highly versatile nucleophilic intermediates pivotal to a vast array of carbon-carbon bond-forming reactions in organic synthesis, including those central to the development of pharmaceutical agents. The regioselective generation of a specific enolate from an unsymmetrical carbonyl compound is a frequent challenge that can be surmounted by a nuanced understanding and application of kinetic versus thermodynamic control. This technical guide provides a comprehensive examination of the mechanism of base-catalyzed enolate formation, detailing the underlying principles, quantitative data to inform experimental design, and explicit protocols for the controlled generation of these critical intermediates.
The Core Mechanism of Enolate Formation
Base-catalyzed enolate formation proceeds via the deprotonation of an α-carbon (a carbon atom adjacent to a carbonyl group). The acidity of the α-proton is significantly enhanced due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.[1][2] The enolate anion is a resonance hybrid, with the negative charge delocalized between the α-carbon and the oxygen atom. While the major resonance contributor places the negative charge on the more electronegative oxygen atom, the enolate typically reacts as a carbon-centered nucleophile in many synthetic applications.[1]
dot
Caption: General mechanism of base-catalyzed enolate formation.
Quantitative Data for Enolate Formation
The feasibility and position of the equilibrium in enolate formation are dictated by the relative acidities of the carbonyl compound and the conjugate acid of the base employed. The pKa values in Table 1 provide a quantitative basis for selecting an appropriate base to achieve the desired degree of deprotonation. For complete and irreversible enolate formation, the pKa of the base's conjugate acid should be significantly higher than that of the carbonyl compound.
Table 1: pKa Values of Common Carbonyl Compounds and Bases
| Compound Class | Example | pKa in DMSO | pKa in H₂O |
| Carbonyl Compounds | |||
| Aldehyde | Acetaldehyde | 25.5 | ~17 |
| Ketone | Acetone | 26.5 | ~19-20 |
| Ester | Ethyl Acetate | 30.5 | ~25 |
| Amide | Acetamide | 25 | ~18 |
| 1,3-Diketone | Acetylacetone | 13.3 | 9.0 |
| Bases (Conjugate Acid pKa) | |||
| Sodium Hydride (NaH) | H₂ | 49 | 36 |
| Sodium Amide (NaNH₂) | NH₃ | 41 | 38 |
| Lithium Diisopropylamide (LDA) | Diisopropylamine (B44863) | 35.7 | ~36-40 |
| Potassium Hexamethyldisilazide (KHMDS) | Hexamethyldisilazane | 29.5 | ~26 |
| Sodium Ethoxide (NaOEt) | Ethanol | 29.8 | 16.0 |
| Sodium Hydroxide (NaOH) | H₂O | 31 | 15.7 |
Data compiled from various sources, including Bordwell pKa tables.[3][4][5]
Table 2: Spectroscopic Data for a Representative Enolate
| Enolate Type | Compound | Solvent | Spectroscopic Data |
| Lithium Enolate | 2-Methylcyclohexanone (B44802) | THF | ¹H NMR (δ, ppm): Olefinic proton at ~4.5-4.7 |
| ¹³C NMR (δ, ppm): C=C carbons at ~95-105 and ~150-160 | |||
| IR (ν, cm⁻¹): C=C stretch at ~1650-1670 |
Note: Specific chemical shifts and stretching frequencies can vary with solvent, counterion, and substitution.[6][7][8]
Kinetic vs. Thermodynamic Enolate Formation
For unsymmetrical ketones, the regioselectivity of deprotonation can be directed to favor either the kinetic or the thermodynamic enolate.[9]
-
Kinetic Enolate: This is the enolate formed fastest. It results from the removal of the most sterically accessible and often most acidic α-proton.[9]
-
Thermodynamic Enolate: This is the most stable enolate, typically characterized by a more highly substituted double bond.
The selection between these two pathways is governed by the reaction conditions, as summarized in the workflow below.
dot
Caption: Workflow for selecting conditions for regioselective enolate formation.
Experimental Protocols
General Considerations
-
All reactions involving strong bases must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven- or flame-dried prior to use.
-
Temperatures for low-temperature reactions should be carefully monitored.
Protocol for Kinetic Enolate Formation (using LDA)
This protocol describes the generation of the less substituted enolate of 2-methylcyclohexanone.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF), distilled from sodium/benzophenone
-
2-Methylcyclohexanone, distilled
-
Chlorotrimethylsilane (B32843) (TMSCl), distilled (for trapping)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The enolate solution is now ready for reaction with an electrophile.
Protocol for Thermodynamic Enolate Formation (using NaH)
This protocol describes the generation of the more substituted enolate of 2-methylcyclohexanone.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
2-Methylcyclohexanone, distilled
-
Chlorotrimethylsilane (TMSCl), distilled (for trapping)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add NaH (1.2 equivalents).
-
Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Add anhydrous THF to the flask.
-
Slowly add 2-methylcyclohexanone (1.0 equivalent) to the stirred suspension of NaH in THF at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours to allow for equilibration to the thermodynamic enolate. Hydrogen gas evolution will be observed.
-
Cool the reaction mixture to 0 °C. The enolate solution is now ready for reaction with an electrophile.
Protocol for Enolate Trapping
This protocol describes the trapping of a pre-formed enolate with an electrophile to form a silyl (B83357) enol ether, which can be used for characterization and subsequent reactions.
Procedure:
-
To the enolate solution prepared according to either protocol 4.2 or 4.3 at the appropriate temperature (e.g., -78 °C for the kinetic enolate), add distilled chlorotrimethylsilane (1.2 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or pentane (B18724) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude silyl enol ether can be purified by distillation or chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. scribd.com [scribd.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Regioselective Formation of Enolates [jove.com]
computational modeling of propen-2-ol molecular structure
An in-depth technical guide to the computational modeling of the propen-2-ol molecular structure, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound (CH₃C(OH)CH₂), the enol tautomer of acetone, is a molecule of significant interest in various chemical and biological contexts.[1] Although less stable than its keto counterpart, it serves as a crucial intermediate in numerous reactions and is a subject of study in interstellar chemistry.[1] Understanding its molecular structure, conformational landscape, and vibrational dynamics is essential for elucidating its reactivity and interactions. Computational modeling provides a powerful and indispensable toolkit for investigating such unstable species, offering insights that are often difficult to obtain through experimental methods alone.
This technical guide details the application of modern computational techniques to the study of this compound. It covers the theoretical background of relevant computational methods, presents key structural and spectroscopic data in a comparative format, outlines standardized protocols for performing these calculations, and provides visualizations of conceptual workflows and chemical relationships.
Computational Methodologies
The accurate modeling of this compound's molecular structure relies on a combination of quantum chemical calculations and molecular dynamics simulations. These methods allow for the determination of equilibrium geometries, the exploration of the potential energy surface, and the simulation of molecular motion.
Quantum Chemical Calculations
Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's electronic structure, geometry, and energy.
-
Density Functional Theory (DFT): DFT is a widely used method that balances computational cost and accuracy.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular for organic molecules.[2][3]
-
Ab Initio Methods: Methods like Møller-Plesset perturbation theory (e.g., MP2) offer higher accuracy by systematically improving upon the Hartree-Fock approximation.[4] These are often used for benchmarking results obtained from DFT.
-
Basis Sets: The choice of basis set (e.g., 6-311++G(d,p), cc-pVDZ) is crucial.[3][5] Larger basis sets with polarization and diffuse functions provide more accurate descriptions of the electron distribution, which is essential for modeling hydrogen bonding and non-covalent interactions.
These calculations are fundamental for geometry optimization, where the lowest energy arrangement of atoms is found, and for vibrational frequency analysis, which confirms that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).[6]
Conformational Analysis
The presence of rotatable single bonds in this compound necessitates a thorough conformational analysis to identify all stable isomers (conformers) and the energy barriers that separate them. Computational methods can map the potential energy surface by systematically rotating specific dihedral angles, allowing for the identification of energy minima (stable conformers) and saddle points (transition states).[5][7] For a molecule like this compound, the orientation of the hydroxyl group is a key conformational feature.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecules over time by solving Newton's equations of motion.[8][9] This approach is particularly useful for:
-
Simulating this compound in different environments, such as in aqueous solution, to understand solvent effects.[10][11]
-
Investigating the dynamics of hydrogen bonding and other intermolecular interactions.[10][11]
-
Exploring conformational transitions and sampling the accessible conformational space.[12]
Data Presentation: Structural and Spectroscopic Properties
Quantitative data from computational models and experimental validation are summarized below. Theoretical values are often calculated for the gaseous phase, which can lead to slight deviations from experimental results conducted in condensed phases.[13]
Table 1: Calculated Molecular Geometry of this compound
Note: Experimental data for the precise geometry of the unstable this compound is scarce. The following table presents typical values obtained from DFT calculations.
| Parameter | Atom Pair/Triplet | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C=C | 1.335 |
| C-C | 1.501 | |
| C-O | 1.358 | |
| O-H | 0.965 | |
| Bond Angle (°) | C=C-C | 123.5 |
| C=C-O | 124.8 | |
| C-O-H | 109.2 | |
| Dihedral Angle (°) | H-O-C=C | 0.0 (syn-periplanar) or 180.0 (anti-periplanar) |
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
Theoretical vibrational frequencies calculated using the harmonic approximation are often systematically higher than experimental values. It is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to improve agreement.[13]
| Vibrational Mode | Calculated Harmonic Frequency (B3LYP/6-311++G(d,p)) | Scaled Frequency (~0.97) | Experimental Frequency |
| O-H stretch | ~3750 | ~3638 | (Typically broad in IR spectra) |
| C-H stretch (sp²) | ~3100-3200 | ~3007-3104 | (Data not readily available) |
| C-H stretch (sp³) | ~2950-3050 | ~2862-2959 | (Data not readily available) |
| C=C stretch | ~1680 | ~1630 | (Data not readily available) |
| C-O stretch | ~1250 | ~1213 | (Data not readily available) |
| O-H bend | ~1150 | ~1116 | (Data not readily available) |
Table 3: Thermochemical Properties of this compound
| Property | Method/Source | Value | Unit |
| Enthalpy of Formation (ΔfH°gas) | Joback Calculated Property[14] | -141.84 | kJ/mol |
| NIST Chemistry WebBook[15] | -160. ± 8. | kJ/mol | |
| Gibbs Free Energy of Formation (ΔfG°) | Joback Calculated Property[14] | -83.15 | kJ/mol |
| Molecular Weight | IUPAC[14][15][16][17][18] | 58.08 | g/mol |
Protocols
Protocol for Quantum Chemical Calculation (Geometry Optimization and Frequency Analysis)
This protocol outlines a typical workflow using a quantum chemistry software package like Gaussian.
-
Input File Preparation:
-
Define the initial molecular structure of this compound using Cartesian coordinates or Z-matrix format.
-
Specify the desired level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Set the calculation type to Opt Freq, which requests a geometry optimization followed by a vibrational frequency calculation.
-
Define the molecular charge (0) and spin multiplicity (singlet).
-
-
Execution:
-
Submit the input file to the quantum chemistry software. The program will iteratively adjust the molecular geometry to find the point of minimum energy.
-
-
Analysis of Results:
-
Convergence: Verify that the geometry optimization has converged successfully by checking the output log file for convergence criteria.
-
Optimized Geometry: Extract the final, optimized bond lengths, angles, and dihedral angles.
-
Vibrational Frequencies: Examine the calculated vibrational frequencies. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.[6] The frequencies can be compared to experimental IR or Raman spectra.
-
Thermochemistry: Analyze the output for calculated thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Protocol for Molecular Dynamics Simulation
This protocol provides a general framework for running an MD simulation using software like GROMACS, AMBER, or NAMD.
-
System Preparation:
-
Force Field Selection: Choose a suitable force field (e.g., OPLS-AA, CHARMM) that has parameters for this compound.
-
Solvation: If simulating in solution, place the this compound molecule in a periodic box of solvent (e.g., water, modeled with TIP3P or TIP4P/2005).[11]
-
Ionization: Add ions to neutralize the system if necessary.
-
-
Simulation Steps:
-
Energy Minimization: Perform an initial energy minimization of the entire system to remove any unfavorable steric clashes.
-
Equilibration (NVT & NPT):
-
Run a short simulation at constant volume and temperature (NVT ensemble) to allow the system to reach the target temperature.
-
Follow with a simulation at constant pressure and temperature (NPT ensemble) to adjust the system density to the correct value.[19]
-
-
Production Run: Once equilibrated, run the main production simulation for the desired length of time (nanoseconds to microseconds), saving the trajectory (atomic coordinates over time) at regular intervals.[19]
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to calculate properties of interest, such as radial distribution functions (RDFs) to understand solvation structure, hydrogen bond lifetimes, diffusion coefficients, and conformational changes over time.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key computational workflows and chemical concepts relevant to the study of this compound.
Caption: Workflow for Quantum Mechanical Geometry Optimization and Frequency Analysis.
Caption: Relationship between Acetone (keto) and this compound (enol) tautomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Conformational and structural stability of n and 2-propylthiols: a revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Computational techniques for efficient conformational sampling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular dynamics simulations of propane in slit shaped silica nano-pores: direct comparison with quasielastic neutron scattering experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. mb.uni-paderborn.de [mb.uni-paderborn.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound (CAS 74324-85-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. This compound [webbook.nist.gov]
- 16. This compound [webbook.nist.gov]
- 17. This compound [webbook.nist.gov]
- 18. 1-Propen-2-ol | C3H6O | CID 141483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
Unveiling the Enol: A Technical Guide to Molecular Geometry and Bonding in Drug Discovery
For Immediate Release
This technical guide provides an in-depth exploration of the molecular geometry and bonding characteristics of enol structures, tailored for researchers, scientists, and professionals in drug development. We delve into the critical structural features of enols, the experimental and computational methodologies used to elucidate them, and their significant implications in biological systems and medicinal chemistry.
The Molecular Architecture of Enols: A Quantitative Perspective
Enols, characterized by a hydroxyl group attached to a carbon-carbon double bond (C=C-OH), exhibit distinct geometric parameters compared to their keto tautomers. The planarity of the enol moiety and the presence of intramolecular hydrogen bonds are key features influencing their stability and reactivity. Below are tabulated crystallographically determined and computationally predicted geometric parameters for representative enol structures.
Table 1: Molecular Geometry of the Enol Tautomer of Acetylacetone
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Length | C=C | 1.35 - 1.39 |
| C-C | 1.41 - 1.45 | |
| C-O (enol) | 1.30 - 1.34 | |
| C=O | 1.25 - 1.29 | |
| O-H | 0.95 - 1.00 | |
| Bond Angle | C-C=C | 120 - 124 |
| C-C-O | 118 - 122 | |
| C=C-O | 123 - 127 | |
| C-O-H | 105 - 109 | |
| Dihedral Angle | O=C-C=C | ~0 (planar) |
Data compiled from computational studies.
Table 2: Molecular Geometry of the Enol Tautomer of Barbituric Acid (Solid State)
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Length | C=C | 1.37 - 1.41 |
| C-N | 1.34 - 1.38 | |
| C-O (enol) | 1.29 - 1.33 | |
| C=O | 1.23 - 1.27 | |
| O-H | 0.96 - 1.01 | |
| Bond Angle | C-N-C | 125 - 129 |
| N-C=C | 115 - 119 | |
| C=C-O | 128 - 132 | |
| C-O-H | 107 - 111 |
Data derived from single-crystal X-ray diffraction studies.
The Electronic Landscape: Bonding in Enol Structures
The stability of the enol tautomer is governed by a delicate interplay of several factors that influence its electronic structure.
-
Conjugation: The π systems of the C=C double bond and adjacent carbonyl groups or aromatic rings can overlap, leading to electron delocalization and stabilization.
-
Aromaticity: When the C=C bond of the enol is part of an aromatic ring, as in phenols, the enol form is exceptionally stable due to the large resonance energy of the aromatic system.
-
Intramolecular Hydrogen Bonding: The presence of a nearby hydrogen bond acceptor, such as a carbonyl oxygen, can lead to the formation of a stable six-membered ring through intramolecular hydrogen bonding with the enolic proton. This is a significant stabilizing factor in many β-dicarbonyl compounds.
Caption: Factors contributing to the stabilization of the enol tautomer.
Experimental and Computational Protocols for Enol Characterization
A multi-faceted approach combining spectroscopic and computational techniques is essential for the comprehensive characterization of enol structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of keto-enol tautomeric equilibria in solution.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
The choice of solvent is critical as it can significantly influence the keto-enol equilibrium.
-
Allow the solution to equilibrate for a sufficient period (e.g., several hours) at a constant temperature before analysis.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (≥400 MHz).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition (¹H NMR):
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol tautomers. The enolic proton typically appears as a broad singlet at a downfield chemical shift (δ 12-16 ppm) due to intramolecular hydrogen bonding. The vinylic proton of the enol is usually observed between δ 5-6 ppm.
-
Carefully integrate the signals corresponding to unique protons of the keto and enol forms.
-
Calculate the percentage of the enol form using the following equation:
% Enol = [Integral (enol) / (Integral (enol) + Integral (keto))] x 100
-
Table 3: Typical ¹H NMR Chemical Shifts for Enol Protons
| Proton Type | Chemical Shift (δ, ppm) |
| Enolic OH (intramolecular H-bond) | 12 - 16 |
| Vinylic H | 5 - 6 |
| α-CH (keto) | 3 - 4 |
Single-Crystal X-ray Diffraction
X-ray crystallography provides definitive information on the solid-state geometry of stable enols.
Methodology Overview:
-
Crystallization: The primary challenge is to obtain single crystals of the enol tautomer, which is often the less stable form. Techniques include slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. For compounds where the enol is the thermodynamically stable form in the solid state, crystallization is more straightforward.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined to obtain precise bond lengths, bond angles, and other geometric parameters.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the geometry and relative stability of tautomers.
Protocol for Geometry Optimization:
-
Model Building: Construct the initial 3D structures of the keto and enol tautomers using a molecular modeling software.
-
Choice of Method: Employ a suitable DFT functional, such as B3LYP, which has been shown to provide accurate results for such systems.
-
Basis Set Selection: Use a sufficiently large basis set, for example, 6-311++G(d,p), to accurately describe the electronic structure.
-
Geometry Optimization: Perform a full geometry optimization without any constraints to locate the minimum energy structures of both tautomers. The convergence criteria should be set to tight to ensure a true minimum is found.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and free energies.
-
Analysis: Compare the relative energies of the optimized keto and enol forms to predict the predominant tautomer. Analyze the optimized geometries to obtain theoretical bond lengths, bond angles, and dihedral angles.
Caption: Workflow for computational characterization of enol structures.
Enols in Biological Systems and Drug Development
The ability of certain molecules to exist in an enol or enolate form can have profound implications for their biological activity and therapeutic potential. A notable example is the role of enolate-forming compounds in mitigating the neurotoxicity associated with platinum-based anticancer drugs like cisplatin.
Cisplatin is a highly effective chemotherapeutic agent, but its use is often limited by severe side effects, including neurotoxicity. This toxicity is, in part, mediated by the electrophilic nature of platinum, which can react with and damage cellular macromolecules. Enolate-forming compounds can act as nucleophiles, potentially quenching reactive electrophilic species and protecting against cellular damage.
Caption: Simplified pathway of cisplatin-induced neurotoxicity and the protective role of enolate-forming drugs.
This guide underscores the importance of a detailed understanding of the molecular geometry and bonding of enol structures. Such knowledge is fundamental for rational drug design, enabling the development of more effective and safer therapeutic agents.
The Stability of Enol Tautomers: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The principle of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry. Among the various types of tautomerism, the keto-enol equilibrium is of paramount importance, influencing the reactivity, spectroscopic properties, and biological activity of a vast array of molecules. While the keto form is generally the more stable tautomer for simple aldehydes and ketones, the enol form can be significantly stabilized and even become the predominant species under the influence of several key structural and environmental factors. This technical guide provides an in-depth analysis of the factors governing the stability of enol tautomers, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations to aid researchers in understanding and manipulating this fundamental chemical equilibrium.
Core Factors Influencing Enol Stability
The delicate balance of the keto-enol equilibrium is dictated by a confluence of factors that either stabilize the enol or destabilize the keto tautomer. These factors are not mutually exclusive and often act in concert to determine the final equilibrium position.
Intramolecular Hydrogen Bonding
In molecules capable of forming an internal hydrogen bond in their enol form, such as β-dicarbonyl compounds, the stability of the enol is significantly enhanced.[1][2] This interaction creates a stable six-membered ring, which lowers the overall energy of the enol tautomer.[3] For example, 2,4-pentanedione (acetylacetone) exists predominantly in its enol form due to this stabilizing intramolecular hydrogen bond.[3]
Conjugation and Resonance
Extended π-systems can stabilize the enol tautomer through resonance. When the C=C double bond of the enol is in conjugation with other functional groups, such as another carbonyl group or an aromatic ring, the delocalization of π-electrons leads to a more stable system.[4] This is a significant contributing factor to the high enol content of β-dicarbonyl compounds, where the enol double bond is conjugated with the remaining carbonyl group.[3]
Aromaticity
Aromaticity provides a powerful driving force for enolization. If the formation of an enol results in an aromatic ring, the enol form will be exceptionally stable and will be the exclusive or predominant tautomer at equilibrium.[3] The classic example is phenol, which is the enol tautomer of cyclohexa-2,4-dienone. The immense stabilization gained from forming the aromatic sextet means that the equilibrium lies almost entirely on the side of the enol.[3]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the position of the keto-enol equilibrium.[2]
-
Non-polar solvents tend to favor the enol form, especially for compounds that can form intramolecular hydrogen bonds. In a non-polar environment, the stabilizing effect of the internal hydrogen bond is maximized as there are no solvent molecules to compete for hydrogen bonding.[2]
-
Polar aprotic solvents can stabilize the more polar tautomer. While it is often assumed the keto form is more polar, this is not always the case. The dipole moments of both tautomers must be considered.
-
Polar protic solvents , such as water and alcohols, can stabilize both the keto and enol forms by acting as hydrogen bond donors and acceptors. However, they can also disrupt intramolecular hydrogen bonds in the enol, which can shift the equilibrium towards the keto form in some cases.[5] For instance, the enol content of ethyl acetoacetate (B1235776) is significantly lower in water compared to toluene (B28343).[5]
Substituent Effects
The electronic and steric properties of substituents on the carbonyl compound can influence the stability of the enol tautomer.
-
Electron-withdrawing groups attached to the α-carbon can increase the acidity of the α-protons, thereby facilitating enolization.[6]
-
Bulky substituents can introduce steric strain. Depending on the specific geometry of the keto and enol forms, steric hindrance can favor one tautomer over the other.[7] For example, increasing the size of substituents at the α-position of β-diketones can increase the proportion of the diketo form.[8]
Quantitative Analysis of Keto-Enol Equilibria
The position of the keto-enol equilibrium is quantitatively expressed by the equilibrium constant, Keq, which is the ratio of the concentration of the enol tautomer to the keto tautomer at equilibrium.
Keq = [Enol] / [Keto]
The following table summarizes the percentage of the enol tautomer and the corresponding equilibrium constant for selected compounds in various solvents, illustrating the impact of the aforementioned factors.
| Compound | Solvent | % Enol | Keq ([Enol]/[Keto]) | Reference(s) |
| Acetylacetone | Gas Phase | 92 | 11.5 | [9] |
| n-Hexane | 92 | 11.5 | [9] | |
| Carbon Tetrachloride | 82.8 | 4.78 | [10] | |
| Toluene | 19.8 | 0.247 | [5] | |
| Chloroform | 74.0 | 2.84 | [10] | |
| Acetonitrile | 58 | 1.38 | [9] | |
| Water | 15 | 0.176 | [9] | |
| Ethyl Acetoacetate | Neat (32 °C) | 9.9 | 0.11 | [1] |
| Toluene | 19.8 | 0.247 | [5] | |
| Carbon Tetrachloride | 49 | 0.96 | [11] | |
| Water | 0.4 | 0.004 | [5] | |
| 2,4-Pentanedione | - | 85 | 5.67 | [3] |
| Cyclohexanone | - | ~0.0001 | ~1 x 10-6 | - |
| Phenol | - | >99.99 | >9999 | [3] |
Experimental Protocols for Determining Tautomeric Equilibria
Accurate determination of the keto-enol equilibrium is crucial for understanding and predicting chemical behavior. The following are detailed methodologies for key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is the most widely used and powerful technique for quantifying keto-enol tautomeric ratios.[2][12] The interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the compound of interest in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-20 mg/mL.
-
Ensure the sample has reached equilibrium at the desired temperature before analysis. This may require allowing the sample to stand for a period of time or gentle heating.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the spectral width is sufficient to capture all relevant signals, including the potentially downfield-shifted enolic hydroxyl proton (δ 10-16 ppm).
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol tautomers. For example, in a β-dicarbonyl compound:
-
Keto form: Methylene (B1212753) protons (-CH₂-) between the carbonyls.
-
Enol form: Vinylic proton (=CH-) and the enolic hydroxyl proton (-OH).[1]
-
-
Integrate the well-resolved signals corresponding to a specific number of protons in each tautomer. For instance, integrate the methylene signal of the keto form (2 protons) and the vinylic proton signal of the enol form (1 proton).
-
Calculate the mole fraction of each tautomer from the integrated areas, accounting for the number of protons each signal represents.
-
Mole Fraction (Enol) = (Integration_enol / n_enol) / [(Integration_enol / n_enol) + (Integration_keto / n_keto)]
-
Mole Fraction (Keto) = (Integration_keto / n_keto) / [(Integration_enol / n_enol) + (Integration_keto / n_keto)]
-
Where n is the number of protons giving rise to the integrated signal.
-
-
Calculate the equilibrium constant, Keq = [Enol] / [Keto] = Mole Fraction (Enol) / Mole Fraction (Keto).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study keto-enol equilibria, particularly for compounds where the tautomers have distinct chromophores. The π → π* transition of the conjugated enol system typically absorbs at a longer wavelength than the n → π* transition of the non-conjugated keto form.
Methodology:
-
Determination of Molar Absorptivities:
-
The molar absorptivity (ε) of at least one tautomer must be determined independently. This can be challenging. One approach is to use a solvent system where one tautomer is known to be overwhelmingly predominant. For example, in a non-polar solvent like hexane, many β-diketones exist almost entirely in the enol form.
-
Prepare a series of standard solutions of known concentrations in this "enol-favoring" solvent and measure their absorbance at the λmax of the enol.
-
Calculate εenol using the Beer-Lambert Law (A = εbc).
-
-
Sample Analysis:
-
Prepare a solution of the compound of known total concentration in the solvent of interest.
-
Measure the absorbance of the solution at the λmax of the enol.
-
-
Data Analysis:
-
Calculate the concentration of the enol form in the equilibrium mixture using the Beer-Lambert Law and the predetermined εenol: [Enol] = A / (ε_enol * b).
-
Calculate the concentration of the keto form: [Keto] = [Total Concentration] - [Enol].
-
Calculate the equilibrium constant: K_eq = [Enol] / [Keto].
-
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the relative stabilities of tautomers and complementing experimental findings.
Methodology:
-
Structure Optimization:
-
Build the 3D structures of both the keto and enol tautomers using a molecular modeling software.
-
Perform geometry optimization calculations for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set or higher).[13]
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies.
-
-
Solvent Effects:
-
Energy Analysis:
-
Calculate the difference in Gibbs free energy (ΔG) between the enol and keto tautomers: ΔG = G_enol - G_keto.
-
The Gibbs free energy for each tautomer is calculated as the sum of the electronic energy, ZPVE, and thermal corrections to the Gibbs free energy.
-
-
Equilibrium Constant Calculation:
-
Calculate the theoretical equilibrium constant using the following equation: K_eq = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.
-
Visualization of Core Concepts
The interplay of factors affecting enol stability and the workflow for their experimental determination can be visualized using diagrams.
// Nodes Enol_Stability [label="Enol Stability", fillcolor="#F1F3F4", fontcolor="#202124"];
// Factors Intramolecular_HBond [label="Intramolecular\nH-Bonding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugation [label="Conjugation/\nResonance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aromaticity [label="Aromaticity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent_Effects [label="Solvent Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substituent_Effects [label="Substituent Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Sub-factors for Solvent Polar_Protic [label="Polar Protic", fillcolor="#FBBC05", fontcolor="#202124"]; Polar_Aprotic [label="Polar Aprotic", fillcolor="#FBBC05", fontcolor="#202124"]; Non_Polar [label="Non-Polar", fillcolor="#FBBC05", fontcolor="#202124"];
// Sub-factors for Substituents Electronic [label="Electronic (EWG/EDG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Steric [label="Steric Hindrance", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Intramolecular_HBond -> Enol_Stability [label="Increases"]; Conjugation -> Enol_Stability [label="Increases"]; Aromaticity -> Enol_Stability [label="Strongly Increases"]; Solvent_Effects -> Enol_Stability [label="Modulates"]; Substituent_Effects -> Enol_Stability [label="Modulates"];
Solvent_Effects -> Polar_Protic [style=dashed, arrowhead=none]; Solvent_Effects -> Polar_Aprotic [style=dashed, arrowhead=none]; Solvent_Effects -> Non_Polar [style=dashed, arrowhead=none];
Substituent_Effects -> Electronic [style=dashed, arrowhead=none]; Substituent_Effects -> Steric [style=dashed, arrowhead=none]; } .dot Caption: Logical relationship of factors influencing enol stability.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Sample [label="Prepare Sample in\nDeuterated Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibrate [label="Allow Sample to\nEquilibrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acquire_NMR [label="Acquire 1H NMR Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; Process_Spectrum [label="Process Spectrum\n(Phase, Baseline)", fillcolor="#FBBC05", fontcolor="#202124"]; Identify_Peaks [label="Identify Keto and\nEnol Signals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Integrate_Peaks [label="Integrate Characteristic\nSignals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_Ratio [label="Calculate Mole Fractions\nof Keto and Enol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate_Keq [label="Calculate Keq", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep_Sample; Prep_Sample -> Equilibrate; Equilibrate -> Acquire_NMR; Acquire_NMR -> Process_Spectrum; Process_Spectrum -> Identify_Peaks; Identify_Peaks -> Integrate_Peaks; Integrate_Peaks -> Calculate_Ratio; Calculate_Ratio -> Calculate_Keq; Calculate_Keq -> End; } .dot Caption: Experimental workflow for NMR determination of keto-enol equilibrium.
Conclusion
The stability of enol tautomers is a multifaceted phenomenon governed by a delicate interplay of intramolecular and environmental factors. For researchers in drug development and materials science, a thorough understanding of these principles is essential for predicting and controlling molecular properties and reactivity. By leveraging the experimental and computational methodologies outlined in this guide, scientists can quantitatively assess tautomeric equilibria, leading to the rational design of molecules with desired characteristics. The continued investigation into the subtleties of keto-enol tautomerism will undoubtedly unveil new opportunities for innovation in chemical synthesis and molecular engineering.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - Why enol content of ethyl acetoacetate is more in toluene than water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 7. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Explain the variation in enol content that is observed for solutions of a.. [askfilo.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. cores.research.asu.edu [cores.research.asu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Effect on The Equilibrium and Rate Constant of the Tautomeric Reaction in Nexium, Skelaxin, Aldara and Efavirenz Drugs: A Dft Study - Sargolzaei - Journal of Structural Chemistry [bakhtiniada.ru]
Methodological & Application
Application Notes and Protocols: In Situ Generation of Propen-2-ol via Oppenauer-Type Oxidation in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The in situ generation of propen-2-ol (isopropyl alcohol) in organic synthesis is intrinsically linked to its role as a byproduct in the Oppenauer oxidation. This process involves the gentle and selective oxidation of primary or secondary alcohols to their corresponding aldehydes or ketones. The reaction typically utilizes an aluminum alkoxide catalyst, such as aluminum isopropoxide, and a ketone, most commonly acetone (B3395972), as the hydride acceptor. As the substrate alcohol is oxidized, acetone is concomitantly reduced, generating this compound in situ. This method is highly valued for its chemoselectivity, preserving sensitive functional groups like carbon-carbon double bonds and amines, which makes it particularly useful in the synthesis of complex molecules such as steroids, terpenoids, and alkaloids.[1][2] This document provides a detailed overview of the underlying principles, experimental protocols, and applications of this transformation.
Core Principles and Mechanism
The Oppenauer oxidation is the reverse reaction of the Meerwein-Ponndorf-Verley (MPV) reduction.[3] While the MPV reduction uses this compound to reduce ketones and aldehydes, the Oppenauer oxidation uses a ketone (e.g., acetone) to oxidize an alcohol. The equilibrium of this reversible reaction is shifted toward the oxidation products by using a large excess of the hydride acceptor, acetone.[2][3]
The reaction proceeds via a catalytic cycle involving a six-membered transition state.
Mechanism Steps:
-
Coordination: The substrate alcohol coordinates to the aluminum alkoxide catalyst (e.g., aluminum isopropoxide).
-
Deprotonation: The coordinated alcohol is deprotonated, forming an aluminum alkoxide intermediate.[2]
-
Complex Formation: The hydride acceptor, acetone, coordinates to the aluminum center.
-
Hydride Transfer: A hydride ion is transferred from the α-carbon of the substrate alkoxide to the carbonyl carbon of acetone through a six-membered cyclic transition state.[2][3]
-
Product Release: The newly formed ketone and the aluminum isopropoxide (from the reduction of acetone) are released, regenerating the active catalytic species for the next cycle.
Caption: Catalytic cycle of the Oppenauer oxidation.
The logical relationship between Oppenauer oxidation and MPV reduction is a chemical equilibrium.
Caption: Equilibrium between MPV Reduction and Oppenauer Oxidation.
Applications in Organic Synthesis
The primary application is the selective oxidation of secondary alcohols, especially in complex, acid-labile substrates.
-
High Chemoselectivity: The reaction is highly selective for secondary alcohols and generally does not oxidize other sensitive functional groups such as amines, sulfides, or carbon-carbon double bonds.[1][4] For example, crotonaldehyde (B89634) can be reduced to crotyl alcohol via MPV, and conversely, crotyl alcohol can be oxidized back without affecting the double bond.[4]
-
Synthesis of Natural Products: It is widely employed in the synthesis of steroids, hormones, alkaloids, and terpenoids.[2] The mild conditions prevent unwanted side reactions like isomerization or rearrangement.
-
Industrial Processes: Due to the use of inexpensive and relatively non-toxic reagents, it remains relevant in various industrial applications.[2]
Quantitative Data
The efficiency of the Oppenauer oxidation can be influenced by the catalyst, hydride acceptor, and reaction conditions. Modern modifications have been developed to improve yields and reduce reaction times.
| Substrate | Catalyst (mol%) | Hydride Acceptor (equiv.) | Conditions | Yield (%) | Reference |
| Carveol | Modified Al Catalyst (1) | t-BuCHO (1.2) | Toluene (B28343), 21°C, 1 h | 94 | [5] |
| 1-Phenylethanol | Modified Al Catalyst (1) | Acetone (1.2) | Toluene, 21°C, 12 h | 99 | [5] |
| Cholesterol | Classic Al(O-i-Pr)₃ | Acetone (excess) | Toluene, Reflux | High | [2][3] |
| Codeine | Classic Al(O-t-Bu)₃ | Acetone (excess) | Benzene/Toluene, Reflux | 90 | [2] |
| α-Decalinol | Al(O-i-Pr)₃ | Acetone (excess) | Reflux | High | [6] |
Experimental Protocols
Protocol 1: Classic Oppenauer Oxidation of a Secondary Alcohol
This protocol describes a general procedure for the oxidation of a secondary alcohol like borneol to camphor (B46023) using aluminum isopropoxide and excess acetone.
Materials:
-
Secondary Alcohol (e.g., Borneol)
-
Aluminum isopropoxide [Al(O-i-Pr)₃]
-
Acetone (anhydrous, acts as solvent and hydride acceptor)
-
Toluene (anhydrous)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the secondary alcohol (1.0 equiv) and anhydrous toluene (approx. 5 mL per mmol of alcohol).
-
Reagent Addition: Add aluminum isopropoxide (0.5 - 1.0 equiv) to the solution.
-
Reaction Initiation: Add a large excess of anhydrous acetone (10-20 equiv).
-
Reflux: Heat the reaction mixture to reflux (approx. 80-110°C, depending on the solvent ratio). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to complete. The byproduct acetone is distilled off to shift the equilibrium.[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 2M HCl with vigorous stirring until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
-
Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization to yield the pure ketone.
Protocol 2: Modified Oppenauer Oxidation Under Mild Conditions
This protocol is based on the work of Maruoka et al., using a highly active aluminum catalyst for oxidation at room temperature.[5]
Materials:
-
Secondary Alcohol (e.g., Carveol)
-
Modified Aluminum Catalyst (e.g., Aluminum tris(2,6-di-tert-butyl-4-methylphenoxide)) (1 mol%)
-
Hydride Acceptor: pivalaldehyde (t-BuCHO) (1.2 equiv) or Acetone (1.2 equiv)
-
Toluene (anhydrous)
-
Deionized Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the secondary alcohol (1.0 equiv), anhydrous toluene, and the modified aluminum catalyst (0.01 equiv).
-
Reagent Addition: Add the hydride acceptor (t-BuCHO or acetone, 1.2 equiv) via syringe.
-
Reaction: Stir the mixture at the specified temperature (e.g., 21°C). Monitor the reaction by TLC or GC/MS.
-
Workup:
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the mixture with ethyl acetate (B1210297) (3x).
-
Combine the organic layers.
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Workflow Visualization
The general workflow for performing and analyzing an Oppenauer oxidation is outlined below.
Caption: General experimental workflow for Oppenauer oxidation.
References
- 1. OPPENAUER OXIDATION: A GENTLE METHOD FOR OXIDIZING SECONDARY ALCOHOLS – My chemistry blog [mychemblog.com]
- 2. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 3. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Practical Oppenauer (OPP) Oxidation of Alcohols with a Modified Aluminium Catalyst [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for Trapping Reactive Enol Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive enol and enolate intermediates are pivotal in a vast array of chemical transformations, serving as key nucleophilic species in carbon-carbon and carbon-heteroatom bond formation. Their transient nature, however, often complicates their study and utilization. The ability to trap these fleeting intermediates provides a powerful tool for mechanistic elucidation, reaction control, and the synthesis of complex molecules, a cornerstone of modern drug discovery and development. This document provides detailed application notes and experimental protocols for the efficient trapping of reactive enol intermediates using various methodologies, including silylation, triflation, and multicomponent reactions.
Application Note 1: Regioselective Trapping of Enolates as Silyl (B83357) Enol Ethers
The formation of silyl enol ethers is a robust and widely employed strategy for trapping enolates, effectively converting a transient nucleophile into a stable, isolable compound. The regioselectivity of this trapping can be precisely controlled by the judicious choice of reaction conditions, yielding either the kinetic or thermodynamic silyl enol ether. This control is critical in directing the outcome of subsequent reactions.
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: Achieved using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The base preferentially removes the most accessible, least sterically hindered α-proton, leading to the formation of the less substituted silyl enol ether. This process is irreversible under these conditions.
-
Thermodynamic Control: Typically employs a weaker base, such as triethylamine (B128534) (Et3N), at higher temperatures. These conditions allow for equilibration between the possible enolates, ultimately favoring the formation of the more substituted, thermodynamically more stable silyl enol ether.
// Nodes ketone [label="Unsymmetrical Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; kinetic_conditions [label="Kinetic Control\nLDA, THF, -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; thermodynamic_conditions [label="Thermodynamic Control\nEt3N, DMF, Reflux", fillcolor="#EA4335", fontcolor="#FFFFFF"]; kinetic_enolate [label="Kinetic Enolate\n(Less Substituted)", fillcolor="#FBBC05", fontcolor="#202124"]; thermodynamic_enolate [label="Thermodynamic Enolate\n(More Substituted)", fillcolor="#FBBC05", fontcolor="#202124"]; tmscl [label="TMSCl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; kinetic_product [label="Kinetic Silyl Enol Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; thermodynamic_product [label="Thermodynamic Silyl Enol Ether", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ketone -> kinetic_conditions [dir=none]; ketone -> thermodynamic_conditions [dir=none]; kinetic_conditions -> kinetic_enolate; thermodynamic_conditions -> thermodynamic_enolate; kinetic_enolate -> tmscl [dir=none]; thermodynamic_enolate -> tmscl [dir=none]; tmscl -> kinetic_product; tmscl -> thermodynamic_product; } caption: "Kinetic vs. Thermodynamic Enolate Trapping"
Quantitative Data for Silyl Enol Ether Formation
| Ketone | Base | Solvent | Temperature (°C) | Trapping Agent | Product | Ratio (Kinetic:Thermodynamic) | Yield (%) | Reference |
| 2-Methylcyclohexanone (B44802) | LDA | DME | -78 | TMSCl | 2-Methyl-1-(trimethylsiloxy)cyclohex-1-ene | >99:<1 | 99 | |
| 2-Methylcyclohexanone | Et3N | DMF | 100 | TMSCl | 6-Methyl-1-(trimethylsiloxy)cyclohex-1-ene | 22:78 | 78 | |
| Phenylacetone | LDA | THF | -78 | TMSCl | (Z)-1-Phenyl-1-(trimethylsiloxy)prop-1-ene | >98:<2 | ~95 | |
| Phenylacetone | Et3N | DMF | 100 | TMSCl | 1-Phenyl-2-(trimethylsiloxy)prop-1-ene | <10:>90 | ~80 |
Experimental Protocol: Kinetic Silylation of 2-Methylcyclohexanone
Materials:
-
2-Methylcyclohexanone
-
Diisopropylamine (B44863), freshly distilled from CaH2
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add freshly distilled diisopropylamine (1.1 eq) and dry THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi in hexanes (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add 2-methylcyclohexanone (1.0 eq) dropwise to the LDA solution, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add freshly distilled TMSCl (1.2 eq) dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude silyl enol ether.
-
Purify the product by distillation or column chromatography on silica (B1680970) gel.
Application Note 2: Trapping Enolates as Vinyl Triflates
Vinyl triflates are valuable synthetic intermediates, particularly in cross-coupling reactions. They are readily prepared by trapping enolates with a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh). This method offers a reliable way to generate a reactive handle for further functionalization.
// Nodes ketone [label="β-Tetralone", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Potassium tert-butoxide\nTHF, -20 °C to 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enolate [label="Potassium Enolate", fillcolor="#FBBC05", fontcolor="#202124"]; triflating_agent [label="N-Phenyl-bis(trifluoromethanesulfonimide)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Vinyl Triflate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ketone -> base; base -> enolate; enolate -> triflating_agent; triflating_agent -> product; } caption: "Vinyl Triflate Synthesis Workflow"
Quantitative Data for Vinyl Triflate Formation
| Ketone | Base | Solvent | Temperature (°C) | Trapping Agent | Product | Yield (%) | Reference |
| β-Tetralone | KHMDS | THF | -78 to 0 | Tf2NPh | 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate | 93 | [1] |
| 2-Indanone | LDA | THF | -78 to 0 | Tf2NPh | 1H-Inden-2-yl trifluoromethanesulfonate | 85 | |
| Cyclopentanone | LDA | THF | -78 to 0 | Tf2NPh | Cyclopent-1-en-1-yl trifluoromethanesulfonate | 91 |
Experimental Protocol: Synthesis of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate
Materials:
-
β-Tetralone
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add β-tetralone (1.0 eq) and dry THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of KHMDS (1.05 eq) in THF dropwise to the ketone solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of Tf2NPh (1.1 eq) in THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the vinyl triflate.[1]
Application Note 3: Trapping of α-Amino Enol Intermediates in a Multicomponent Reaction
Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecule synthesis by combining three or more reactants in a single pot. A powerful strategy within MCRs is the in-situ generation and trapping of a reactive intermediate. An example is the Rh(II)-catalyzed reaction of a 1-sulfonyl-1,2,3-triazole, an indole (B1671886), and paraformaldehyde to generate α-amino-β-indole ketones. In this reaction, an α-amino enol intermediate is generated and trapped by a vinylimine (B1173575) ion, diverting the reaction from a simple two-component pathway.[2]
// Nodes triazole [label="1-Sulfonyl-1,2,3-triazole", fillcolor="#F1F3F4", fontcolor="#202124"]; rh_catalyst [label="Rh2(OAc)4", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; rh_carbene [label="α-Imino Rhodium Carbene", fillcolor="#FBBC05", fontcolor="#202124"]; water [label="H2O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enol_intermediate [label="α-Amino Enol Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; indole [label="Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; paraformaldehyde [label="Paraformaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; vinylimine [label="Vinylimine Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="α-Amino-β-indole Ketone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges triazole -> rh_catalyst; rh_catalyst -> rh_carbene; rh_carbene -> water; water -> enol_intermediate; indole -> paraformaldehyde [dir=none]; paraformaldehyde -> vinylimine; enol_intermediate -> vinylimine; vinylimine -> product; } caption: "Rh(II)-Catalyzed Multicomponent Reaction"
Quantitative Data for the Synthesis of α-Amino-β-indole Ketones
| Triazole (R1) | Indole (R2) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4-Ph | 2-Me | Chlorobenzene (B131634) | 140 | 15 | 85 | [2] |
| 4-Ph | 2-Ph | Chlorobenzene | 140 | 20 | 78 | [2] |
| 4-(4-Br-Ph) | 2-Me | Chlorobenzene | 140 | 15 | 82 | [2] |
| 4-(4-MeO-Ph) | 2-Me | Chlorobenzene | 140 | 20 | 75 | [2] |
| 4-Me | 2-Me | Chlorobenzene | 140 | 30 | 65 | [2] |
Experimental Protocol: General Procedure for the Synthesis of α-Amino-β-indole Ketones
Materials:
-
1-Sulfonyl-1,2,3-triazole derivative
-
Indole derivative
-
Paraformaldehyde
-
Rhodium(II) acetate (B1210297) dimer [Rh2(OAc)4]
-
Chlorobenzene
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried test tube, add the 1-sulfonyl-1,2,3-triazole (0.2 mmol, 1.0 eq), indole (1.0 mmol, 5.0 eq), paraformaldehyde (0.8 mmol, 4.0 eq), and Rh2(OAc)4 (1.7 mg, 0.004 mmol, 0.02 eq).[2]
-
Place the test tube under an air atmosphere.
-
Add chlorobenzene (2.0 mL) to the test tube.
-
Heat the reaction mixture at 140 °C with vigorous stirring for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired α-amino-β-indole ketone.[2]
Conclusion
The ability to trap reactive enol intermediates is a fundamental tool in modern organic chemistry with significant implications for drug discovery and development. The protocols outlined in this document for the regioselective formation of silyl enol ethers, the synthesis of vinyl triflates, and the execution of a multicomponent reaction involving an enol intermediate provide a practical guide for researchers. The provided quantitative data and detailed experimental procedures serve as a valuable resource for the implementation of these powerful synthetic strategies. The continued development of novel methods for trapping and utilizing these versatile intermediates will undoubtedly lead to the discovery of new medicines and more efficient synthetic routes to complex molecular targets.
References
Synthesis of Silyl Enol Ethers from Enolizable Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl (B83357) enol ethers are versatile intermediates in organic synthesis, serving as crucial precursors for a variety of carbon-carbon bond-forming reactions. Their utility stems from their nature as neutral enolate equivalents, which allows for reactions with electrophiles under mild conditions, often with high levels of regio- and stereocontrol.[1] This document provides detailed application notes and experimental protocols for the synthesis of silyl enol ethers from enolizable ketones, focusing on methods to achieve kinetic and thermodynamic regiocontrol.
General Principles
The formation of a silyl enol ether involves the reaction of an enolizable ketone with a silylating agent in the presence of a base. The regiochemical outcome of this reaction—that is, the position of the carbon-carbon double bond in the resulting silyl enol ether—is determined by the reaction conditions, which can be tuned to favor either the kinetic or the thermodynamic product.[1]
The choice of silylating agent also plays a role. While trimethylsilyl (B98337) chloride (TMSCl) is widely used, more reactive agents like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can accelerate the reaction.[1] The in situ generation of the highly reactive iodotrimethylsilane (B154268) from TMSCl and sodium iodide (NaI) is another effective strategy.[4][5]
Regioselective Synthesis of Silyl Enol Ethers
The ability to selectively synthesize either the kinetic or thermodynamic silyl enol ether from an unsymmetrical ketone is a powerful tool in organic synthesis. The following diagram illustrates the general principle of regioselective silyl enol ether formation.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of silyl enol ethers under various conditions, highlighting the yields and regioselectivity achieved.
Table 1: Synthesis of Silyl Enol Ethers - Kinetic vs. Thermodynamic Control
| Ketone | Base | Silylating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) (Ratio) | Yield (%) | Reference |
| 2-Methylcyclohexanone | LDA | TMSCl | THF | -78 | - | Kinetic | >99 | [1] |
| 2-Methylcyclohexanone | Et3N | TMSCl | DMF | Reflux | - | Thermodynamic/Kinetic (9:1) | - | |
| Phenylacetone | LDA | TMSCl | DME | 25 | - | Kinetic/Thermodynamic (98:2) | 98 | |
| Phenylacetone | Et3N | TMSCl | DMF | 100 | - | Thermodynamic/Kinetic (80:20) | 91 |
Table 2: Synthesis of Silyl Enol Ethers - Various Methodologies
| Ketone | Base | Silylating Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α-Tetralone | Et3N | TMSOTf | - | CH2Cl2 | RT | 6 | 81 | |
| Acetone | Et3N | TMSCl | NaI | Acetonitrile (B52724) | 35-40 | 3 | 48-54 | [5] |
| Cyclohexanone | Et3N | TMSCl | NaI | Acetonitrile | 0 | 1 | - | |
| Acetophenone | Et3N | TMSCl | NaI | Acetonitrile | 25 | 0.67 | >98 |
Experimental Protocols
Protocol 1: Kinetic Synthesis of a Silyl Enol Ether using LDA
This protocol describes the formation of the kinetic silyl enol ether from an unsymmetrical ketone using lithium diisopropylamide (LDA).
Materials:
-
Unsymmetrical ketone
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Pentane or diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-BuLi solution dropwise to the stirred diisopropylamine solution. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Slowly add a solution of the ketone in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Add freshly distilled TMSCl to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with pentane or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude silyl enol ether can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Protocol 2: Thermodynamic Synthesis of a Silyl Enol Ether using Triethylamine (B128534)
This protocol outlines the synthesis of the thermodynamic silyl enol ether using triethylamine as the base.
Materials:
-
Unsymmetrical ketone
-
Triethylamine (Et3N), freshly distilled
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (B109758) (CH2Cl2)
-
Water
-
Pentane or hexanes
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried flask, add the ketone, anhydrous DMF or CH2Cl2, and freshly distilled triethylamine.
-
Add freshly distilled TMSCl to the mixture.
-
Heat the reaction mixture to reflux (for DMF) or stir at room temperature (for CH2Cl2) and monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with pentane or hexanes.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Protocol 3: Synthesis of a Silyl Enol Ether using TMSCl and NaI
This method utilizes the in situ formation of the more reactive iodotrimethylsilane.[4][5]
Materials:
-
Ketone
-
Triethylamine (Et3N)
-
Trimethylsilyl chloride (TMSCl)
-
Sodium iodide (NaI)
-
Acetonitrile
-
Pentane
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In an oven-dried, three-necked flask, add the ketone and triethylamine.
-
Stir the mixture and heat to 30-35 °C. Add TMSCl dropwise over 15 minutes.
-
Stir at the same temperature for 30 minutes.
-
Add a solution of NaI in acetonitrile dropwise to the mixture over 30 minutes and stir for 1 hour.[4]
-
Heat the mixture to 40-45 °C and stir for 2 hours.[4]
-
Cool the mixture to room temperature and add cold pentane.
-
Pour the mixture into ice-cold water and extract with pentane.[4]
-
Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.[4]
-
The product can be purified by distillation under reduced pressure.[4]
Applications in Drug Development
Silyl enol ethers are pivotal intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. Their most notable application is in the Mukaiyama aldol (B89426) reaction, which allows for the stereoselective formation of β-hydroxy ketones, a common structural motif in natural products and pharmaceuticals. The ability to generate silyl enol ethers with high regioselectivity is therefore of paramount importance in the efficient and controlled synthesis of drug candidates.
Conclusion
The synthesis of silyl enol ethers from enolizable ketones is a well-established and powerful transformation in organic chemistry. By carefully selecting the base, silylating agent, and reaction conditions, researchers can achieve high yields and excellent regioselectivity, providing access to either the kinetic or thermodynamic silyl enol ether. The protocols provided herein offer reliable methods for the preparation of these valuable synthetic intermediates.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Role of NaI in Formation of Silyl Enol Ethers using Chloro(trimethyl)silane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Regioselective Formation of Kinetic vs. Thermodynamic Enolates
Introduction
In organic synthesis, the regioselective formation of enolates from unsymmetrical ketones is a critical step for controlling the outcome of subsequent reactions, such as alkylations and aldol (B89426) additions.[1][2][3] An unsymmetrical ketone possesses non-equivalent α-protons, and deprotonation can lead to two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.[4] The ability to selectively generate one over the other provides a powerful tool for directing the synthesis of complex molecules.
-
Kinetic Enolate: This enolate is formed faster due to the deprotonation of the less sterically hindered and more accessible α-proton.[4] Its formation is the product of a reaction under kinetic control, which is rapid, irreversible, and occurs at low temperatures.[5]
-
Thermodynamic Enolate: This enolate is the more thermodynamically stable of the two isomers. Its stability typically arises from a more substituted double bond, analogous to Zaitsev's rule for alkenes.[6] Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures, longer reaction times, and the use of weaker bases that allow for reversible deprotonation.[7][8]
Controlling the regioselectivity of enolate formation depends on several key factors: the choice of base, solvent, temperature, and reaction time.[1][9] By carefully manipulating these conditions, researchers can favor the formation of either the desired kinetic or thermodynamic product.[5]
Factors Influencing Regioselective Enolate Formation
The selective formation of a kinetic or thermodynamic enolate is governed by the reaction conditions. The key variables are the base, solvent, and temperature.[10]
Kinetic Control Conditions:
To favor the kinetic enolate, the deprotonation must be rapid, quantitative, and irreversible.
-
Base: A strong, sterically hindered, non-nucleophilic base is used.[4][7] Lithium diisopropylamide (LDA) is the most common choice, as its bulky isopropyl groups preferentially abstract the less sterically hindered proton.[6][11] Other bulky bases like lithium tetramethylpiperidide (LTMP) and lithium hexamethyldisilazide (LHMDS) are also effective.[10]
-
Temperature: Very low temperatures, typically -78 °C, are essential.[4][7] This prevents the less stable kinetic enolate from equilibrating to the more stable thermodynamic form.[1]
-
Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are used.[9] Protic solvents are avoided as they can protonate the enolate, allowing for equilibration.[2]
-
Reaction Time: Short reaction times are employed to prevent equilibration.[7][8]
Thermodynamic Control Conditions:
To favor the thermodynamic enolate, the reaction conditions must allow the system to reach equilibrium, where the most stable product predominates.[4]
-
Base: A smaller, weaker base is typically used, such as sodium hydride (NaH), sodium or potassium alkoxides (e.g., NaOEt), or hydroxides (e.g., NaOH).[6][7][12] These bases are strong enough to establish an equilibrium but do not lead to complete and irreversible deprotonation.[6] Using a substoichiometric amount of a strong base can also promote equilibration.[13]
-
Temperature: Higher temperatures (room temperature or above) are used to provide the necessary energy to overcome the higher activation barrier for deprotonating the more hindered proton and to ensure that the equilibrium is reached.[4][7]
-
Solvent: Protic solvents can be used, as they facilitate the proton exchange needed to establish equilibrium between the enolate forms.[1][9]
-
Reaction Time: Longer reaction times are necessary to ensure the system has fully equilibrated to the more stable thermodynamic enolate.[7]
Data Presentation: Conditions for Regioselective Enolate Formation
The following table summarizes the typical conditions and expected outcomes for the formation of kinetic and thermodynamic enolates from an unsymmetrical ketone like 2-methylcyclohexanone (B44802).
| Parameter | Kinetic Enolate Formation | Thermodynamic Enolate Formation |
| Control Type | Kinetic Control | Thermodynamic Control |
| Product | Less substituted, less stable enolate | More substituted, more stable enolate |
| Base | Strong, bulky (e.g., LDA, LHMDS, LTMP)[10][11] | Weaker, smaller (e.g., NaH, NaOEt, KOH)[7][14] |
| Temperature | Low (typically -78 °C)[4] | Higher (Room temp. to reflux)[7] |
| Solvent | Aprotic (e.g., THF, Diethyl Ether)[9] | Protic or Aprotic (e.g., EtOH, THF)[1][9] |
| Reaction Time | Short (< 1 hour)[7] | Long (> 20 hours)[7] |
| Key Feature | Irreversible Deprotonation | Reversible Deprotonation (Equilibration) |
Table 1: Summary of reaction conditions for kinetic vs. thermodynamic enolate formation.
Visualizations
Caption: Energy profile for kinetic vs. thermodynamic enolate formation.
Caption: Decision flowchart for selecting experimental conditions.
Experimental Protocols
The following protocols provide detailed methods for the regioselective alkylation of 2-methylcyclohexanone, a classic example demonstrating kinetic and thermodynamic control.[6]
Protocol 1: Formation and Alkylation of the Kinetic Enolate
This protocol is designed to generate the less substituted enolate for subsequent reaction.
Objective: To synthesize 2-benzyl-6-methylcyclohexanone via the kinetic enolate.
Materials:
-
Diisopropylamine (B44863), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
Tetrahydrofuran (THF), anhydrous
-
2-Methylcyclohexanone
-
Benzyl (B1604629) bromide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C.[4] The deprotonation is rapid and should be complete within 30-45 minutes of stirring.[7]
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the enolate solution at -78 °C. The reaction is typically fast; stir for 1-2 hours while allowing the mixture to warm slowly to room temperature.[5]
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica (B1680970) gel to isolate the desired 2-benzyl-6-methylcyclohexanone.
Protocol 2: Formation and Alkylation of the Thermodynamic Enolate
This protocol is designed to generate the more stable, substituted enolate.
Objective: To synthesize 2-benzyl-2-methylcyclohexanone via the thermodynamic enolate.
Materials:
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Ethanol (for NaOEt) or THF/DME (for NaH), anhydrous
-
2-Methylcyclohexanone
-
Benzyl bromide
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.[14]
-
Add 2-methylcyclohexanone (1.0 equivalent) to the base solution.
-
Heat the mixture to room temperature or gently reflux (e.g., 50-60 °C) for an extended period (e.g., 24 hours) to ensure equilibration to the thermodynamic enolate.[7]
-
Alkylation: Cool the solution to room temperature and add benzyl bromide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully neutralize the mixture with dilute HCl.
-
Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired 2-benzyl-2-methylcyclohexanone.
References
- 1. Video: Regioselective Formation of Enolates [jove.com]
- 2. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 8. fiveable.me [fiveable.me]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
Application Notes: α-Alkylation of Ketones via Enolate Intermediates
The α-alkylation of ketones is a cornerstone reaction in organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the construction of complex molecular architectures, making it invaluable for researchers in medicinal chemistry and drug development. The process involves the deprotonation of a ketone at the α-carbon to form a nucleophilic enolate intermediate, which then undergoes a nucleophilic substitution (SN2) reaction with an alkylating agent.[1][2]
Core Mechanism
The reaction proceeds in two primary steps:
-
Enolate Formation: An α-hydrogen, which is acidic due to the electron-withdrawing effect of the adjacent carbonyl group, is removed by a strong base to form a resonance-stabilized enolate.[2] The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to drive the equilibrium completely towards the enolate, thereby preventing side reactions.[2][3]
-
Nucleophilic Attack (SN2): The nucleophilic α-carbon of the enolate attacks an electrophilic alkyl halide, displacing the halide leaving group and forming a new C-C bond.[4][5] This step is subject to the typical constraints of SN2 reactions, favoring primary, allylic, and benzylic halides.[6][7] Secondary halides react slowly, while tertiary halides are unsuitable as they primarily lead to elimination products.[7]
Caption: General mechanism of ketone α-alkylation.
Regioselectivity: Kinetic vs. Thermodynamic Control
For unsymmetrical ketones, two different enolates can be formed, leading to regioisomeric products. The outcome can be controlled by carefully selecting the reaction conditions to favor either the kinetic or the thermodynamic enolate.[8]
-
Kinetic Enolate: This is the less substituted and less stable enolate, but it forms more rapidly. Its formation is favored by removing the more accessible, less sterically hindered α-proton.[9] Conditions for kinetic control include the use of a strong, bulky base (like LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent.[6][9] These conditions ensure the deprotonation is rapid and irreversible.
-
Thermodynamic Enolate: This is the more substituted and more stable enolate. Its formation is favored under conditions that allow for equilibrium between the ketone and its enolates.[10] This is typically achieved using a smaller, strong base (like NaH or an alkoxide) at higher temperatures (room temperature), allowing the reaction to reach thermodynamic equilibrium where the more stable product predominates.[9]
Caption: Regioselective pathways for enolate formation.
Data Presentation
Table 1: Conditions for Regioselective Enolate Formation
| Control Type | Base | Solvent | Temperature | Resulting Enolate |
| Kinetic | Lithium Diisopropylamide (LDA) | Aprotic (e.g., THF) | Low (-78 °C) | Less substituted, formed faster[6][9] |
| Thermodynamic | Sodium Hydride (NaH), Alkoxides | Protic or Aprotic | Higher (0 °C to RT) | More substituted, more stable[10] |
Table 2: Common Reagents for α-Alkylation of Ketones
| Reagent Type | Examples | Key Characteristics/Use Cases |
| Bases | LDA, LiHMDS, KHMDS | Strong, bulky, non-nucleophilic; ideal for kinetic enolate formation.[10] |
| NaH, NaOEt, KOtBu | Strong bases; often used for thermodynamic enolate formation. | |
| Alkylating Agents | CH₃I, CH₃CH₂Br | Primary alkyl halides; excellent substrates for SN2.[7] |
| Benzyl (B1604629) bromide, Allyl bromide | Benzylic and allylic halides; highly reactive due to resonance stabilization.[1][11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzylcyclohexanone (B1266569) via Kinetic Enolate Formation
This protocol details the α-alkylation of cyclohexanone (B45756) with benzyl bromide under conditions that favor the formation of the kinetic enolate.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Cyclohexanone
-
Benzyl bromide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure: [12]
-
LDA Preparation: To a flame-dried, nitrogen-purged round-bottom flask containing anhydrous THF (5 mL/mmol of ketone) and diisopropylamine (1.2 equiv.), cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 equiv.) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 30 minutes to form the LDA solution.
-
Enolate Formation: Add cyclohexanone (1.0 equiv.) dropwise to the LDA solution. Ensure the temperature remains at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 18 hours).
-
Quenching and Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-benzylcyclohexanone.
Caption: Experimental workflow for 2-benzylcyclohexanone synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 5. ENOLATE ALKYLATION [quimicaorganica.org]
- 6. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols: Chiral Enols in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of chiral enols and their synthetic equivalents in asymmetric catalysis, a cornerstone of modern synthetic organic chemistry and drug development. The protocols outlined below offer step-by-step guidance for key transformations, enabling the synthesis of enantioenriched molecules with high efficiency and stereocontrol.
Asymmetric Protonation of Lithium Enolates using Chiral Amino Acid Derivatives
Application Note:
The asymmetric protonation of enolates is a powerful strategy for the synthesis of optically active carbonyl compounds bearing a stereocenter at the α-position. This method offers a direct approach to creating chirality from prochiral enolates. The use of commercially available and structurally simple chiral proton sources, such as amino acid derivatives, makes this an attractive and accessible method for various applications, including the synthesis of chiral ketones that are valuable building blocks in medicinal chemistry. In a notable example, Nβ-l-aspartyl-l-phenylalanine methyl ester, a derivative of aspartame, has been successfully employed as a chiral proton source for the catalytic asymmetric protonation of lithium enolates, achieving high enantioselectivity.[1]
Quantitative Data Summary:
| Substrate (Ketone Precursor) | Chiral Proton Source | Achiral Proton Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 2-Methyl-1-tetralone | Nβ-l-aspartyl-l-phenylalanine methyl ester | 2,6-Di-tert-butyl-4-methylphenol (BHT) | Toluene (B28343) | -78 | 85 | 88 |
| 2-Methyl-1-indanone | Nβ-l-aspartyl-l-phenylalanine methyl ester | BHT | Toluene | -78 | 82 | 81 |
| 2-Propyl-1-tetralone | Nβ-l-aspartyl-l-phenylalanine methyl ester | BHT | Toluene | -78 | 88 | 85 |
Experimental Protocol:
Materials:
-
Racemic α-substituted ketone (e.g., 2-methyl-1-tetralone)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Nβ-l-aspartyl-l-phenylalanine methyl ester (chiral proton source)
-
2,6-Di-tert-butyl-4-methylphenol (BHT) (achiral proton source)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware, syringes, and magnetic stirrer, all oven-dried and cooled under a nitrogen atmosphere.
Procedure:
-
Enolate Formation: To a stirred solution of the racemic α-substituted ketone (1.0 mmol) in anhydrous toluene (5 mL) at -78 °C under a nitrogen atmosphere, add LDA (1.1 mmol, 1.1 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.
-
Catalyst and Proton Source Addition: In a separate flask, dissolve Nβ-l-aspartyl-l-phenylalanine methyl ester (0.1 mmol, 0.1 equiv) and BHT (1.1 mmol, 1.1 equiv) in anhydrous toluene (5 mL).
-
Asymmetric Protonation: Add the solution of the chiral and achiral proton sources to the enolate solution at -78 °C via cannula. Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient). Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
Catalytic Cycle Diagram:
Caption: Catalytic cycle for asymmetric protonation.
Organocatalyzed Asymmetric Aldol (B89426) Reaction via Chiral Enamine Intermediates
Application Note:
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Organocatalysis, particularly using chiral secondary amines like proline and its derivatives, has emerged as a powerful strategy for effecting highly enantioselective and diastereoselective aldol reactions. The reaction proceeds through a chiral enamine intermediate, which acts as an enolate surrogate, adding to an aldehyde electrophile. This approach avoids the use of pre-formed enolates and transition metals, offering a more environmentally benign and operationally simple procedure.
Quantitative Data Summary:
| Ketone | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline | DMSO | RT | 95 | 95:5 | >99 |
| Acetone | Isovaleraldehyde | (S)-Proline | Neat | RT | 97 | - | 96 |
| Cyclopentanone | Benzaldehyde | (S)-Proline | DMF | 4 | 90 | 90:10 | 98 |
Experimental Protocol:
Materials:
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
(S)-Proline (catalyst)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer.
Procedure:
-
Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) in DMSO (2 mL) at room temperature, add the ketone (5.0 mmol, 5.0 equiv).
-
Catalyst Addition: Add (S)-proline (0.3 mmol, 0.3 equiv) to the reaction mixture.
-
Reaction Progress: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Quenching and Work-up: Upon completion, add saturated aqueous ammonium chloride solution (10 mL) to the reaction mixture. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude product and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
Catalytic Cycle Diagram:
Caption: Catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
Asymmetric Michael Addition of Enamines to Nitroolefins
Application Note:
The asymmetric Michael addition is a crucial reaction for the stereoselective formation of carbon-carbon bonds. The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue, such as a nitroolefin, generates a new stereocenter. Organocatalysis, employing chiral primary or secondary amines, facilitates the formation of a chiral enamine intermediate from a ketone donor. This enamine then adds to the nitroolefin acceptor with high stereocontrol. The resulting nitroalkane products are versatile synthetic intermediates that can be converted into various functional groups, including amines and carbonyls, making this a valuable transformation in the synthesis of complex molecules.
Quantitative Data Summary:
| Ketone | Nitroolefin | Catalyst | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| Cyclohexanone | β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | Toluene | RT | 98 | >95:5 | 99 |
| Acetone | (E)-1-Nitro-3-phenylprop-1-ene | (S)-Proline | Neat | RT | 85 | - | 92 |
| Cyclopentanone | β-Nitrostyrene | Chiral diamine-thiourea | CH2Cl2 | -20 | 95 | 94:6 | 97 |
Experimental Protocol:
Materials:
-
Ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., β-nitrostyrene)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer.
Procedure:
-
Reaction Setup: To a solution of the nitroolefin (0.5 mmol) in anhydrous toluene (1.0 mL) at room temperature, add the ketone (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add the chiral catalyst (0.05 mmol, 0.1 equiv) to the reaction mixture.
-
Reaction Progress: Stir the mixture at room temperature until the nitroolefin is consumed, as monitored by TLC (typically 12-24 hours).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Reaction Workflow Diagram:
Caption: Workflow for the asymmetric Michael addition.
References
Application Notes and Protocols for the Use of Propen-2-ol Derivatives in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of propen-2-ol derivatives, primarily focusing on isopropenyl acetate (B1210297) and its isomer vinyl acetate, in the field of polymer chemistry. Special attention is given to their application in controlled radical polymerization techniques and the potential use of the resulting polymers in biomedical applications, such as drug delivery.
Introduction to this compound Derivatives in Polymerization
This compound, the enol tautomer of acetone, is inherently unstable. However, its ester derivatives, such as isopropenyl acetate and its more common isomer vinyl acetate, are valuable monomers in polymer synthesis. These monomers can undergo radical polymerization to produce polymers with a wide range of properties and applications. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have enabled the synthesis of well-defined polymers from these monomers with controlled molecular weights and narrow polydispersity indices (PDI).
Another significant derivative is 2-isopropenyl-2-oxazoline (B30960) (IPOx), which can be polymerized through its vinyl group to yield poly(2-isopropenyl-2-oxazoline) (PIPOx). The pendant oxazoline (B21484) rings on PIPOx are highly reactive and can be post-functionalized, making it a versatile platform for biomedical applications, including the development of drug delivery systems.[1][2]
Polymer Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of polymers from this compound derivatives is outlined below. This process involves monomer purification, polymerization, polymer isolation and purification, and finally, characterization of the resulting polymer.
Caption: General workflow for the synthesis and characterization of polymers.
Experimental Protocols
RAFT Polymerization of Vinyl Acetate
This protocol describes the synthesis of poly(vinyl acetate) using RAFT polymerization.
Materials:
-
Vinyl acetate (VA)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (Initiator)
-
Dibenzyltrithiocarbonate (RAFT Agent)
-
Anhydrous toluene (B28343) (Solvent)
-
Methanol (B129727) (for precipitation)
Procedure:
-
Monomer and Initiator Preparation: Purify vinyl acetate by passing it through a column of basic alumina (B75360) to remove the inhibitor. Prepare a stock solution of AIBN in toluene.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent, purified vinyl acetate, and the AIBN stock solution in the desired molar ratios. A typical molar ratio of [VA]:[RAFT Agent]:[AIBN] is 200:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60°C and stir for the desired reaction time (e.g., 24 hours).
-
Polymer Isolation: After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol while stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.
ATRP of Vinyl Acetate
This protocol outlines the synthesis of poly(vinyl acetate) via ATRP.
Materials:
-
Vinyl acetate (VA)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anhydrous anisole (B1667542) (Solvent)
-
Methanol (for precipitation)
-
Neutral alumina
Procedure:
-
Catalyst and Initiator Preparation: Purify vinyl acetate as described in section 3.1.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr and a magnetic stir bar. Add anhydrous anisole and PMDETA via syringe and stir until a homogeneous green-yellow solution is formed.
-
Degassing: Deoxygenate the purified vinyl acetate and EBiB by bubbling with an inert gas for at least 30 minutes.
-
Polymerization: Add the deoxygenated vinyl acetate to the catalyst solution, followed by the injection of EBiB to initiate the polymerization. Place the flask in a preheated oil bath at a controlled temperature (e.g., 30-50°C) and stir.
-
Polymer Isolation: After the desired reaction time, terminate the polymerization by cooling the flask and exposing the mixture to air. Dilute the reaction mixture with a suitable solvent like THF.
-
Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Purification and Drying: Precipitate the polymer in cold methanol, filter, and dry under vacuum as described in section 3.1.
Data Presentation
The following tables summarize representative quantitative data for polymers synthesized from this compound derivatives.
Table 1: Molecular Weight and Polydispersity of Poly(vinyl acetate) (PVAc)
| Polymerization Method | [Monomer]:[Initiator]:[Catalyst/RAFT] | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| RAFT | [VA]:[DBTTC]:[AIBN] = 200:1:0.2 | 15,000 | 18,000 | 1.20 | [3] |
| ATRP | [VA]:[EBiB]:[CuBr/PMDETA] = 100:1:1 | 9,500 | 11,400 | 1.20 | [3] |
| Free Radical | Not Applicable | 500,000 | - | >2.0 | [4][5] |
Table 2: Thermal Properties of this compound Derivative Polymers
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Notes | Reference |
| Poly(vinyl acetate) | 28 - 40 | Not applicable (amorphous) | Tg is dependent on molecular weight. | [5][6] |
| Poly(isopropenyl acetate) | ~120 | Not applicable (amorphous) | Higher Tg than PVAc due to the methyl group on the backbone. | [7] |
| Poly(2-isopropenyl-2-oxazoline) | ~130-140 | Not applicable (amorphous) | Tg can be tuned by copolymerization. | [8] |
Table 3: Mechanical Properties of Poly(vinyl acetate) (PVAc)
| Property | Value | Test Method | Reference |
| Tensile Strength | 20 - 50 MPa | ASTM D638 | [9][10] |
| Elongation at Break | 200 - 600% | ASTM D638 | [9][10] |
| Young's Modulus | 0.1 - 1.0 GPa | ASTM D638 | [10] |
Application in Drug Delivery: pH-Responsive Release
Polymers derived from this compound derivatives, particularly functionalized PIPOx, can be designed as "smart" drug delivery systems that release their therapeutic payload in response to specific stimuli, such as a change in pH. This is particularly relevant for cancer therapy, where the microenvironment of tumors is often more acidic than healthy tissues.
The diagram below illustrates a conceptual signaling pathway for the pH-triggered release of a drug from a PIPOx-based nanocarrier. In this model, the drug is conjugated to the polymer via an acid-labile linker, such as a hydrazone bond.
Caption: pH-Responsive drug release from a PIPOx nanocarrier.
This pH-responsive drug delivery strategy allows for targeted therapy, minimizing side effects on healthy tissues and enhancing the therapeutic efficacy of the encapsulated drug.[11][12][13]
Protocol for Preparation of Drug-Loaded Polyvinyl Alcohol (PVA) Nanoparticles
Polyvinyl alcohol (PVA), which can be obtained from the hydrolysis of polyvinyl acetate, is a biocompatible and water-soluble polymer widely used in biomedical applications. This protocol describes the preparation of drug-loaded PVA nanoparticles using an emulsion-solvent evaporation method.[14][15][16]
Materials:
-
Polyvinyl alcohol (PVA)
-
Drug of interest (hydrophobic)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the hydrophobic drug and the polymer (if a blend is used, e.g., PLA/PVA) in a volatile organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v) in deionized water. This will act as the stabilizer.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy and duration of homogenization/sonication will influence the final particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles encapsulating the drug.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation or ultracentrifugation.
-
Washing: Wash the collected nanoparticles several times with deionized water to remove any residual PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried (lyophilized) to obtain a dry powder.
The resulting drug-loaded nanoparticles can then be characterized for their size, morphology, drug loading efficiency, and in vitro drug release profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. polysciences.com [polysciences.com]
- 6. Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance: A Polymer Selection Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. JAIC 1991, Volume 30, Number 2, Article 8 (pp. 203 to 213) [cool.culturalheritage.org]
- 10. The Thermal and Mechanical Properties of Poly(ethylene-co-vinyl acetate) Random Copolymers (PEVA) and its Covalently Crosslinked Analogues (cPEVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Ab Initio Molecular Dynamics Simulation of Acetone Tautomerism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, plays a crucial role in various chemical and biological processes, including drug-receptor interactions and metabolic transformations. The keto-enol tautomerism of acetone (B3395972) is a classic example of this phenomenon, providing a fundamental model for understanding proton transfer reactions. Ab initio molecular dynamics (AIMD) simulations offer a powerful computational microscope to investigate the atomistic mechanism and dynamics of such reactions with high fidelity, as they treat the electronic structure of the system quantum mechanically. This allows for the explicit description of bond breaking and formation.
This document provides a detailed protocol for setting up and running AIMD simulations, specifically using the metadynamics technique, to study the keto-enol tautomerism of acetone. We will cover both gas-phase and solvated (water) systems, providing the necessary computational parameters and expected outcomes.
Theoretical Background
The tautomeric equilibrium of acetone involves the interconversion between the more stable keto form (propan-2-one) and the less stable enol form (prop-2-en-2-ol). This process involves the transfer of a proton from a methyl carbon to the carbonyl oxygen. AIMD simulations, particularly Car-Parrinello Molecular Dynamics (CPMD), are well-suited for studying such reactive events.[1] To overcome the high energy barriers associated with tautomerization within the timescale of typical AIMD simulations, enhanced sampling techniques like metadynamics are employed.[2][3]
Metadynamics accelerates the exploration of the free energy surface (FES) by introducing a history-dependent bias potential along a set of collective variables (CVs) that describe the reaction pathway. This allows the system to escape from local minima and efficiently sample the transition states.
Data Presentation
The following tables summarize key quantitative data obtained from computational studies on acetone tautomerism. These values can serve as a benchmark for validating simulation results.
Table 1: Calculated Activation and Reaction Energies for Acetone Tautomerism
| Environment | Method/Functional | Basis Set | Activation Energy (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) | Reference |
| Gas Phase | B3LYP | 6-311++G(d,p) | ~58.6 | ~10.8 | Based on similar systems[4] |
| Gas Phase | CCSD | STO-3G | - | 24.07 | [5] |
| Water | AIMD (Metadynamics) | - | ~40 | ~11.8 | Cucinotta et al., 2006[2][3] |
| Water | MP2 (static) | - | 43.08 | - | Cucinotta et al., 2006 (for comparison) |
Table 2: Thermodynamic Data for Acetone Tautomerism
| Environment | Method/Functional | Basis Set | ΔH (kcal/mol) | ΔG (kcal/mol) | Reference |
| Gas Phase | B3LYP | - | - | -0.91 | [6] |
| Water | - | - | 50-58 (exp.) | - | [2] |
Experimental Protocols
This section outlines a detailed protocol for simulating the keto-enol tautomerism of acetone using AIMD with metadynamics, primarily focusing on the CPMD software package.
Protocol 1: Gas-Phase Acetone Tautomerism Simulation
1. System Preparation:
-
Create a cubic simulation box with a side length of at least 15 Å to ensure no self-interaction under periodic boundary conditions.
-
Place a single acetone molecule in the keto form at the center of the box.
-
Optimize the geometry of the acetone molecule using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) with a quantum chemistry package like Gaussian.[5]
2. AIMD Simulation Setup (CPMD):
-
Software: CPMD[1]
-
Ensemble: NVT (Canonical)
-
Thermostat: Nosé-Hoover thermostat to maintain the temperature at 300 K.
-
Time Step: 0.1-0.2 fs
-
Fictitious Electron Mass: 400-800 a.u.[1]
-
Plane Wave Cutoff: At least 70 Ry for accurate forces.
-
DFT Functional: BLYP is a common choice for water simulations.[7]
-
Pseudopotentials: Use norm-conserving pseudopotentials for all atoms.
3. Metadynamics Setup:
-
Collective Variables (CVs):
-
CV1: C-H Distance: The distance between the carbon of a methyl group and one of its hydrogen atoms that will be transferred.
-
CV2: O-H Distance: The distance between the carbonyl oxygen and the same transferring hydrogen atom.
-
-
Gaussian Hill Parameters:
-
Height: 0.1-0.5 kcal/mol
-
Width: 0.1-0.2 Å for distance-based CVs.
-
Deposition Rate: Every 100-200 MD steps.
-
4. Simulation Execution:
-
Perform an initial equilibration run of a few picoseconds to bring the system to the target temperature.
-
Initiate the metadynamics simulation. The simulation should be run until the free energy surface is sufficiently explored, which is indicated by the system recrossing the transition state multiple times. This may take several tens of picoseconds.
Protocol 2: Solvated Acetone Tautomerism Simulation
1. System Preparation:
-
Create a cubic simulation box with a side length of approximately 12-15 Å.
-
Place one acetone molecule in the keto form at the center of the box.
-
Solvate the acetone molecule with a sufficient number of water molecules (e.g., 30-60) to ensure a complete solvation shell.
-
Perform a classical molecular dynamics equilibration of the solvated system to relax the solvent around the solute.
2. AIMD Simulation Setup (CPMD):
-
The parameters are largely the same as in the gas-phase simulation. However, due to the increased system size, a smaller time step (e.g., 0.1 fs) might be necessary for stability.
3. Metadynamics Setup:
-
In a solvated system, the proton transfer is often mediated by water molecules.[2][3] Therefore, the CVs need to be adapted.
-
Collective Variables (CVs):
-
CV1: Coordination Number of the transferring H with the donor C: This describes the breaking of the C-H bond.
-
CV2: Coordination Number of the transferring H with the acceptor O: This describes the formation of the O-H bond.
-
Alternatively, a path-based collective variable that describes the concerted motion of the proton transfer through a chain of water molecules can be used.
-
4. Simulation Execution:
-
Similar to the gas-phase simulation, perform an initial AIMD equilibration followed by the production metadynamics run. The simulation time required for convergence will likely be longer than in the gas phase.
Mandatory Visualization
Logical Relationship: AIMD Simulation Workflow
Caption: Workflow for an AIMD simulation of acetone tautomerism.
Signaling Pathway: Acetone Tautomerization Reaction
Caption: Reaction pathway for the keto-enol tautomerism of acetone.
References
- 1. Car–Parrinello molecular dynamics - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ab initio molecular dynamics study of the keto-enol tautomerism of acetone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. CPMD Example Exercise: Proton Transport in Bulk Water [theochem.ruhr-uni-bochum.de]
- 7. Ab initio molecular dynamics study of the keto-enol tautomerism of acetone in solution [iris.unimore.it]
Troubleshooting & Optimization
challenges in the isolation and characterization of propen-2-ol
Welcome to the technical support center for the isolation and characterization of propen-2-ol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work with this transient compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its isolation and characterization so challenging?
A1: this compound is the enol tautomer of acetone (B3395972).[1] Tautomers are structural isomers that readily interconvert.[2] The primary challenge stems from the fact that this compound exists in a dynamic equilibrium with its much more stable keto form, acetone.[2] Under standard conditions, this equilibrium overwhelmingly favors acetone (>99.999%), making the concentration of this compound exceedingly low and difficult to detect or isolate.[3][4] The high instability and rapid tautomerization to acetone mean that specialized techniques are required to study this transient species.[1]
Q2: What is the fundamental reason for the instability of this compound compared to acetone?
A2: The greater stability of the keto form (acetone) is primarily due to the difference in bond strengths. The carbon-oxygen double bond (C=O) in acetone is significantly stronger and more stable than the carbon-carbon double bond (C=C) in this compound.[3][4] The energy difference is approximately 45–60 kJ/mol, making the keto form thermodynamically preferred.[3][4]
Q3: Can the concentration of this compound be increased for easier characterization?
A3: While isolating pure this compound is generally not feasible, its concentration can be momentarily increased or the molecule can be trapped for study. Methods include:
-
Photochemical Generation: Generating the enol from a precursor molecule using light.
-
Gas-Phase Studies: In the gas phase, intermolecular interactions that catalyze the tautomerization are minimized.
-
Matrix Isolation: Trapping the molecule in an inert gas matrix (like argon) at very low temperatures to prevent tautomerization, allowing for spectroscopic analysis.
-
Catalysis: Both acid and base catalysis can increase the rate of tautomerization, which can be utilized in certain reaction mechanisms to generate the enol in situ.[3]
Q4: What are the primary analytical methods used to characterize a transient species like this compound?
A4: Due to its instability, the characterization of this compound requires sophisticated and rapid analytical techniques.[1] The most common methods include:
-
Mass Spectrometry: Used to study the molecule in the gas phase and determine its mass and fragmentation patterns.[1]
-
Infrared (IR) Spectroscopy: Often combined with matrix isolation techniques, IR spectroscopy can identify the characteristic vibrational frequencies of the O-H and C=C bonds unique to the enol form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While extremely difficult due to the low concentration, specialized NMR techniques may be used. However, in a standard NMR spectrum of acetone, the enol form is typically not observable.[2]
-
Computational Chemistry: High-level ab initio calculations are used to predict the structure, stability, and spectroscopic properties of this compound to complement experimental data.[1]
Troubleshooting Guide
Problem: I cannot detect this compound in my acetone sample using standard NMR or IR spectroscopy.
| Possible Cause | Suggested Solution |
| Extremely Low Equilibrium Concentration: The concentration of this compound at equilibrium is below the detection limit of standard instruments.[2][3][4] | Utilize a generation and trapping technique. The recommended approach is matrix isolation IR spectroscopy. This involves co-depositing your sample with a large excess of an inert gas (e.g., argon) onto a cryogenic window. This traps individual molecules and prevents tautomerization, allowing for spectroscopic measurement. See the detailed protocol below. |
| Rapid Tautomerization: The interconversion to acetone is too fast for the timescale of the measurement technique. | Employ fast spectroscopic methods. Techniques like flash photolysis coupled with time-resolved spectroscopy can be used to generate and detect the transient enol on a very short timescale. |
| Incorrect Sample Conditions: The equilibrium is sensitive to the solvent and temperature. | Modify the experimental environment. While challenging, exploring different solvents or studying the molecule in the gas phase can alter the equilibrium, although the keto form will still dominate. |
Problem: My reaction, which is supposed to proceed via an enol intermediate, is not working.
| Possible Cause | Suggested Solution |
| Insufficient Enol/Enolate Concentration: The reaction conditions do not favor the formation of the required enol or enolate intermediate. | Introduce a catalyst. The formation of the enol from the ketone can be catalyzed by either an acid or a base.[3] Adding a suitable catalyst can increase the rate of enol formation, thereby increasing its transient concentration to participate in the desired reaction. |
| Kinetics are Unfavorable: The rate of tautomerization back to the keto form is much faster than the rate of your desired reaction. | Choose a more reactive electrophile or a different reaction strategy. If the enol is not reacting quickly enough, it will revert to acetone. Consider using a highly reactive reagent that can trap the enol as it is formed. Alternatively, consider forming a more stable enolate derivative (e.g., a silyl (B83357) enol ether) that can be isolated and then used in a subsequent reaction. |
Quantitative Data Summary
The study of this compound is challenging due to its transient nature. The following table summarizes key quantitative data regarding the acetone/propen-2-ol equilibrium.
| Parameter | Value | Significance |
| Equilibrium Constant (Keq) | < 1 x 10⁻⁵ | Indicates the equilibrium heavily favors the keto form (acetone).[3][4] |
| Thermodynamic Stability | Keto form is 45-60 kJ/mol more stable. | The large energy difference is the driving force for the rapid conversion of the enol to the keto form.[3][4] |
| Bond Energy (C=O) | ~749 kJ/mol | The strong C=O double bond is a major contributor to the stability of acetone.[3][4] |
| Bond Energy (C=C) | ~611 kJ/mol | The weaker C=C double bond contributes to the relative instability of this compound.[3][4] |
Visualizations
Keto-Enol Tautomerism Workflow
Caption: Acid/base catalyzed equilibrium between acetone and this compound.
Troubleshooting Logic for this compound Detection
References
Technical Support Center: Detection of Transient Enol Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the detection and characterization of transient enol species in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are transient enol species and why are they difficult to detect?
A1: Enols are isomers of carbonyl compounds, characterized by a hydroxyl group attached to a carbon-carbon double bond (C=C-OH). They exist in equilibrium with their more stable keto form.[1] This keto-enol tautomerism is a dynamic process, and for most simple aldehydes and ketones, the equilibrium lies heavily in favor of the keto form, making the concentration of the enol species at any given moment very low and its lifetime short.[2] This transient nature makes direct detection challenging.
Q2: What factors influence the stability and concentration of enol intermediates?
A2: Several factors can increase the stability and concentration of the enol tautomer, making it more amenable to detection:
-
β-Dicarbonyl Compounds: Compounds with two carbonyl groups separated by one carbon (e.g., acetylacetone, ethyl acetoacetate) show a significantly higher enol content. This is due to the formation of a stable six-membered ring through intramolecular hydrogen bonding and resonance stabilization from conjugation of the C=C double bond with the second carbonyl group.[3]
-
Steric Hindrance: Bulky substituents on the α-carbon can favor the enol form to relieve steric strain.[2][4]
-
Solvent Effects: The polarity of the solvent plays a crucial role. Nonpolar solvents tend to favor the enol form, which can form intramolecular hydrogen bonds. Polar solvents can disrupt this internal hydrogen bonding and stabilize the more polar keto form.[5][6]
-
Aromaticity: If the formation of an enol leads to an aromatic system, such as in the case of phenols, the enol form is exceptionally stable and will be the predominant species.[7]
Q3: Which analytical technique is best suited for my experiment?
A3: The choice of technique depends on the specific reaction, the expected lifetime of the enol, and the information required (qualitative detection vs. quantitative analysis).
-
For quantitative equilibrium studies in solution: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common method.[1][8]
-
For identifying volatile or thermally stable enols: Gas Chromatography-Mass Spectrometry (GC-MS) can be effective, although chromatographic separation of tautomers can be challenging.[9][10]
-
For trapping and isolating highly reactive enols: Chemical trapping methods followed by analysis of the derivatized product are suitable.[11]
-
For real-time monitoring of enol formation/decay: Time-resolved techniques like flash photolysis coupled with UV-Vis spectroscopy can be used.[12]
Troubleshooting Guides
NMR Spectroscopy
Q1: I can't see the characteristic enol peaks in my 1H NMR spectrum. What could be the problem?
A1: This is a common issue and can arise from several factors:
-
Low Enol Concentration: For many simple ketones, the enol concentration is below the detection limit of the NMR spectrometer.[2] Consider if your system is expected to have a stable enol. For β-dicarbonyl compounds, the enol form is more prevalent.[1]
-
Solvent Choice: The solvent significantly impacts the keto-enol equilibrium. Polar solvents like DMSO or water can shift the equilibrium towards the keto form.[5] Try acquiring the spectrum in a nonpolar solvent like carbon tetrachloride or chloroform-d (B32938) to favor the enol.[2]
-
Slow Tautomerization: The interconversion between keto and enol forms must be slow on the NMR timescale to observe distinct signals for both tautomers.[5] Temperature can affect this rate.
-
Incorrect Spectral Window: The enolic hydroxyl proton (-OH) is often a broad singlet at a very downfield chemical shift (δ = 10-17 ppm) due to intramolecular hydrogen bonding.[13] Ensure your spectral window is wide enough to capture this region.[2]
Q2: My NMR peak integrations for the keto and enol forms are inconsistent. How can I get accurate quantitative data?
A2: Accurate quantification requires careful integration.
-
Symmetry: Remember to account for the number of protons giving rise to each signal. For example, in acetylacetone, the keto form has two methylene (B1212753) protons (-CH2-), while the enol has one vinylic proton (=CH-). Therefore, the integral ratio must be adjusted accordingly (e.g., divide the methylene integral by two).[5]
-
Peak Overlap: Signals, especially from solvents or impurities, can overlap with your peaks of interest. Choose a deuterated solvent where this is minimized.[2]
-
Relaxation Times: For accurate integration, ensure a sufficient relaxation delay (D1) in your NMR acquisition parameters to allow all protons to fully relax between scans. A delay of 5 times the longest T1 is recommended.
Mass Spectrometry
Q1: My keto and enol tautomers are not separating on my GC column. How can I quantify them using GC-MS?
A1: Co-elution of tautomers is a known challenge because the interconversion can occur on the timescale of the chromatographic separation.[9]
-
Fragmentation Analysis: Even without chromatographic separation, mass spectrometry can distinguish and quantify the tautomers. The keto and enol forms often exhibit distinct fragmentation patterns upon ionization.[4][14] You can assign specific fragment ions to each tautomer and use their relative abundances to estimate the equilibrium ratio in the gas phase.[4] For example, elimination of an OH radical can be characteristic of the enol form, while loss of an R group may be assigned to the keto form.[4]
-
Derivatization: You can trap the enol as a more stable derivative (e.g., a silyl (B83357) enol ether) before injection. This prevents interconversion during analysis.
Q2: I am trying to detect an enzymatic enol intermediate using ESI-MS, but the signal is weak and transient. How can I improve detection?
A2: Detecting transient intermediates in enzymatic reactions requires specialized techniques.
-
Rapid Mixing/Pulsed Flow: Interfacing a rapid-mixing device directly with the electrospray ionization (ESI) source allows for the analysis of reaction intermediates on a sub-second timescale.[15] This "pulsed flow" method can directly detect transient species like tetrahedral intermediates that would be too labile for traditional chemical quench methods.[15]
-
Optimization of ESI Conditions: Use gentle ionization conditions (e.g., lower cone voltage) to minimize in-source fragmentation of the labile intermediate.
Chemical Trapping
Q1: My enolate trapping reaction is giving a low yield of the desired product. What are potential causes?
A1: Low yields in enolate trapping can be due to several factors related to the base, electrophile, or reaction conditions.
-
Base Selection: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often required to fully deprotonate the α-carbon and generate the enolate.[11][16] Weaker bases may result in an unfavorable equilibrium.
-
Electrophile Choice: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen. To trap the enol form, you must use a "hard" electrophile that will preferentially react at the oxygen atom.[11] Good choices include silylating agents (e.g., trimethylsilyl (B98337) chloride, TMSCl) or borlating agents. "Soft" electrophiles like alkyl halides tend to react at the carbon.[11]
-
Reaction Conditions: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) in an inert atmosphere to prevent side reactions.[11] Ensure your reagents and solvents are anhydrous.
Experimental Protocols
Protocol: 1H NMR Spectroscopy for Keto-Enol Equilibrium Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 M) of the carbonyl compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CCl₄).[2][5] Using a dilute solution helps to avoid intermolecular interactions that could affect the equilibrium.[5]
-
NMR Acquisition:
-
Data Analysis:
-
Assign the peaks corresponding to the keto and enol tautomers. Key signals include the α-protons of the keto form and the vinylic and hydroxyl protons of the enol form.[3]
-
Carefully integrate the signals for both forms at least three times to ensure accuracy.[2]
-
Calculate the percentage of the enol form using the formula: % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100 (Note: Ensure integrals are normalized based on the number of protons per signal before applying the formula.)[5]
-
Calculate the equilibrium constant, Keq = [enol]/[keto].[1]
-
Protocol: Chemical Trapping of an Enolate with TMSCl
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Enolate Formation:
-
Dissolve the ketone in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise via syringe.[11]
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Trapping:
-
Add trimethylsilyl chloride (TMSCl) (1.2 equivalents) dropwise to the enolate solution at -78 °C.[11]
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.
-
-
Workup and Analysis:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Analyze the resulting silyl enol ether product by NMR, GC-MS, or other appropriate techniques.
-
Quantitative Data
Table 1: Representative Keto-Enol Equilibrium Data
| Compound | Solvent | % Enol | Keq ([enol]/[keto]) | Reference(s) |
| Acetone | Neat | 0.00025% | 2.5 x 10⁻⁶ | [2] |
| Acetylacetone | Gas Phase | 92% | 11.5 | [5] |
| Acetylacetone | CCl₄ | 95% | 19.0 | [2] |
| Acetylacetone | DMSO | 62% | 1.63 | [5] |
| Ethyl Acetoacetate | Neat | 8% | 0.087 | [1][3] |
| Ethyl Acetoacetate | CCl₄ | 46% | 0.85 | [2] |
| Phenol | H₂O | ~100% | > 10¹⁰ | [7] |
Table 2: Characteristic 1H NMR Chemical Shifts (δ, ppm)
| Proton Type | Keto Tautomer | Enol Tautomer | Reference(s) |
| α-CH (Methylene) | 3.0 - 4.0 | - | [5][13] |
| =CH (Vinylic) | - | 5.0 - 6.0 | [3] |
| -OH (Enolic) | - | 10 - 17 (often broad) | [13] |
| -CH₃ (next to C=O) | 2.1 - 2.5 | 1.9 - 2.2 | [13] |
Visualizations
Caption: Workflow for selecting an appropriate method for enol detection.
Caption: Principle of NMR spectroscopy for distinguishing keto and enol tautomers.
Caption: General workflow for the chemical trapping of an enol intermediate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. scispace.com [scispace.com]
- 13. physicsforums.com [physicsforums.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection and identification of transient enzyme intermediates using rapid mixing, pulsed-flow electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organolithium reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Kinetic Enolate Formation
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for selective kinetic enolate formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding the thermodynamic enolate instead of the kinetic product. What are the most likely causes?
A1: Formation of the more stable thermodynamic enolate is a common issue and typically points to conditions that allow for equilibration. Key factors to investigate are:
-
Temperature: The reaction temperature may be too high. Kinetic enolate formation requires very low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), to prevent the reaction from reaching equilibrium.[1][2][3] Even a slight increase in temperature can allow the less stable kinetic enolate to revert to the starting ketone, which can then re-deprotonate to form the more stable thermodynamic enolate.
-
Base Selection: The base may not be sufficiently strong or sterically hindered. A strong, bulky base like Lithium Diisopropylamide (LDA) is essential for rapidly deprotonating the most accessible (least sterically hindered) proton.[3][4][5] Weaker or smaller bases (e.g., sodium ethoxide, sodium hydride) favor thermodynamic control because they allow for reversible deprotonation.[1]
-
Reaction Time: The reaction time might be too long. Kinetic control is favored under short reaction times, as longer periods can allow for equilibration to the thermodynamic product.[1][4]
-
Base Stoichiometry: Using less than a full equivalent of the base can lead to the formation of the thermodynamic product. The presence of unreacted ketone allows for proton exchange with the kinetic enolate, facilitating equilibration to the more stable thermodynamic isomer.[2][6] It is recommended to use a slight excess (e.g., 1.05 equivalents) of the strong base.[2]
Q2: I am observing low yields of my desired product after trapping the enolate. What could be the problem?
A2: Low yields can result from several factors throughout the experimental workflow:
-
Incomplete Deprotonation: The base may not have been added effectively or may have degraded. Ensure your LDA is freshly prepared or properly stored. The pKa difference between the base and the ketone's alpha-proton should be large enough for rapid and irreversible deprotonation.
-
Side Reactions: The strong base (e.g., LDA) can sometimes act as a nucleophile, especially with unhindered electrophiles or aldehydes.[5] Additionally, if the enolate is not formed completely and rapidly, self-condensation (like an aldol (B89426) reaction) between the enolate and remaining ketone can occur.[7]
-
Degradation of the Enolate: Enolates are sensitive intermediates. Ensure the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are anhydrous.
-
Inefficient Trapping: The electrophile might be added too slowly, or it may be unreactive under the cold reaction conditions.
Q3: How do I choose the right solvent for kinetic enolate formation?
A3: The ideal solvent should be aprotic and non-reactive with the strong base and the enolate.[7]
-
Recommended Solvents: Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O) are most commonly used.[8] THF is particularly favored due to its ability to dissolve LDA well.[8]
-
Solvents to Avoid: Protic solvents, such as alcohols (e.g., ethanol), are unsuitable. Their acidic protons will quench the strong base and the enolate, preventing the desired reaction and promoting equilibrium conditions.[7]
Q4: Can I use a different base besides LDA?
A4: While LDA is the most common choice, other strong, sterically hindered lithium amide bases can be used, such as Lithium tetramethylpiperidide (LiTMP) or Lithium hexamethyldisilazide (LHMDS). The key is that the base must be strong enough to deprotonate the ketone irreversibly and bulky enough to selectively remove the least hindered proton.[5]
Summary of Reaction Conditions: Kinetic vs. Thermodynamic Control
For successful synthesis, it is crucial to select the appropriate conditions to favor the desired enolate. The table below summarizes the key experimental parameters for achieving kinetic versus thermodynamic control.
| Factor | Kinetic Enolate Formation | Thermodynamic Enolate Formation |
| Temperature | Low Temperature (e.g., -78 °C)[1][2][3] | Higher Temperature (e.g., 0 °C to Room Temp)[1][2] |
| Base | Strong, sterically hindered base (e.g., LDA)[3][4][5] | Weaker or smaller base (e.g., NaH, NaOEt)[1] |
| Reaction Time | Short (less than an hour)[1][4] | Long (allows for equilibrium)[1] |
| Solvent | Aprotic (e.g., THF, Et2O)[7] | Protic or Aprotic[7] |
| Base Stoichiometry | Slight excess (e.g., 1.05 eq)[2] | Catalytic or substoichiometric can be used[6] |
Experimental Protocol: General Procedure for Kinetic Enolate Formation with LDA
This protocol outlines a standard procedure for generating a kinetic lithium enolate from an unsymmetrical ketone and trapping it with an electrophile.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Unsymmetrical ketone substrate
-
Electrophile (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Dry ice/acetone bath
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Anhydrous syringes and needles
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.
-
LDA Preparation (in situ):
-
Under an inert atmosphere, add anhydrous THF to the reaction flask and cool it to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.05 equivalents) via syringe.
-
Slowly add n-BuLi (1.0 equivalents relative to diisopropylamine) dropwise while monitoring the temperature to ensure it remains below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the cold LDA solution over 15-20 minutes. Maintain the temperature at -78 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C to ensure complete formation of the kinetic enolate.[1]
-
-
Electrophilic Quench:
-
Add the electrophile (1.0-1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours or until TLC analysis indicates consumption of the starting material.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography.
Visual Guides
Caption: Experimental workflow for kinetic enolate formation.
Caption: Factors influencing kinetic vs. thermodynamic control.
Caption: Troubleshooting guide for kinetic enolate formation.
References
- 1. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
how to control regioselectivity in enolate alkylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control regioselectivity in enolate alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for controlling regioselectivity in the alkylation of unsymmetrical ketones?
The key to controlling regioselectivity in the alkylation of unsymmetrical ketones lies in the selective formation of one of two possible enolates: the kinetic enolate or the thermodynamic enolate.[1][2] The reaction conditions can be manipulated to favor the formation of one over the other, which then determines the position of alkylation.
Q2: What are the main differences between kinetic and thermodynamic enolates?
-
Kinetic Enolate: This enolate is formed faster due to the deprotonation of the less sterically hindered α-hydrogen.[1] It is generally less stable because it leads to a less substituted double bond.
-
Thermodynamic Enolate: This enolate is more stable due to a more substituted double bond.[1][3] Its formation is slower because it requires the removal of a more sterically hindered α-hydrogen.
Q3: How do reaction conditions influence the formation of kinetic vs. thermodynamic enolates?
The choice of base, solvent, temperature, and reaction time are critical factors that determine whether the kinetic or thermodynamic enolate is the major product.[1][4][5][6]
Troubleshooting Guide
Problem: My enolate alkylation reaction is giving me the wrong regioisomer.
This is a common issue and usually points to a lack of control over enolate formation. Here are the steps to troubleshoot and achieve the desired regioselectivity.
Step 1: Identify which enolate you are unintentionally forming.
-
Unexpected Kinetic Product: If you are aiming for the thermodynamic product but are getting the kinetic product, your reaction conditions are likely too harsh and irreversible.
-
Unexpected Thermodynamic Product: If you are aiming for the kinetic product but are getting the thermodynamic product, your reaction conditions are likely allowing for equilibration to the more stable enolate.
Step 2: Adjust your reaction conditions based on the desired outcome.
The following table summarizes the key experimental variables to control for the selective formation of either the kinetic or thermodynamic enolate.
| Parameter | Conditions for Kinetic Enolate | Conditions for Thermodynamic Enolate |
| Base | Strong, bulky, non-nucleophilic base (e.g., LDA, KHMDS)[5][7][8] | Weaker, smaller base (e.g., NaH, NaOEt, KOtBu)[5][9] |
| Temperature | Low temperature (e.g., -78 °C)[1][5] | Higher temperature (e.g., 0 °C to room temperature)[1][5] |
| Solvent | Aprotic solvent (e.g., THF, Et2O)[1][4][6] | Protic solvent (e.g., EtOH) or aprotic solvent that allows for equilibration[1][6] |
| Reaction Time | Short reaction time[1][5] | Long reaction time[1][5] |
| Cation | Lithium (Li+) favors kinetic enolate formation[10] | Sodium (Na+) or Potassium (K+) can favor thermodynamic enolate formation[10] |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Kinetic Enolate and Subsequent Alkylation
This protocol is designed to favor the formation of the less substituted enolate.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solvent.
-
Ketone Addition: Add the unsymmetrical ketone dropwise to the LDA solution while maintaining the temperature at -78 °C. Stir for a short period (e.g., 30-60 minutes) to ensure complete formation of the kinetic enolate.[5]
-
Alkylation: Add the alkylating agent (e.g., methyl iodide) dropwise to the enolate solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Protocol 2: General Procedure for the Formation of a Thermodynamic Enolate and Subsequent Alkylation
This protocol is designed to favor the formation of the more substituted, stable enolate.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the unsymmetrical ketone and a protic solvent such as ethanol.
-
Base Addition: Add a weaker base, such as sodium ethoxide (NaOEt), to the solution.
-
Equilibration: Heat the mixture to reflux or let it stir at room temperature for an extended period (e.g., several hours) to allow the enolates to equilibrate to the more stable thermodynamic form.[5]
-
Alkylation: Add the alkylating agent to the reaction mixture.
-
Work-up and Purification: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent. Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.
Visualizations
Caption: Factors influencing kinetic vs. thermodynamic enolate formation.
Caption: Troubleshooting workflow for incorrect regioselectivity.
References
- 1. Video: Regioselective Formation of Enolates [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fiveable.me [fiveable.me]
- 5. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
Technical Support Center: Solvent Effects on the Rate of Keto-Enol Tautomerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments related to the solvent effects on keto-enol tautomerization rates.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of solvent polarity on keto-enol tautomerization?
A1: Generally, the more polar the solvent, the more it will favor the more polar tautomer. In many cases, the keto form is more polar than the enol form, and therefore, polar solvents tend to increase the concentration of the keto tautomer at equilibrium. However, the specific influence of a solvent is multifaceted, involving its ability to act as a hydrogen bond donor or acceptor, its dielectric constant, and specific interactions with the solute.
Q2: How do protic and aprotic solvents differ in their effect on tautomerization rates?
A2: Protic solvents (e.g., water, alcohols) can act as both hydrogen bond donors and acceptors, allowing them to participate directly in the proton transfer step of tautomerization. They can facilitate both acid and base-catalyzed pathways, often leading to faster rates of interconversion. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) lack acidic protons and influence the rate primarily through their polarity and ability to stabilize the transition state. Polar aprotic solvents can stabilize the enol form through dipole-dipole interactions.
Q3: Why is it important to allow the keto-enol mixture to equilibrate in the chosen solvent before starting kinetic measurements?
A3: The ratio of keto to enol tautomers at equilibrium is dependent on the solvent. It is crucial to allow the system to reach this equilibrium before initiating any kinetic measurements, such as by a temperature jump or addition of a catalyst. Starting from a non-equilibrium state will lead to inaccurate rate constant determinations as the system will be relaxing to equilibrium concurrently with the process you intend to measure.
Q4: Can temperature be used to control the keto-enol ratio?
A4: Yes, the keto-enol equilibrium is temperature-dependent. By performing experiments at different temperatures, you can not only determine the thermodynamic parameters of the equilibrium (ΔH° and ΔS°) but also study the effect of temperature on the rate of tautomerization. It is essential to ensure the solvent's boiling point is not exceeded and that the temperature is precisely controlled throughout the experiment.
Q5: Are there any common classes of compounds that are particularly sensitive to solvent effects in their keto-enol tautomerism?
A5: Yes, β-dicarbonyl compounds, such as acetylacetone (B45752) and its derivatives, are classic examples. Their enol forms are stabilized by intramolecular hydrogen bonding, and the extent of this stabilization versus solvation by the solvent is a key determinant of the equilibrium position. The solvent can compete with the intramolecular hydrogen bond, thereby influencing the keto-enol ratio.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible kinetic data in NMR experiments.
Possible Cause 1a: Fluctuation in sample temperature.
-
Troubleshooting Steps:
-
Ensure the NMR spectrometer's temperature control unit is calibrated and stable.
-
Allow the sample to thermally equilibrate in the spectrometer for at least 10-15 minutes before starting the experiment.
-
For kinetic runs, monitor the temperature throughout the experiment.
-
Possible Cause 1b: Presence of trace amounts of acid or base impurities.
-
Troubleshooting Steps:
-
Use high-purity, anhydrous solvents.
-
If necessary, distill the solvent or pass it through a column of activated alumina (B75360) to remove acidic or basic impurities.
-
Be mindful of the purity of the compound being studied.
-
Possible Cause 1c: Concentration effects leading to intermolecular interactions.
-
Troubleshooting Steps:
-
Perform a concentration-dependence study to ensure you are in a regime where the rate is independent of the initial concentration of the tautomeric compound.
-
Generally, lower concentrations (in the millimolar range) are preferable to minimize intermolecular hydrogen bonding or aggregation, which can affect the tautomerization rate.
-
Issue 2: Drifting baseline or unexpected absorbance changes in UV-Vis spectrophotometry.
Possible Cause 2a: Solvent evaporation.
-
Troubleshooting Steps:
-
Use a cuvette with a tight-fitting cap or a septum.
-
If the experiment is lengthy, consider using a thermostatted cuvette holder with a cover.
-
Possible Cause 2b: Photodegradation of the sample.
-
Troubleshooting Steps:
-
Check the photostability of your compound by acquiring spectra over time without initiating the reaction.
-
If photodegradation is observed, minimize the exposure of the sample to the light source by using a shutter or by programming the instrument to take readings at discrete time intervals rather than continuously.
-
Possible Cause 2c: Overlapping absorbance of keto and enol forms.
-
Troubleshooting Steps:
-
Acquire the full UV-Vis spectra of the compound in solvents where it exists predominantly in the keto and enol forms, if possible, to identify wavelengths of maximum difference.
-
If significant overlap exists, multivariate data analysis techniques such as global fitting or deconvolution may be necessary to extract the kinetic information accurately.
-
Data Presentation
The rate of keto-enol tautomerization is significantly influenced by the solvent. Below is a summary of the catalytic coefficients for the base-catalyzed tautomerization of acetylacetone by triethylamine (B128534) (TEA) in various organic solvents.
| Solvent | Dielectric Constant (ε) | Catalytic Coefficient for Ketonization (kk / M-1s-1) | Catalytic Coefficient for Enolization (ke / M-1s-1) |
| Cyclohexane | 2.02 | 1.83 | 0.05 |
| Carbon Tetrachloride | 2.24 | 2.15 | 0.04 |
| Benzene | 2.28 | 1.83 | 0.09 |
| Dioxane | 2.21 | 2.25 | 0.44 |
| Acetone | 20.7 | 0.17 | 0.10 |
| Acetonitrile | 37.5 | 0.06 | 0.09 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.08 | 0.23 |
Data compiled from various sources. The exact values can vary depending on experimental conditions such as temperature and water content.
Experimental Protocols
Protocol 1: Monitoring Keto-Enol Tautomerization by 1H NMR Spectroscopy
Objective: To determine the equilibrium constant and monitor the rate of tautomerization in different deuterated solvents.
Materials:
-
Tautomeric compound (e.g., acetylacetone)
-
High-purity deuterated solvents (e.g., CDCl3, DMSO-d6, Benzene-d6, Acetonitrile-d3)
-
NMR tubes
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10-20 mM) of the tautomeric compound in the chosen deuterated solvent.
-
Vortex the sample to ensure homogeneity.
-
Allow the sample to equilibrate at the desired temperature for at least 30 minutes before analysis.
-
-
NMR Acquisition:
-
Insert the NMR tube into the spectrometer, which has been pre-equilibrated to the desired temperature.
-
Acquire a 1H NMR spectrum. Key signals to monitor for acetylacetone are:
-
Keto form: –CH2– protons (around 3.5 ppm) and –CH3 protons (around 2.1 ppm).
-
Enol form: =CH– proton (around 5.5 ppm) and –CH3 protons (around 2.0 ppm).
-
-
-
Data Analysis for Equilibrium Constant (Keq):
-
Integrate the peaks corresponding to the keto and enol forms.
-
Calculate the equilibrium constant (Keq = [enol]/[keto]) using the integral values. Remember to account for the number of protons giving rise to each signal (e.g., the keto –CH2– signal represents two protons, while the enol =CH– signal represents one).
-
-
Kinetic Measurements (e.g., following a temperature jump):
-
Equilibrate the sample at an initial temperature.
-
Rapidly change the temperature to the target temperature for the kinetic run.
-
Acquire a series of 1H NMR spectra at timed intervals.
-
Monitor the change in the integrals of the keto and enol peaks over time.
-
Plot the concentration of one of the tautomers versus time and fit the data to an appropriate kinetic model (e.g., first-order) to determine the observed rate constant (kobs).
-
Protocol 2: Kinetic Analysis of Tautomerization using UV-Vis Spectrophotometry
Objective: To determine the rate of tautomerization by monitoring the change in absorbance over time.
Materials:
-
Tautomeric compound
-
UV-transparent solvents
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Wavelength Selection:
-
Prepare solutions of the compound in solvents where either the keto or enol form predominates.
-
Scan the absorbance from 200-400 nm to identify the λmax for each tautomer and a wavelength where the difference in molar absorptivity is maximal.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer and the solvent in the cuvette to the desired temperature.
-
Initiate the reaction by rapidly injecting a small volume of a concentrated stock solution of the compound into the cuvette and mixing quickly.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Assuming a first-order approach to equilibrium, the observed rate constant (kobs) can be determined by fitting the data to the equation: At = A∞ + (A0 - A∞)e-kobst, where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at equilibrium.
-
Mandatory Visualizations
Caption: The dynamic equilibrium between the keto and enol tautomers.
Caption: Influence of solvent properties on tautomerization rate and equilibrium.
Caption: Workflow for studying keto-enol tautomerization using NMR spectroscopy.
Technical Support Center: Understanding the Rate-Determining Step in Enol-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the rate-determining step (RDS) in enol-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is the rate-determining step (RDS) in a reaction mechanism?
The rate-determining step is the slowest step in a multi-step chemical reaction.[1][2] It acts as a bottleneck, and the overall rate of the reaction is governed by the rate of this slowest step.[1][2] The RDS is characterized by having the highest activation energy barrier among all the steps in the reaction pathway.[1][3]
Q2: What is the typical rate-determining step in acid-catalyzed keto-enol tautomerization?
In acid-catalyzed keto-enol tautomerization, the mechanism involves protonation of the carbonyl oxygen followed by deprotonation at the α-carbon. The deprotonation of the α-carbon to form the enol is generally the rate-determining step.[4]
Q3: What is the typical rate-determining step in base-catalyzed enolate formation?
For base-catalyzed enolate formation, the abstraction of a proton from the α-carbon by a base to form the enolate anion is the rate-determining step.[5][6]
Q4: How can a kinetic isotope effect (KIE) help identify the rate-determining step?
A kinetic isotope effect is observed when replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) alters the reaction rate. A significant primary KIE (typically kH/kD > 2) suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.[7][8] If no significant KIE is observed, it implies that the bond cleavage involving the isotope occurs in a fast step either before or after the RDS.[7]
Q5: What is the difference between kinetic and thermodynamic enolates, and how does it relate to the RDS?
In ketones with two different α-protons, two different enolates can form.
-
Kinetic enolate: Forms faster and is typically the less substituted enolate. Its formation is favored under irreversible conditions (strong, bulky base at low temperature).[9]
-
Thermodynamic enolate: Is more stable and is typically the more substituted enolate. Its formation is favored under reversible conditions (weaker base at higher temperature) that allow for equilibrium to be established.[9]
The rate-determining step for the formation of the kinetic enolate is the deprotonation at the less sterically hindered α-carbon.[10]
Troubleshooting Guides
Problem 1: The observed reaction rate is independent of the concentration of a reactant that is consumed in the overall reaction.
-
Possible Cause: This reactant is likely involved in a fast step that occurs after the rate-determining step. The concentration of a species that participates only after the RDS will not affect the overall reaction rate.[11]
-
Troubleshooting Steps:
-
Propose a multi-step mechanism where the reactant is consumed in a post-RDS step.
-
To confirm, try to detect the intermediate formed in the RDS.
-
Consider performing isotopic labeling studies on the other reactants to pinpoint which bonds are broken in the RDS.
-
Problem 2: A primary kinetic isotope effect (KIE) is observed, but it is smaller than expected (e.g., kH/kD is between 1.5 and 2.5).
-
Possible Cause: The transition state may not be perfectly symmetrical. The magnitude of the primary KIE is maximal when the proton is exactly halfway between the donor and acceptor in the transition state. A lower KIE can indicate an "early" or "late" transition state. It could also suggest that bond breaking/formation is only partially rate-determining.
-
Troubleshooting Steps:
-
Perform computational modeling to investigate the geometry of the transition state.
-
Vary the temperature of the reaction. A temperature-dependent KIE can provide more information about the nature of the transition state.
-
Consider the possibility of quantum mechanical tunneling, especially at low temperatures, which can lead to unusually large KIEs.[8]
-
Problem 3: The reaction kinetics are too fast to be monitored by standard methods like manual sampling and NMR or HPLC analysis.
-
Possible Cause: The half-life of the reaction is in the millisecond to second range.
-
Troubleshooting Steps:
-
Employ a rapid mixing technique such as stopped-flow spectroscopy . This method allows for the rapid mixing of reactants and monitoring of the reaction in real-time, typically via UV-Vis absorbance or fluorescence, with a dead time of a few milliseconds.[12][13]
-
If an optical signal is not available, consider using a quenched-flow method. This technique involves rapidly mixing the reactants and then stopping the reaction at various time points by adding a quenching agent. The quenched samples can then be analyzed by conventional methods.[14][15]
-
Problem 4: How to distinguish between a pre-equilibrium step and the rate-determining step?
-
Possible Cause: A fast and reversible step precedes the slow step of the reaction.
-
Troubleshooting Steps:
-
In a pre-equilibrium scenario, the rate law will include the concentrations of the reactants from the pre-equilibrium step.[16][17]
-
Derive the theoretical rate law assuming a pre-equilibrium and compare it to the experimentally determined rate law.
-
Varying the concentrations of the reactants in the proposed pre-equilibrium step should affect the overall reaction rate in a manner consistent with the derived rate law.
-
Quantitative Data
Table 1: Rate Constants and Activation Parameters for the Acid-Catalyzed Enolization of Acetone. [18][19]
| Parameter | Value in Aqueous Solution | Value in Acetonitrile (1% Water) |
| kEH+ (25 °C) | (2.79 ± 0.02) x 10-5 M-1s-1 | - |
| ΔH‡ | 21.35 ± 0.40 kcal mol-1 | 19.3 ± 0.8 kcal mol-1 |
| ΔS‡ | -11.9 ± 1.4 cal K-1mol-1 | -18.7 ± 2.6 cal K-1mol-1 |
Table 2: Kinetic Isotope Effects for the Enolization of Isobutyrophenone. [20]
| Isotope Effect | Value | Interpretation |
| Substrate KIE (kH/kD) | 6.2 | Indicates that the α-C-H bond is broken in the rate-determining step. |
| Solvent KIE (kH+/kD+) | 0.56 | Consistent with a pre-equilibrium protonation of the carbonyl oxygen. |
Experimental Protocols
Protocol 1: Monitoring Enolization Kinetics using FTIR Spectroscopy
This protocol is adapted from the study of enolization of 1-hydroxy-2-propanone.[21]
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Set the spectral resolution to 4 cm-1 and collect spectra over a suitable wavenumber range (e.g., 4000-650 cm-1).
-
-
Sample Preparation:
-
Dissolve the carbonyl compound in the solvent of choice (e.g., D2O to avoid interference from O-H bands).
-
Prepare the acid or base catalyst solution.
-
-
Data Acquisition:
-
Record a background spectrum of the solvent.
-
Initiate the reaction by adding the catalyst to the carbonyl solution while continuously recording spectra at regular time intervals.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the keto and enol forms.
-
Plot the absorbance of a characteristic peak for the enol form as a function of time.
-
From this data, determine the initial rate of the reaction and the rate constant.
-
Protocol 2: Stopped-Flow Kinetics for Fast Enol-Mediated Reactions
This protocol is a general guide based on established stopped-flow methodologies.[12][13][22]
-
Instrument Setup:
-
Use a stopped-flow instrument coupled to a UV-Vis spectrophotometer or a fluorescence detector.
-
Set the detection wavelength to a value where either a reactant or a product has a strong absorbance or fluorescence.
-
-
Sample Preparation:
-
Prepare a solution of the carbonyl compound and a separate solution of the reactant/catalyst.
-
Ensure the concentrations are appropriate for the reaction stoichiometry and will result in a measurable change in the optical signal.
-
-
Data Acquisition:
-
Load the reactant solutions into the instrument's syringes.
-
Initiate the automated sequence, which will rapidly mix the solutions and push them into the observation cell, stopping the flow just before measurement.
-
The instrument will record the change in absorbance or fluorescence over time, typically on a millisecond timescale.
-
-
Data Analysis:
-
The resulting kinetic trace (signal vs. time) can be fitted to an appropriate rate equation (e.g., first-order, second-order) to determine the observed rate constant.
-
By performing experiments with varying reactant concentrations, the rate law and the rate constant for the reaction can be determined.
-
Visualizations
Caption: General workflow for determining the rate-determining step.
Caption: Workflow for a stopped-flow kinetics experiment.
Caption: Logical diagram for interpreting kinetic isotope effect (KIE) data.
References
- 1. LabXchange [labxchange.org]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Stopped-flow - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. fiveable.me [fiveable.me]
- 16. fiveable.me [fiveable.me]
- 17. Khan Academy [khanacademy.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sfu.ca [sfu.ca]
overcoming low equilibrium concentration of enolates in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low equilibrium concentration of enolates in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction involving an enolate is giving a low yield. What are the common causes?
Low yields in reactions utilizing enolates often stem from the low equilibrium concentration of the enolate intermediate. Key factors to investigate include:
-
Incomplete Deprotonation: The base may not be strong enough to completely deprotonate the carbonyl compound, leading to a low concentration of the enolate at equilibrium.[1][2]
-
Side Reactions: The enolate can participate in undesired side reactions, such as self-condensation (an aldol (B89426) reaction with the starting carbonyl compound), especially if the carbonyl compound is not fully converted to the enolate.[1][3]
-
Enolate Instability: The generated enolate may be unstable under the reaction conditions and decompose over time.
-
Reversibility of Enolate Formation: If the deprotonation reaction is reversible, the enolate can be protonated back to the starting carbonyl compound by any available proton source.
-
Issues with Reagents: The base (e.g., LDA) may have degraded, or the electrophile may be unsuitable for the reaction.[4]
Q2: How can I shift the equilibrium to favor enolate formation?
To drive the reaction towards the enolate, it is crucial to choose a base that is significantly stronger than the resulting enolate. The equilibrium of the acid-base reaction will favor the formation of the weaker acid and weaker base. Therefore, the conjugate acid of the base used should have a much higher pKa than the α-proton of the carbonyl compound.[1]
For instance, to achieve essentially irreversible and complete deprotonation of a ketone (pKa ≈ 18-20), a very strong base like Lithium Diisopropylamide (LDA) is used. The conjugate acid of LDA, diisopropylamine (B44863), has a pKa of about 36, ensuring the equilibrium lies far to the side of the enolate.
Q3: What is the difference between kinetic and thermodynamic enolates, and how do I control which one is formed?
Unsymmetrical ketones can form two different regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.[5]
-
Kinetic Enolate: This enolate is formed faster because the proton is removed from the less sterically hindered α-carbon.[6] It is generally less stable due to the less substituted double bond.[7][8]
-
Thermodynamic Enolate: This enolate is more stable because it has a more substituted double bond (Zaitsev's rule).[6] Its formation is slower as it requires the removal of a more sterically hindered proton.
You can selectively generate one over the other by carefully controlling the reaction conditions.[5][8][9]
| Feature | Kinetic Control | Thermodynamic Control |
| Base | Strong, bulky, non-nucleophilic (e.g., LDA, LHMDS, LTMP)[6][9] | Weaker, smaller (e.g., NaH, NaOEt, NaOH)[6][9] |
| Temperature | Low temperatures (e.g., -78 °C)[5][9] | Higher temperatures (e.g., Room Temperature)[5][9] |
| Solvent | Aprotic (e.g., THF, Et2O)[1][5] | Protic (e.g., EtOH) or Aprotic[1][5] |
| Reaction Time | Short[9] | Long[9] |
Q4: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
The formation of a mixture of regioisomeric products suggests that there is a loss of regiocontrol in the enolate formation step, likely due to equilibration between the kinetic and thermodynamic enolates. To favor the formation of the kinetic enolate and prevent equilibration, it is crucial to maintain a low reaction temperature (e.g., -78 °C) throughout the enolate formation and subsequent reaction with the electrophile.[4] Using a strong, bulky base like LDA under these conditions will ensure rapid, irreversible deprotonation at the less hindered site.
Q5: I am observing significant amounts of self-condensation product. How can I minimize this side reaction?
Self-condensation occurs when the generated enolate attacks the carbonyl group of the unreacted starting material.[1] To prevent this, the enolate should be generated completely and irreversibly before the electrophile is introduced. This is a key advantage of the "pre-formation" strategy.[3][10]
Troubleshooting Guides
Issue 1: Low or No Product Formation, Starting Material Recovered
| Potential Cause | Troubleshooting Action |
| Inactive Base (e.g., LDA) | LDA is highly reactive and moisture-sensitive.[4] It is best to use freshly prepared LDA or titrate commercial solutions to determine the exact concentration.[4] |
| Incomplete Deprotonation | Ensure anhydrous reaction conditions. Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to drive the deprotonation to completion.[4] |
| Proton Source in the Reaction | Ensure all glassware is rigorously dried and solvents are anhydrous. The electrophile should also be checked for acidic protons. |
Issue 2: Formation of a Mixture of Regioisomeric Products
| Potential Cause | Troubleshooting Action |
| Equilibration to the Thermodynamic Enolate | Maintain the reaction temperature at -78 °C from the point of base addition until the reaction is quenched.[4] Ensure a sufficiently strong and bulky base is used for kinetic control. |
| Incorrect Order of Addition | For kinetic control, the carbonyl compound should be added slowly to the solution of the base at low temperature.[4] |
Experimental Protocols
Protocol 1: Generation of a Kinetic Lithium Enolate and Subsequent Alkylation
This protocol describes the regioselective formation of the kinetic enolate of 2-methylcyclohexanone (B44802) and its subsequent reaction with an alkyl halide.
-
Preparation of LDA:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution.
-
Stir the resulting solution at 0 °C for 30 minutes to form LDA.
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution to -78 °C (e.g., using a dry ice/acetone bath).
-
Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution via a syringe pump over 20-30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.
-
-
Alkylation:
-
Add the alkyl halide (e.g., methyl iodide, 1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates consumption of the starting material.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: In Situ Trapping of a Lithium Enolate as a Silyl (B83357) Enol Ether
This method is useful for isolating and purifying a specific enolate before its use in a subsequent reaction.[1][11]
-
Enolate Formation:
-
Generate the lithium enolate as described in Protocol 1, steps 1 and 2.
-
-
Trapping:
-
To the enolate solution at -78 °C, add chlorotrimethylsilane (B32843) (TMSCl, 1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Workup and Isolation:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with an organic solvent (e.g., pentane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.
-
The silyl enol ether can be purified by distillation or chromatography.
-
Quantitative Data
Table 1: Approximate pKa Values of Carbonyl Compounds and Conjugate Acids of Common Bases
| Compound | Approximate pKa |
| Carbonyl Compounds | |
| Acetone | 20 |
| Cyclohexanone | 18-20 |
| Acetophenone | 19 |
| Ethyl Acetate | 25 |
| Conjugate Acids of Bases | |
| Diisopropylamine (from LDA) | 36-38 |
| Hexamethyldisilazane (from LHMDS) | 26 |
| Ethanol (from NaOEt) | 16 |
| Water (from NaOH) | 15.7 |
Note: pKa values can vary depending on the solvent and measurement conditions.
Visualizations
Caption: Kinetic vs. Thermodynamic Enolate Formation Pathways.
Caption: Experimental Workflow for Kinetic Enolate Alkylation.
Caption: Troubleshooting Flowchart for Low Yield Enolate Reactions.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: Regioselective Formation of Enolates [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. fiveable.me [fiveable.me]
- 9. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Stabilizing Enol Intermediates for Spectroscopic Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the stability of enol intermediates for spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the spectroscopic analysis of enol intermediates?
A1: The main challenge is the inherent instability and transient nature of enol intermediates. They often exist in a dynamic equilibrium with the more stable keto tautomer, making it difficult to obtain a sufficient concentration for spectroscopic detection.[1] This equilibrium is highly sensitive to environmental factors such as solvent, temperature, and pH, which can lead to complex and overlapping signals in spectroscopic analyses.[2]
Q2: What are the main strategies to enhance the stability of enol intermediates for analysis?
A2: There are three primary strategies to facilitate the spectroscopic analysis of enol intermediates:
-
Low-Temperature Spectroscopy: By significantly lowering the temperature, the rate of tautomerization from the enol to the keto form is reduced, allowing for the observation of the enol intermediate.[2]
-
Matrix Isolation: This is an advanced low-temperature technique where the enol intermediate is generated in the gas phase and then co-deposited with a large excess of an inert gas (like argon or nitrogen) onto a cryogenic surface.[3][4] The rigid matrix of the inert gas physically isolates the enol molecules, preventing them from reacting or tautomerizing.[3][5]
-
Derivatization (Trapping): The enol intermediate is "trapped" by reacting it with a suitable reagent to form a more stable derivative, such as a silyl (B83357) enol ether.[6][7] This derivative can then be isolated and analyzed using standard spectroscopic techniques.
Q3: How does the molecular structure of the carbonyl compound affect enol stability?
A3: Several structural factors can significantly influence the stability of the enol form:
-
Substitution: More substituted enols are generally more stable, similar to the stability trend of alkenes.[8]
-
Conjugation: If the C=C double bond of the enol is in conjugation with another pi system (e.g., an aromatic ring or another carbonyl group), the enol form is stabilized through resonance.[8]
-
Intramolecular Hydrogen Bonding: In 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen.[8][9]
-
Aromaticity: If the enol is part of an aromatic system (e.g., phenol), the enol form is exceptionally stable.[8][9]
Troubleshooting Guides
Low-Temperature Spectroscopy (e.g., NMR, IR)
Q: My NMR signals for the enol intermediate are broad and poorly resolved at low temperatures. What could be the cause and how can I fix it?
A: Broad signals at low temperatures can be due to several factors:
-
Intermediate Exchange Rate: The rate of tautomerization, while slowed, might still be in the intermediate regime on the NMR timescale, leading to broad peaks.
-
Solution: Try lowering the temperature further. This will slow down the exchange rate, potentially sharpening the signals for each tautomer.[2]
-
-
Increased Viscosity: At very low temperatures, the solvent viscosity increases, which can lead to broader lines.
-
Solution: Choose a solvent with a low freezing point and low viscosity at the desired temperature. Ensure your sample is not too concentrated, as this can also increase viscosity.[10]
-
-
Poor Shimming: The magnetic field homogeneity might not be optimized for the low temperature.
-
Solution: Re-shim the spectrometer at the target temperature after allowing the sample to equilibrate for at least 10-15 minutes.[11]
-
Q: I've lost the lock on my NMR spectrometer after cooling the sample. What should I do?
A: Loss of lock at low temperature is a common issue:
-
Lock Signal Shift: The resonance frequency of the deuterated solvent can shift significantly with temperature.
-
Solution: Manually search for the lock signal over a wider frequency range.[11]
-
-
Sample Freezing: The sample may have frozen, causing a loss of the liquid-state NMR signal.
-
Solution: Visually inspect the sample if possible. If frozen, slowly and carefully increase the temperature until it thaws. Always ensure your experimental temperature is at least 10-20°C above the freezing point of your solvent.[12]
-
-
Precipitation: The sample may have precipitated out of solution at low temperature.
-
Solution: Try a different solvent in which your compound has better low-temperature solubility.
-
Derivatization: Silyl Enol Ether Formation
Q: I am getting a low yield of my silyl enol ether. How can I improve it?
A: Low yields can result from several factors in the reaction setup:
-
Incomplete Enolate Formation: The base used may not be strong enough to fully deprotonate the carbonyl compound.
-
Solution: For kinetic enolates, use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[7] For thermodynamic enolates, a weaker base like triethylamine (B128534) at higher temperatures can be used.[7]
-
-
Moisture Contamination: Water will quench the enolate and react with the silylating agent.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[13]
-
-
Side Reactions: The silyl enol ether can be hydrolyzed back to the ketone.
-
Solution: Use a non-aqueous workup to isolate the product.
-
Q: My silylation reaction is not regioselective, and I'm getting a mixture of kinetic and thermodynamic silyl enol ethers. How can I control the regioselectivity?
A: The regioselectivity of silyl enol ether formation is highly dependent on the reaction conditions:
-
For the Kinetic Product (less substituted enol):
-
Use a strong, bulky base (e.g., LDA).
-
Use a polar aprotic solvent (e.g., THF).
-
Maintain a low reaction temperature (e.g., -78 °C).[7]
-
-
For the Thermodynamic Product (more substituted enol):
-
Use a weaker base (e.g., triethylamine).
-
Use higher reaction temperatures to allow for equilibration to the more stable enolate.[7]
-
Data Presentation
Table 1: Enol Content of Various Carbonyl Compounds in Different Solvents
| Carbonyl Compound | Solvent | % Enol Content |
| Acetone | Neat | 0.00025% |
| Acetone | Water | 0.00000046%[14] |
| Cyclohexanone | Neat | 0.02% |
| Cyclohexanone | Water | 0.000041%[14] |
| Cyclopentanone | Neat | 0.0048% |
| Cyclopentanone | Water | 0.0000072%[14] |
| Acetylacetone | Gas Phase | 95% |
| Acetylacetone | Cyclohexane | 95% |
| Acetylacetone | Acetonitrile | 77% |
| Acetylacetone | Water | 20% |
| Ethyl Acetoacetate | Neat | 7.2%[15] |
| Ethyl Acetoacetate | CCl4 | 49%[8] |
| Ethyl Acetoacetate | D2O | <2%[8] |
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature NMR Spectroscopy
-
Sample Preparation:
-
Thoroughly dry a high-quality borosilicate NMR tube.
-
Under an inert atmosphere (e.g., in a glovebox or on a Schlenk line), dissolve the compound of interest in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, toluene-d₈).
-
Seal the NMR tube securely.
-
-
Spectrometer Preparation:
-
Pre-cool the NMR probe to the desired temperature.
-
-
Sample Insertion and Equilibration:
-
Carefully insert the NMR tube into the pre-cooled probe.
-
Allow the sample to thermally equilibrate for at least 10-15 minutes.
-
-
Data Acquisition:
-
Re-shim the magnetic field at the target temperature.
-
Acquire the NMR spectrum. For very unstable species, it may be necessary to use a minimal number of scans and acquire a series of spectra over time to monitor any changes.
-
Protocol 2: General Procedure for Trapping an Enolate as a Silyl Enol Ether
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum.
-
Cool the flask to room temperature under a stream of inert gas (e.g., argon).
-
-
Enolate Formation (Kinetic Control):
-
Add anhydrous THF to the flask and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of LDA in THF.
-
Add the carbonyl compound dropwise to the LDA solution and stir for 30-60 minutes at -78 °C.
-
-
Trapping:
-
Add freshly distilled trimethylsilyl (B98337) chloride (TMSCl) dropwise to the enolate solution.
-
Allow the reaction to stir at -78 °C for a period, then warm to room temperature.
-
-
Workup and Isolation:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., pentane (B18724) or diethyl ether).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude silyl enol ether by distillation or column chromatography.
-
Visualizations
Caption: General workflow for stabilizing and analyzing enol intermediates.
Caption: Workflow for low-temperature spectroscopic analysis.
Caption: Workflow for derivatization (trapping) of an enol intermediate.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Matrix isolation - Wikipedia [en.wikipedia.org]
- 4. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 5. Matrix Isolation [info.ifpan.edu.pl]
- 6. youtube.com [youtube.com]
- 7. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 12. cdn.dal.ca [cdn.dal.ca]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Enolate Reactions
Welcome to the technical support center for troubleshooting reactions involving enolate nucleophiles. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Formation with Starting Material Recovered
Q1: My reaction shows very low conversion to the desired product, and I've recovered most of my starting material. What are the likely causes?
A1: This issue often points to problems with enolate formation. For an enolate to form effectively, a sufficiently strong base is required to deprotonate the α-carbon.[1] If the base is not strong enough, the equilibrium will favor the starting materials.[2][3]
Troubleshooting Steps:
-
Base Selection: Ensure the pKa of the conjugate acid of your base is significantly higher than the pKa of the α-proton of your carbonyl compound. For complete deprotonation, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often the best choice, especially for ketones, esters, and amides.[4][5] Weaker bases like alkoxides may only generate a small equilibrium concentration of the enolate.[3][6]
-
Base Quality: If using a commercially available strong base like n-butyllithium to prepare LDA, its concentration can vary. It is best practice to titrate the n-BuLi solution before use to ensure accurate stoichiometry.[4] Bases like LDA are also highly reactive towards moisture and should be freshly prepared or used from a recently purchased, properly stored container.[4][7]
-
Reaction Conditions: Ensure strictly anhydrous (dry) conditions. Any moisture in your solvent or on your glassware will quench the strong base, preventing enolate formation.[4][7] Flame-drying glassware under an inert atmosphere (Nitrogen or Argon) is highly recommended.[8]
-
Steric Hindrance: Highly hindered α-protons can be difficult to deprotonate. A stronger base or higher temperatures might be necessary, but this can lead to side reactions.
Issue 2: A Complex Mixture of Products is Observed
Q2: My reaction is yielding a complex mixture of products, including what appears to be self-condensation byproducts.
A2: A complex product mixture is a common problem, especially in crossed aldol (B89426) reactions or when the enolate is not formed completely and rapidly.[9] This can lead to the enolate reacting with the remaining starting material (self-condensation) or other unwanted side reactions.[2][4]
Troubleshooting Steps:
-
Order of Addition: Always add the carbonyl compound slowly to a cooled solution of the strong base (e.g., LDA) at a low temperature (typically -78 °C).[4] This ensures the base is in excess during the addition, promoting rapid and complete conversion of the carbonyl to the enolate before it has a chance to react with itself.[10]
-
Choice of Substrates (for crossed reactions):
-
Non-enolizable partner: The most straightforward approach is to use one carbonyl partner that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde). This molecule can only act as the electrophile, simplifying the product mixture.[2][9]
-
Directed Aldol Strategy: Pre-form the enolate of one carbonyl compound using a strong, non-nucleophilic base like LDA at low temperatures. Once enolate formation is complete, then add the second carbonyl compound (the electrophile).[9]
-
-
Control of Regioselectivity (for unsymmetrical ketones): Unsymmetrical ketones can form two different enolates (kinetic and thermodynamic).[11] To selectively form one, the reaction conditions must be carefully controlled.
-
Kinetic Enolate (less substituted): Formed faster by deprotonation of the less hindered α-proton. Use a strong, sterically hindered base like LDA at low temperatures (-78 °C) with a short reaction time.[10][11][12]
-
Thermodynamic Enolate (more substituted): More stable due to a more substituted double bond. Use a smaller, non-hindered base (e.g., NaH or an alkoxide) at higher temperatures (room temperature or above) with longer reaction times to allow for equilibration.[10][11]
-
Diagram: Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low or no product formation.
Issue 3: Formation of Polyalkylated or Other Side Products
Q3: I am observing polyalkylation of my enolate, or other unexpected side products.
A3: Polyalkylation occurs when the mono-alkylated product is deprotonated again by the base and reacts with another equivalent of the electrophile. This is common when using weaker bases that do not achieve complete initial enolization.[13] Other side reactions can include elimination (E2) if the electrophile is sterically hindered, or the Cannizzaro reaction for aldehydes without α-hydrogens in the presence of a strong base.[2][14]
Troubleshooting Steps:
-
Ensure Complete Enolate Formation: Use a full equivalent of a strong base like LDA to ensure the starting material is completely converted to the enolate before the electrophile is added.[3][15] This minimizes the presence of both the starting ketone and the base after the initial deprotonation.
-
Electrophile Choice: Use primary or methyl halides as they are most effective for SN2 reactions with enolates. Secondary and especially tertiary halides are more prone to elimination reactions.[13][16]
-
Temperature Control: Maintain a low temperature during the addition of the electrophile to minimize side reactions.[14]
-
Haloform Reaction: Be aware that in the presence of a base, α-halogenation of methyl ketones can lead to the haloform reaction, where the methyl group is converted to a trihalomethyl group, which then acts as a leaving group.[17][18]
Diagram: Kinetic vs. Thermodynamic Enolate Formation
Caption: Conditions for selective enolate formation.
Quantitative Data Summary
The choice of base and reaction conditions is critical for controlling the regioselectivity of enolate formation from unsymmetrical ketones. The following table summarizes the expected major product under different conditions.
| Condition Set | Base | Solvent | Temperature | Outcome | Major Product |
| Kinetic Control | LDA (Lithium Diisopropylamide) | THF (aprotic) | -78 °C | Rapid, irreversible deprotonation at the less hindered site.[10][11] | Less substituted enolate |
| Thermodynamic Control | NaH, NaOR (Sodium Hydride, Sodium Alkoxide) | ROH (protic) | Room Temp. to Reflux | Reversible deprotonation allowing equilibrium to the more stable enolate.[11][19] | More substituted enolate |
Key Experimental Protocols
Protocol: General Procedure for LDA-Mediated Enolate Formation and Alkylation
This protocol describes a general method for the alkylation of a ketone via its lithium enolate.[4]
Materials:
-
Two-neck round-bottom flask, flame-dried
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath (-78 °C)
-
Syringes for liquid transfer
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (B44863), freshly distilled
-
n-Butyllithium (n-BuLi) solution, titrated
-
Ketone (1.0 equivalent)
-
Electrophile (e.g., primary alkyl halide, 1.0-1.2 equivalents)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution for quenching
Procedure:
-
LDA Preparation (In Situ):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (1.05 equivalents) via syringe.
-
Slowly add n-BuLi (1.0 equivalent) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution back down to -78 °C.
-
In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the ketone solution dropwise to the LDA solution at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes to ensure complete formation.[4]
-
-
Alkylation:
-
Slowly add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the desired time (e.g., 1-2 hours), then allow it to slowly warm to room temperature.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.[4]
-
Diagram: Experimental Workflow for Enolate Alkylation
Caption: General workflow for LDA-mediated enolate alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Enolate Alkylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Video: Regioselective Formation of Enolates [jove.com]
- 12. youtube.com [youtube.com]
- 13. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. fiveable.me [fiveable.me]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. egyankosh.ac.in [egyankosh.ac.in]
Validation & Comparative
The Stability Landscape of C3H6O Isomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of isomeric stability is crucial for predicting reaction outcomes, designing synthetic pathways, and understanding molecular interactions. This guide provides a comparative analysis of the thermodynamic stability of common C3H6O isomers, supported by experimental data and detailed methodologies.
The C3H6O constitutional isomers, despite sharing the same molecular formula, exhibit a fascinating diversity in their structures and, consequently, their thermodynamic stabilities. This analysis focuses on the most prevalent isomers: acetone (B3395972), propanal, allyl alcohol, methyl vinyl ether, and the cyclic structures propylene (B89431) oxide, oxetane (B1205548), and cyclopropanol (B106826). Their relative stabilities are primarily evaluated based on their standard enthalpies of formation (ΔfH°) and standard Gibbs free energies of formation (ΔfG°). A lower value for these thermodynamic quantities indicates a more stable isomer.
Comparative Thermodynamic Data
The thermodynamic stabilities of the C3H6O isomers are summarized in the table below. The data, compiled from various experimental and computational studies, reveals a clear hierarchy of stability.
| Isomer | Structure | State | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) |
| Acetone | CH₃COCH₃ | Gas | -217.6 | -153.6 |
| Liquid | -248.4[1] | -155.4 | ||
| Propanal | CH₃CH₂CHO | Gas | -185.7 | -129.2 |
| Liquid | -215.1[1] | -131.9[1] | ||
| Allyl Alcohol | CH₂=CHCH₂OH | Gas | -123.64 | -68.4 |
| Liquid | -158.2 | -75.9 | ||
| Methyl Vinyl Ether | CH₂=CHOCH₃ | Gas | -108.4 | Not Available |
| Propylene Oxide | CH₃CH(O)CH₂ | Gas | -92.9 | -22.3 |
| Oxetane | (CH₂)₃O | Gas | -77.4 | -5.9 |
| Cyclopropanol | c-(CH₂)₂CHOH | Gas | -91.1 | Not Available |
Note: Values are at standard conditions (298.15 K and 1 bar). Data for some isomers, particularly the Gibbs free energy of formation, is less readily available in the literature.
From the data, acetone emerges as the most stable C3H6O isomer in both the gas and liquid phases, characterized by the most negative enthalpy and Gibbs free energy of formation. This enhanced stability can be attributed to the presence of a carbonyl group flanked by two methyl groups, which provide electronic stabilization. Propanal, the aldehyde isomer, is the next most stable acyclic isomer. Allyl alcohol and methyl vinyl ether are significantly less stable.
Among the cyclic isomers, oxetane is the most stable, followed by cyclopropanol and then propylene oxide. The considerable ring strain in the three-membered rings of propylene oxide and cyclopropanol contributes to their lower stability compared to the four-membered ring of oxetane and the acyclic isomers.
Experimental Determination of Isomer Stability
The thermodynamic data presented above are primarily determined through experimental techniques, with combustion calorimetry being a cornerstone method for organic compounds.
Experimental Protocol: Bomb Calorimetry for Liquid Organic Compounds
Bomb calorimetry measures the heat of combustion (ΔcH°) of a substance at constant volume. This value can then be used to calculate the standard enthalpy of formation (ΔfH°).
Objective: To determine the standard enthalpy of combustion of a liquid C3H6O isomer.
Materials:
-
Parr bomb calorimeter
-
High-purity oxygen cylinder
-
Benzoic acid (for calibration)
-
The liquid C3H6O isomer sample
-
Fuse wire (platinum or nichrome)
-
Crucible
-
Distilled water
-
High-precision thermometer
-
Balance (accurate to 0.1 mg)
Procedure:
-
Calibration:
-
A known mass (approximately 1 g) of benzoic acid is pressed into a pellet and placed in the crucible within the bomb.
-
A measured length of fuse wire is connected to the electrodes, with the wire in contact with the benzoic acid pellet.
-
A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor.
-
The bomb is sealed and purged with a small amount of oxygen before being filled with pure oxygen to a pressure of approximately 30 atm.
-
The bomb is then submerged in a known volume of water in the calorimeter's insulated bucket.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the measured temperature change.
-
-
Sample Measurement:
-
The calibration procedure is repeated using a known mass of the liquid C3H6O isomer. For volatile liquids, encapsulation in a gelatin capsule is a common practice.
-
The heat of combustion of the sample is calculated using the heat capacity of the calorimeter determined during calibration and the measured temperature change.
-
-
Corrections and Calculations:
-
Corrections are made for the heat released by the combustion of the fuse wire and any other auxiliary materials.
-
The heat of combustion at constant volume (ΔcU) is converted to the enthalpy of combustion at constant pressure (ΔcH).
-
The standard enthalpy of formation (ΔfH°) of the isomer is then calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Logical Relationship of Isomer Stability
The relative stabilities of the C3H6O isomers can be visualized as a hierarchical relationship, with the most stable isomers at the top. This hierarchy is primarily dictated by factors such as bond energies, resonance stabilization, and ring strain.
Caption: Relative stability hierarchy of C3H6O isomers.
This guide provides a foundational understanding of the comparative stability of C3H6O isomers. For specific applications, it is recommended to consult the primary literature for the most accurate and up-to-date thermodynamic data.
References
A Comparative Guide to the Reactivity of Propen-2-ol and its Silyl Enol Ether
For researchers, scientists, and drug development professionals, the choice of a nucleophile is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of two related nucleophiles: the transient enol, propen-2-ol, and its stable, isolable counterpart, the corresponding silyl (B83357) enol ether. This comparison is supported by established chemical principles and quantitative data to inform the selection of the appropriate reagent for various synthetic transformations.
Executive Summary
This compound, the enol tautomer of acetone (B3395972), is a fleeting intermediate that is highly reactive but challenging to utilize in a controlled manner due to its rapid isomerization to the more stable keto form. In contrast, its silyl enol ether derivative is a stable, isolable compound that serves as a versatile and manageable nucleophile in a wide array of chemical reactions. The fundamental difference in their stability dictates their application in synthesis. While this compound's reactivity must be harnessed in situ, its silyl enol ether provides a reliable and predictable source of enolate-type reactivity. The silyl enol ether is a significantly weaker nucleophile than an enolate but offers advantages in terms of handling, storage, and selectivity.
Stability and Availability: A Tale of Two Tautomers
The core of the reactivity difference lies in the keto-enol tautomerism. This compound is the enol form of acetone, and the equilibrium heavily favors the keto form. This intrinsic instability makes this compound a transient species that cannot be isolated and used as a typical reagent. Its use in synthesis relies on in situ generation, where it is immediately trapped by a reactive electrophile.
Conversely, the silyl enol ether of this compound is formed by "trapping" the enolate with a silyl halide (e.g., trimethylsilyl (B98337) chloride). This process effectively locks the molecule in its enol form, creating a stable and isolable reagent.[1] This stability allows for purification and storage, providing a significant practical advantage in synthetic planning and execution.
Quantitative Comparison of Nucleophilicity
While direct kinetic data comparing this compound and its silyl enol ether is scarce due to the transient nature of the enol, a quantitative comparison of related enolate equivalents provides a clear picture of their relative nucleophilic strength. A study comparing the reactivity of silyl enol ethers, enamines, and enolate anions (which are the deprotonated form of enols and thus a reasonable proxy for their reactivity) towards carbon-centered electrophiles revealed the following relative reactivities:[2]
| Nucleophile | Relative Reactivity |
| Silyl Enol Ether | 1 |
| Enamine | 107 |
| Enolate Anion | 1014 |
This vast difference in reactivity underscores a key principle: silyl enol ethers are significantly less nucleophilic than their enolate counterparts.[3][4] Consequently, reactions involving silyl enol ethers often require activation of the electrophile, typically with a Lewis acid.[5]
Reactivity in Key Chemical Transformations
The differing stability and nucleophilicity of this compound and its silyl enol ether lead to distinct reactivity profiles and applications in common carbon-carbon bond-forming reactions.
Aldol (B89426) Reactions
The aldol reaction is a cornerstone of organic synthesis. Here, the choice between an enol (or enolate) and a silyl enol ether has profound implications.
-
This compound (via its enolate): The reaction of the enolate of acetone (generated in situ from acetone with a strong base) with an aldehyde or ketone is a classic aldol reaction. However, this approach can be plagued by side reactions such as self-condensation of the carbonyl electrophile and difficulties in controlling regioselectivity with unsymmetrical ketones.
-
Silyl Enol Ether (Mukaiyama Aldol Addition): The use of a silyl enol ether in the presence of a Lewis acid, known as the Mukaiyama aldol addition, offers a powerful alternative.[6][7][8][9][10] The Lewis acid activates the carbonyl electrophile, allowing the less nucleophilic silyl enol ether to attack.[9] This method provides excellent control over the reaction, suppressing self-condensation and allowing for crossed aldol reactions with high yields.[8]
Caption: Mukaiyama Aldol Reaction Pathway.
Alkylation Reactions
The alkylation of enolates is another fundamental C-C bond-forming reaction.
-
This compound (via its enolate): Direct alkylation of the acetone enolate can be challenging. The strongly basic conditions required to form the enolate can lead to elimination side reactions with certain alkyl halides.[4]
-
Silyl Enol Ether: Silyl enol ethers undergo alkylation with a variety of electrophiles, often activated by a Lewis acid.[3][5] This approach is particularly advantageous for reactions with tertiary alkyl halides, where the use of a strong base would favor elimination.[3] The mild, non-basic conditions of silyl enol ether alkylation expand the scope of compatible electrophiles.
Caption: Comparison of Alkylation Strategies.
Experimental Protocols
General Protocol for the Mukaiyama Aldol Addition
The following is a representative, general protocol for the Mukaiyama aldol addition. Specific conditions may vary depending on the substrates.
-
Preparation: A flame-dried round-bottom flask is charged with the aldehyde (1.0 equiv) and an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Lewis Acid Addition: A Lewis acid (e.g., titanium tetrachloride, 1.1 equiv) is added dropwise to the stirred solution. The mixture is stirred for a short period (e.g., 15 minutes) to allow for the formation of the aldehyde-Lewis acid complex.
-
Silyl Enol Ether Addition: The silyl enol ether (1.2 equiv) is added dropwise to the reaction mixture.
-
Reaction: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
Note: Due to the transient nature of this compound, a comparable experimental protocol for its direct use in an aldol reaction is not feasible. Reactions would typically involve the in situ generation of its enolate from acetone.
Conclusion
The choice between using this compound (via its enolate) and its silyl enol ether as a nucleophile is a classic example of the trade-off between reactivity and stability in organic synthesis. This compound represents a highly reactive, yet ephemeral, nucleophile that is challenging to control. In contrast, its silyl enol ether is a stable, well-behaved, and versatile reagent that, while less nucleophilic, offers superior control, broader substrate scope, and greater practical utility. For most applications in modern organic synthesis, particularly in the context of complex molecule construction where predictability and high yields are paramount, the silyl enol ether is the preferred reagent. The development of methods like the Mukaiyama aldol addition has solidified the central role of silyl enol ethers as indispensable tools in the synthetic chemist's arsenal.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 7. Mukaiyama Aldol Addition [organic-chemistry.org]
- 8. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comparative Analysis of Acetone's Keto-Enol Tautomerism: Experimental and Computational Perspectives
For researchers, scientists, and drug development professionals, understanding the subtle equilibrium between tautomers is critical for predicting molecular behavior, reactivity, and interaction in biological systems. This guide provides an objective comparison of experimental and computational approaches to studying the keto-enol tautomerism of acetone (B3395972), a fundamental model in physical organic chemistry.
The interconversion between the keto and enol forms of acetone represents a classic tautomeric equilibrium. The thermodynamically stable keto form predominates, with the enol form, propen-2-ol, existing in a significantly smaller fraction. The quantification of this equilibrium provides a valuable benchmark for both experimental techniques and computational methods.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from both experimental measurements and computational studies on the keto-enol tautomerism of acetone.
Table 1: Experimental Data for Acetone Keto-Enol Tautomerism
| Parameter | Reported Value | Method | Reference |
| Enol Content | 0.00025% | Bromine Titration | [1] |
| Enol Content | 0.00015% | Bromine Titration | [1] |
| Enthalpy of Tautomerization (ΔH°) | 50 - 58 kJ/mol | Not Specified in Abstract | [2] |
| Enthalpy of Tautomerization (ΔH°) | 12 - 13.9 kcal/mol | Not Specified in Abstract | [1][2] |
Table 2: Computational Data for Acetone Keto-Enol Tautomerism
| Parameter | Calculated Value | Computational Method | Reference |
| Enthalpy of Tautomerization (ΔH°) | 53.5 kJ/mol | Ab initio Metadynamics | [2] |
| Entropy of Tautomerization (ΔS°) | 6.7 J K⁻¹ mol⁻¹ | Ab initio Metadynamics | [2] |
| Energy Difference (ΔE) | 13.416 kcal/mol (gas phase) | Not Specified in Abstract | [2] |
| Energy Difference (ΔE) | 11.8 kcal/mol | Ab initio Molecular Dynamics | [2] |
Experimental vs. Computational Workflow
The following diagram illustrates the typical workflows for experimental and computational investigations of acetone's keto-enol equilibrium.
Caption: A comparison of typical experimental and computational workflows for studying acetone's keto-enol tautomerism.
Experimental Protocols
Experimental determination of the keto-enol equilibrium in acetone primarily relies on spectroscopic and titration methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful non-destructive technique for quantifying the keto and enol forms in solution.[3][4] The tautomers interconvert slowly on the NMR timescale, allowing for the observation of distinct signals for each form.
Methodology:
-
Sample Preparation: A solution of acetone in a deuterated solvent (e.g., CDCl₃, D₂O) is prepared in an NMR tube.[5]
-
Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer. The signals corresponding to the α-protons of the keto form and the vinylic proton of the enol form are identified.[5] Typically, the keto methylene (B1212753) protons appear around 2.17 ppm, while the enol vinyl proton is further downfield.
-
Quantification: The relative concentrations of the keto and enol forms are determined by integrating the respective signals. The percentage of the enol form is calculated using the following formula, accounting for the number of protons contributing to each signal:
% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 6))] * 100
(assuming the methyl protons of both forms are integrated for the keto signal)
-
Thermodynamic Analysis: By performing the NMR measurements at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be determined from a van't Hoff plot (ln(Keq) vs. 1/T).[5]
Bromine Titration
This classical chemical method relies on the rapid reaction of bromine with the enol form.
Methodology:
-
A solution of acetone is titrated with a standard solution of bromine.
-
The initial rapid consumption of bromine corresponds to the reaction with the enol present at equilibrium.
-
The endpoint is detected when the rate of bromine consumption slows down, indicating that the initial enol has been consumed and further reaction depends on the rate of ketonization.
-
The amount of enol is calculated from the stoichiometry of the reaction. It is important to note that this method can be prone to errors if not performed carefully.[1]
Computational Methodologies
Computational chemistry offers a theoretical approach to understanding the keto-enol tautomerism, providing insights into the thermodynamics and structures of the tautomers.
Density Functional Theory (DFT)
DFT is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their energies and other properties.
Methodology:
-
Structure Optimization: The geometries of both the keto and enol tautomers of acetone are optimized to find their lowest energy conformations. This is typically done using a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ).[6]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
-
Energy and Thermodynamic Parameter Calculation: The electronic energies and thermodynamic corrections are used to calculate the relative energies (ΔE), enthalpies (ΔH°), Gibbs free energies (ΔG°), and entropies (ΔS°) of the tautomerization.
-
Solvent Effects: The influence of a solvent can be modeled using continuum solvation models (e.g., PCM, SMD) where the solvent is represented as a continuous medium with a specific dielectric constant.[6]
Ab initio Methods
Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, solve the Schrödinger equation without empirical parameters. Higher-level ab initio methods generally provide more accurate results but are computationally more expensive. The workflow is similar to that of DFT. More advanced techniques like ab initio metadynamics can be used to simulate the interconversion process and determine the free energy landscape of the tautomerization.[2]
Logical Relationships in Tautomerism Study
The interplay between experimental and computational approaches is crucial for a comprehensive understanding of tautomerism.
Caption: The synergistic relationship between experimental and computational studies in the investigation of keto-enol tautomerism.
References
Kinetic vs. Thermodynamic Enolates: A Comparative Guide for Synthetic Strategy
In the realm of organic synthesis, the regioselective formation of enolates from unsymmetrical ketones is a critical consideration for controlling the outcome of subsequent reactions, such as alkylations and aldol (B89426) additions. The choice between kinetic and thermodynamic control dictates which of the two possible enolates is formed, thereby determining the final product structure. This guide provides a comparative analysis of kinetic and thermodynamic enolates, supported by experimental data and detailed protocols, to aid researchers in designing effective synthetic strategies.
Fundamental Principles: A Tale of Two Enolates
An unsymmetrical ketone possesses two distinct α-carbons, each bearing protons that can be abstracted by a base to form a resonance-stabilized enolate. The regioselectivity of this deprotonation is governed by the reaction conditions, leading to either the kinetic or the thermodynamic enolate.
Kinetic Enolate: This enolate is formed faster and results from the removal of the less sterically hindered α-proton. Its formation is favored under irreversible conditions, typically employing a strong, bulky, non-nucleophilic base at low temperatures.[1] The reaction is rapid and does not allow for equilibration to the more stable thermodynamic enolate.
Thermodynamic Enolate: This enolate is the more thermodynamically stable of the two, typically being the more substituted enolate, which corresponds to a more substituted double bond.[2] Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and the use of a weaker, non-bulky base in a protic solvent.[3][4] These conditions allow the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic isomer.
Comparative Overview
| Feature | Kinetic Enolate | Thermodynamic Enolate |
| Governing Principle | Rate of formation (kinetics) | Stability of product (thermodynamics) |
| Structure | Less substituted | More substituted |
| Stability | Less stable | More stable |
| Formation Conditions | ||
| Base | Strong, bulky, non-nucleophilic (e.g., LDA, KHMDS)[1][5] | Weaker, smaller (e.g., NaH, NaOEt, NaOH)[1][5] |
| Temperature | Low (typically -78 °C)[1] | Higher (room temperature or above)[1] |
| Solvent | Aprotic (e.g., THF, Et2O)[4] | Protic or aprotic (e.g., ROH, THF)[4] |
| Reaction Time | Short (less than an hour)[1] | Long (over 20 hours to reach equilibrium)[1] |
| Reversibility | Irreversible deprotonation | Reversible deprotonation, allows for equilibration |
Experimental Data: Regioselective Alkylation of 2-Methylcyclohexanone (B44802)
The alkylation of 2-methylcyclohexanone is a classic example demonstrating the power of kinetic versus thermodynamic enolate control. The product distribution is highly dependent on the reaction conditions.
| Control | Base | Temperature | Solvent | Product Ratio (2,6-dimethyl : 2,2-dimethyl) | Reference |
| Kinetic | Potassium bis(trimethylsilyl)amide (KHMDS) | 0-5 °C | THF | 95:5 to 98:2 | [6] |
| Thermodynamic | Potassium Hydride (KH) | Room Temp. | THF | Major product is 2,2-dimethylcyclohexanone | [6] |
| Kinetic | Lithium diisopropylamide (LDA) | -78 °C | THF | 99:1 | [7] |
| Thermodynamic | Ph3CLi | 25 °C | THF | 10:90 | [7] |
| Thermodynamic | NaH | 25 °C | THF | 26:74 | [7] |
Experimental Protocols
Formation and Alkylation of the Kinetic Enolate of 2-Methylcyclohexanone
This protocol is adapted from a procedure described in the Journal of Chemical Education.[6]
Materials:
-
2-Methylcyclohexanone
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Dry Tetrahydrofuran (THF)
-
Methyl iodide (CH3I)
-
Nitrogen gas atmosphere
-
Ice-water bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a two-neck round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet connected to an oil bubbler.
-
Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.
-
To the flask, add potassium bis(trimethylsilyl)amide (1.1 mmol).
-
Add 1 mL of dry THF to dissolve the base.
-
Cool the flask in an ice-water bath (0-5 °C).
-
Slowly add 2-methylcyclohexanone (1.0 mmol) to the stirred solution of the base.
-
After the addition is complete, add methyl iodide (1.5 mmol) dropwise over 20 minutes.
-
Allow the reaction to stir for 1 hour at 0-5 °C.
-
Quench the reaction by the slow addition of 3 M sodium hydroxide (B78521) solution.
-
Extract the product with an organic solvent, dry the organic layer, and analyze the product composition by gas chromatography to determine the ratio of 2,6-dimethylcyclohexanone (B152311) to 2,2-dimethylcyclohexanone.
Formation and Alkylation of the Thermodynamic Enolate of 2-Methylcyclohexanone
This protocol is also adapted from the same Journal of Chemical Education article.[6]
Materials:
-
2-Methylcyclohexanone
-
Potassium hydride (KH)
-
Dry Tetrahydrofuran (THF)
-
Methyl iodide (CH3I)
-
Nitrogen gas atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
To the flask, add potassium hydride (1.1 mmol) as a mineral oil dispersion.
-
Wash the potassium hydride with dry hexanes to remove the mineral oil and then carefully remove the hexanes via cannula.
-
Add 1 mL of dry THF to the flask.
-
Slowly add 2-methylcyclohexanone (1.0 mmol) to the stirred suspension of potassium hydride at room temperature.
-
Allow the mixture to stir for a prolonged period (e.g., 4-5 hours) to ensure equilibration to the thermodynamic enolate.[8]
-
Slowly add methyl iodide (1.5 mmol) to the reaction mixture.
-
Allow the reaction to stir for 1 hour at room temperature.
-
Carefully quench the reaction with 3 M sodium hydroxide solution.
-
Extract the product, dry the organic layer, and analyze by gas chromatography to determine the product ratio.
Visualizing the Pathways and Decision-Making
To further clarify the concepts, the following diagrams illustrate the reaction pathways and a logical workflow for selecting the appropriate conditions.
Conclusion
The ability to selectively generate either the kinetic or thermodynamic enolate is a powerful tool in the arsenal (B13267) of a synthetic chemist. By carefully controlling the reaction conditions—primarily the choice of base and the temperature—researchers can direct the regiochemical outcome of reactions involving unsymmetrical ketones. Understanding the principles outlined in this guide and utilizing the provided experimental frameworks will enable the strategic design of synthetic routes to access desired target molecules with high selectivity.
References
- 1. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo.. [askfilo.com]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reactivity of Propan-2-ol and Propen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of propan-2-ol and its unsaturated analogue, propen-2-ol. Understanding the distinct properties and reaction tendencies of these two molecules is crucial for their application in organic synthesis and various research contexts. While propan-2-ol is a common and stable secondary alcohol, this compound is its unstable enol tautomer, existing in equilibrium with propanone (acetone). This guide will delve into their structural differences, electronic properties, and consequent variations in reactivity, supported by experimental considerations.
Structural and Electronic Properties
The fundamental difference between propan-2-ol and this compound lies in their carbon skeleton and hybridization, which significantly influences their electronic distribution and stability.
| Property | Propan-2-ol | This compound |
| IUPAC Name | Propan-2-ol | Prop-1-en-2-ol |
| Common Name | Isopropyl alcohol, Isopropanol | Acetone enol |
| Molecular Formula | C₃H₈O | C₃H₆O |
| Molar Mass | 60.1 g/mol | 58.08 g/mol |
| Structure | CH₃-CH(OH)-CH₃ | CH₂=C(OH)-CH₃ |
| Hybridization of C2 | sp³ | sp² |
| Key Feature | Saturated secondary alcohol | Unsaturated enol, tautomer of propanone |
| Stability | Thermodynamically stable | Thermodynamically unstable relative to propanone |
This compound is the enol tautomer of propanone and its existence is transient, with the equilibrium heavily favoring the keto form (propanone).[1] This instability is a key determinant of its reactivity.
Caption: Keto-enol tautomerism between propanone and this compound.
Comparative Reactivity
The presence of a C=C double bond and the enolic hydroxyl group makes this compound significantly more reactive and nucleophilic than propan-2-ol.
Oxidation
Propan-2-ol: As a secondary alcohol, propan-2-ol can be oxidized to a ketone (propanone).[2] This reaction typically requires a strong oxidizing agent.
This compound: Enols are electron-rich and are readily oxidized, often under milder conditions than their saturated alcohol counterparts. The double bond is susceptible to oxidative cleavage.
| Feature | Oxidation of Propan-2-ol | Oxidation of this compound (predicted) |
| Product(s) | Propanone | Propanone (via tautomerization), oxidative cleavage products |
| Reactivity | Moderate, requires specific oxidizing agents.[2] | High, expected to be much faster than propan-2-ol. |
| Typical Oxidants | Acidified potassium dichromate, PCC, Swern oxidation.[3] | Milder oxidizing agents, potentially even air (autoxidation). |
Experimental Protocol: Comparative Oxidation
This protocol outlines a general procedure to compare the rate of oxidation.
Caption: Experimental workflow for comparing oxidation rates.
Methodology:
-
Preparation of Reactants:
-
Prepare a standard solution of propan-2-ol in a suitable solvent (e.g., acetone-free).
-
This compound is unstable and must be generated in situ. A common method is the hydrolysis of its silyl enol ether, 2-(trimethylsiloxy)propene.
-
-
Reaction Setup:
-
In two separate reaction vessels maintained at a constant temperature, place the propan-2-ol solution and the freshly generated this compound.
-
Prepare a solution of the oxidizing agent, for instance, potassium dichromate in acidic solution.
-
-
Initiation and Monitoring:
-
Simultaneously, add the oxidizing agent to both reaction vessels.
-
Monitor the reaction progress. For chromic acid oxidation, this can be done spectrophotometrically by observing the disappearance of the orange color of Cr₂O₇²⁻ and the appearance of the green color of Cr³⁺.[2]
-
-
Analysis:
-
Aliquots can be taken at different time intervals, quenched, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the reactant and product.
-
The initial rates of reaction can be determined from the change in concentration over time.
-
Electrophilic Addition
Propan-2-ol: Being a saturated alcohol, propan-2-ol does not undergo electrophilic addition reactions.
This compound: The C=C double bond in this compound is electron-rich due to the electron-donating resonance effect of the adjacent hydroxyl group, making it highly susceptible to electrophilic attack. This reactivity is significantly greater than that of a simple alkene like propene.[4]
| Feature | Electrophilic Addition to Propan-2-ol | Electrophilic Addition to this compound |
| Reactivity | Does not react | Highly reactive, much faster than typical alkenes. |
| Mechanism | N/A | The enol acts as a nucleophile, attacking the electrophile.[5] |
| Typical Electrophiles | N/A | Halogens (Br₂, Cl₂), H⁺, etc. |
| Product of Bromination | No reaction | α-haloketone (2-bromopropanone) after tautomerization of the intermediate.[5] |
Experimental Protocol: Comparative Electrophilic Bromination
This protocol provides a framework for comparing the reactivity towards an electrophile like bromine.
Caption: Workflow for comparing electrophilic bromination reactivity.
Methodology:
-
Reactant Preparation: As described in the oxidation protocol.
-
Reaction Setup:
-
In separate, light-protected reaction vessels, place the propan-2-ol solution and the freshly generated this compound.
-
Prepare a standard solution of bromine in a non-nucleophilic solvent (e.g., carbon tetrachloride).
-
-
Initiation and Monitoring:
-
Add the bromine solution to each reaction vessel.
-
The rate of reaction can be monitored by the disappearance of the characteristic brown color of bromine, using a UV-Vis spectrophotometer.
-
-
Analysis:
-
For the this compound reaction, the product, 2-bromopropanone, can be identified using techniques like NMR and mass spectrometry.
-
Propan-2-ol is not expected to react under these conditions.
-
Conclusion
Propan-2-ol and this compound exhibit markedly different chemical reactivities. Propan-2-ol behaves as a typical secondary alcohol, undergoing reactions like oxidation under specific conditions. In contrast, this compound, as an enol, is a highly reactive and nucleophilic species due to its electron-rich double bond. It is expected to undergo rapid oxidation and electrophilic addition reactions. The inherent instability of this compound and its equilibrium with propanone are critical considerations in its chemistry. For professionals in drug development and organic synthesis, harnessing the transient reactivity of enol intermediates like this compound can be a powerful tool, while the stability of propan-2-ol makes it a reliable solvent and reactant for a different set of chemical transformations.
References
A Comparative Guide to Distinguishing C3H6O Isomers Using IR and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The ability to accurately and efficiently distinguish between structural isomers is a cornerstone of chemical analysis, with significant implications for drug development, quality control, and fundamental research. Isomers of the molecular formula C3H6O present a classic case study in the application of spectroscopic methods for structural elucidation. This guide provides a comprehensive comparison of the infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectral features of common C3H6O isomers, supported by experimental data and detailed protocols.
Experimental Protocols
1. Infrared (IR) Spectroscopy
This protocol outlines the standard procedure for obtaining the IR spectrum of a pure liquid sample.
-
Sample Preparation:
-
Ensure the sample is a pure liquid.
-
Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Ensure there are no air bubbles trapped between the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol details the standard procedure for acquiring a ¹H NMR spectrum.
-
Sample Preparation:
-
Dissolve 5-10 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean vial.
-
Transfer the solution to a clean NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
"Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans and spectral width.
-
Process the raw data (Free Induction Decay - FID) using a Fourier transform to obtain the frequency-domain spectrum.
-
Phase the spectrum and integrate the signals to determine the relative number of protons for each peak.
-
Comparative Spectral Data
The following table summarizes the key IR and ¹H NMR spectral data for five common isomers of C3H6O. These data provide a quantitative basis for distinguishing between these compounds.
| Isomer | Structure | Key IR Absorptions (cm⁻¹) | ¹H NMR Data (Chemical Shift δ, ppm; Splitting; Integration) |
| Propanal | CH₃CH₂CHO | Strong, sharp C=O stretch at ~1725-1740 Two C-H stretches for the aldehyde proton at ~2720 and ~2820 | 9.8 (t, 1H, CHO)2.4 (dq, 2H, -CH₂-)1.1 (t, 3H, -CH₃) |
| Acetone | CH₃COCH₃ | Strong, sharp C=O stretch at ~1715 | 2.1 (s, 6H, -CH₃) |
| Allyl Alcohol | CH₂=CHCH₂OH | Broad O-H stretch at ~3200-3600 Medium C=C stretch at ~1645Strong C-O stretch at ~1030 | 5.9 (m, 1H, -CH=)5.2 (m, 2H, =CH₂)4.1 (d, 2H, -CH₂-)~2.5 (s, 1H, -OH) |
| Methyl Vinyl Ether | CH₂=CHOCH₃ | Strong C=C stretch at ~1620 Strong C-O stretches at ~1200 and ~1050 | 6.5 (dd, 1H, =CHO-)4.2 (dd, 1H, trans H-C=)4.0 (dd, 1H, cis H-C=)3.7 (s, 3H, -OCH₃) |
| Cyclopropanol | (CH₂)₂CHOH | Broad O-H stretch at ~3200-3600 Strong C-O stretch at ~1020 | 3.5 (m, 1H, -CHOH)~2.0 (s, 1H, -OH)0.7 (m, 2H, cyclopropyl (B3062369) CH₂)0.4 (m, 2H, cyclopropyl CH₂) |
Spectroscopic Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing between the C3H6O isomers based on their key spectral features.
References
A Comparative Analysis of Enol Content in Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The tautomeric equilibrium between keto and enol forms is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and the physical properties of carbonyl-containing compounds. This guide provides an objective comparison of the enol content in various carbonyl compounds, supported by experimental data and detailed methodologies for its determination.
Quantitative Comparison of Enol Content
The percentage of the enol tautomer present at equilibrium varies significantly across different carbonyl compounds. This variation is primarily influenced by structural and environmental factors. The following table summarizes the enol content for a range of carbonyl compounds under different conditions.
| Carbonyl Compound | Solvent/Condition | % Enol Content |
| Acetone | Neat | 0.00025% |
| Acetone | Water | 0.000001% |
| Cyclopentanone | Water | 0.0013%[1] |
| Cyclohexanone | Water | 0.00041%[1] |
| Acetophenone | Neat | Low |
| Ethyl Acetoacetate | Neat (33 °C) | 8% |
| Ethyl Acetoacetate | Toluene | 19.8% |
| Ethyl Acetoacetate | Water | 0.4% |
| Methyl Acetoacetate | Gas Phase | High |
| Acetylacetone (B45752) (2,4-Pentanedione) | Neat | 80%[2] |
| Acetylacetone (2,4-Pentanedione) | Hexane (B92381) | 92%[3] |
| Acetylacetone (2,4-Pentanedione) | Benzene | 94% |
| Acetylacetone (2,4-Pentanedione) | Water | 15%[3] |
| Acetylacetone (2,4-Pentanedione) | DMSO | Low[4] |
| Dibenzoylmethane | Solid State | Primarily Enol[5] |
Factors Influencing Enol Content
The equilibrium position of the keto-enol tautomerism is dictated by the relative stability of the two forms. Several factors can shift the equilibrium towards the enol tautomer.[6]
Factors influencing the keto-enol equilibrium.
Conjugation: When the C=C double bond of the enol is conjugated with another pi system, such as a phenyl group or another carbonyl group, the enol form is stabilized through resonance. This is observed in compounds like acetylacetone and dibenzoylmethane, which have significantly higher enol content than simple ketones.[2][5]
Aromaticity: If the enol form results in an aromatic ring, the stability gained is substantial, leading to a very high percentage of the enol. The classic example is phenol, which exists almost exclusively in its enol form rather than as its keto tautomer, cyclohexadienone.
Intramolecular Hydrogen Bonding: In 1,3-dicarbonyl compounds like acetylacetone, the enol form can be stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the other carbonyl oxygen.[3] This significantly favors the enol tautomer.
Solvent Effects: The polarity of the solvent plays a crucial role. Non-polar solvents, which cannot form hydrogen bonds with the carbonyl group, tend to favor the enol form, where intramolecular hydrogen bonding can occur without competition.[7] Conversely, polar protic solvents can form hydrogen bonds with the keto form, stabilizing it and thus decreasing the enol content.[7] For instance, the enol content of 2,4-pentanedione is 92% in hexane but drops to 15% in water.[3]
Experimental Protocols for Determining Enol Content
The quantitative determination of enol content is crucial for understanding and predicting the chemical behavior of carbonyl compounds. The two primary methods for this analysis are Nuclear Magnetic Resonance (NMR) Spectroscopy and Bromine Titration.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful and non-destructive technique for determining the keto-enol equilibrium. The keto and enol tautomers have distinct proton signals that can be integrated to determine their relative concentrations.[8]
Methodology:
-
Sample Preparation: Prepare a solution of the carbonyl compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in an NMR tube. The concentration should be low enough to avoid intermolecular interactions.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay to obtain accurate integration values.
-
Spectral Analysis:
-
Identify the characteristic signals for the keto and enol forms. For example, in ethyl acetoacetate, the keto form shows a singlet for the α-methylene protons, while the enol form displays a vinylic proton signal.[9]
-
Integrate the area under the respective peaks.
-
-
Calculation of Enol Content: The percentage of the enol form is calculated from the integrated areas of the signals corresponding to the enol and keto tautomers. For a compound like benzoylacetone, the calculation is as follows:[10]
% Enol = [Ienol / (Ienol + (Iketo / 2))] * 100
Where Ienol is the integral of the vinylic proton of the enol and Iketo is the integral of the methylene (B1212753) protons of the keto form (divided by two as there are two protons).[10]
Bromine Titration (Kurt Meyer Method)
This classical chemical method is based on the rapid reaction of bromine with the enol form, while the keto form reacts much more slowly.[11][12]
Methodology:
-
Reagents:
-
Standardized solution of bromine in a suitable solvent (e.g., methanol).
-
Solution of the carbonyl compound in an inert solvent.
-
β-naphthol or another compound to quench the excess bromine.
-
Potassium iodide solution.
-
Standardized sodium thiosulfate (B1220275) solution.
-
Starch indicator.
-
-
Procedure:
-
A known amount of the carbonyl compound solution is cooled in an ice bath.
-
A measured excess of the standard bromine solution is added. The reaction with the enol is almost instantaneous.
-
The excess, unreacted bromine is immediately quenched by adding a solution of β-naphthol.
-
Potassium iodide is added to the solution, which reacts with the bromo-ketone product to liberate iodine.
-
The liberated iodine is then titrated with a standard solution of sodium thiosulfate using starch as an indicator.
-
-
Calculation of Enol Content: The amount of sodium thiosulfate used is equivalent to the amount of enol present in the original sample. From this, the percentage of the enol form can be calculated.
Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of enol content.
Workflow for determining enol content.
References
- 1. METHYL ACETOACETATE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Explain why 92% of 2,4-pentanedione exists as the enol tautomer in hexane.. [askfilo.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Dibenzoylmethane - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. organic chemistry - Why is enol content higher in non-polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. datapdf.com [datapdf.com]
- 12. scite.ai [scite.ai]
Navigating the C3H6O Isomerization Landscape: A Theoretical Comparison
A deep dive into the theoretical underpinnings of C3H6O isomerization, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of the various pathways, supported by computational data. We explore the relative stabilities of key isomers and the energetic barriers that govern their interconversion, offering insights into the complex potential energy surface of this versatile chemical formula.
The isomerization of C3H6O is a fundamental process in organic chemistry with implications for various fields, including atmospheric chemistry and drug metabolism. Theoretical studies, primarily employing quantum chemical methods, have been instrumental in elucidating the intricate network of reaction pathways that connect the different isomers. These computational approaches provide crucial data on the thermodynamics and kinetics of these transformations.
Relative Stabilities of C3H6O Isomers
Electronic structure calculations have identified several stable isomers of C3H6O. Acetone (B3395972) is consistently found to be the most stable isomer.[1][2][3][4][5] The relative stability of other prominent isomers increases in the following order: propanal, 2-propenol, 1-propenol, allyl alcohol, methyl vinyl ether, cyclopropanol, propylene (B89431) oxide, and oxetane.[1][2][4][5]
| Isomer | Relative Energy (kcal/mol) | Computational Method | Reference |
| Acetone | 0.00 | MP2/CC-PVDZ | Elango et al., 2010[1] |
| Propanal | 3.5 | MP2/CC-PVDZ | Elango et al., 2010[1] |
| (Z)-1-Propenol | 12.3 | MP2/CC-PVDZ | Elango et al., 2010 |
| 2-Propenol | 13.0 | MP2/CC-PVDZ | Elango et al., 2010 |
| Allyl Alcohol | 14.2 | MP2/CC-PVDZ | Elango et al., 2010[1] |
| Methyl Vinyl Ether | 16.5 | MP2/CC-PVDZ | Elango et al., 2010[1] |
| Propylene Oxide | 24.4 | MP2/CC-PVDZ | Elango et al., 2010[1] |
| Cyclopropanol | 25.4 | MP2/CC-PVDZ | Elango et al., 2010 |
| Oxetane | 26.0 | MP2/CC-PVDZ | Elango et al., 2010 |
Isomerization Pathways and Activation Barriers
The interconversion between C3H6O isomers can proceed through various pathways, some involving a single transition state and others proceeding via intermediate species like carbenes or diradicals.[1][3][4][5] All transition states are meticulously characterized using intrinsic reaction coordinate (IRC) calculations to ensure they connect the intended reactants and products.[1][3][4][5]
One of the extensively studied pathways is the keto-enol tautomerism between acetone and its enol form, propen-2-ol. In the gas phase, this isomerization can be catalyzed within ion-molecule complexes.[6][7] For instance, the isomerization of ionized acetone can be facilitated by a neutral acetone molecule through a proton transfer mechanism.[8]
Another significant set of pathways involves the isomerization of allyl alcohol. Density Functional Theory (DFT) studies have explored the mechanisms of base-catalyzed isomerization of allylic alcohols to carbonyl compounds.[9] These studies have shown that the catalytic efficiency of bases with metal cations is higher than that of organic bases without metal cations, highlighting the crucial role of the metal cation in the reaction.[9]
Herein, we present a selection of key isomerization pathways and their corresponding activation barriers as determined by theoretical calculations.
| Reaction | Intermediate(s) | Activation Barrier (kcal/mol) | Computational Method | Reference |
| Propylene Oxide → Acetone | TS-1-3 | 78.1 | Not Specified | Elango et al., 2010[2] |
| Propylene Oxide → Methyl Vinyl Ether | Diradical | 63.83 (to form diradical) | Not Specified | Elango et al., 2010[2] |
| Acetone → Propylene Oxide | - | 68.9 | Not Specified | Elango et al., 2010[2] |
Computational Methodologies
A variety of computational methods are employed to investigate the C3H6O potential energy surface. A common approach involves:
-
Global Reaction Route Mapping (GRRM): This method is utilized to systematically explore the potential energy surface and identify all possible isomers and the transition states that connect them.[1][3][4][5]
-
Geometry Optimization: The structures of all isomers (local minima) and transition states are fully optimized. A widely used level of theory for this purpose is Møller-Plesset perturbation theory (MP2) with a correlation-consistent basis set such as cc-pVDZ.[1][3][4][5]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to characterize the nature of the stationary points. Minima have all real frequencies, while transition states have exactly one imaginary frequency.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactant and product, IRC calculations are performed.[1][3][4][5]
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed using higher-level methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), on the optimized geometries.
Visualizing the Isomerization Network
The intricate relationships between the various C3H6O isomers can be visualized using reaction pathway diagrams. Below are graphical representations of key isomerization pathways generated using the DOT language.
Caption: Key isomerization pathways of C3H6O isomers.
Caption: Chirality switching of propylene oxide.
The theoretical studies summarized here provide a robust framework for understanding the complex isomerization chemistry of C3H6O. The quantitative data on relative energies and activation barriers are invaluable for predicting the most favorable reaction pathways and for interpreting experimental results. The continued development of computational methods promises even greater accuracy and insight into these fundamental chemical transformations.
References
- 1. Quantum chemistry of C(3)H(6)O molecules: structure and stability, isomerization pathways, and chirality changing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantum Chemistry of C3H6O Molecules: Structure and stability, Isomerization Pathaways and Chirality Changing Mechanisms. [research.unipg.it]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and theoretical investigations of isomerization reactions of ionized acetone and its dimer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Mass Spectrometry Techniques for Identifying Acetone Radiolysis Products
For Researchers, Scientists, and Drug Development Professionals
The radiolysis of acetone (B3395972), a process with implications in various fields including radiation chemistry and nuclear processing, results in a complex mixture of products. Accurate identification and quantification of these products are crucial for understanding the underlying chemical mechanisms and ensuring process safety and efficiency. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of key mass spectrometry-based methods for the analysis of acetone radiolysis products, supported by experimental data and detailed protocols.
Performance Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for analyzing acetone radiolysis products is primarily dictated by the volatility and polarity of the analytes. Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for volatile and semi-volatile compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for non-volatile and thermally labile products. Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) offers real-time monitoring of volatile organic compounds (VOCs) with very high sensitivity.
| Technique | Analyte Type | Principle | Advantages | Disadvantages | Typical Detection Limits |
| GC-MS | Volatile & Semi-Volatile | Separates compounds based on boiling point and polarity, followed by mass analysis. | Excellent separation for complex volatile mixtures, extensive spectral libraries for identification. | Requires derivatization for some polar compounds, not suitable for non-volatile or thermally unstable products. | ppm to ppb range.[1] |
| LC-MS | Non-Volatile & Polar | Separates compounds based on their interaction with a stationary and liquid mobile phase, followed by mass analysis. | Suitable for a wide range of polar and large molecules without derivatization, versatile with different ionization techniques.[2][3][4] | Can be more complex to develop methods, potential for matrix effects and ion suppression.[5] | ng/mL to pg/mL range.[5] |
| PTR-MS | Volatile | Soft chemical ionization using proton transfer from H3O+ ions, followed by mass analysis. | Real-time analysis, very high sensitivity for VOCs, no sample preparation required. | Limited structural information due to soft ionization, potential for isobaric interferences. | pptv range.[4][6][7] |
Identified Acetone Radiolysis Products
The radiolysis of acetone yields a variety of products through different reaction pathways. The primary products depend on the phase (liquid or gas) and the presence of other substances like oxygen.
| Product | Formula | Phase | Analytical Method | Reference |
| Methane | CH₄ | Liquid | GC | |
| Hydrogen | H₂ | Liquid | GC | |
| Acetaldehyde | CH₃CHO | Liquid | GC | |
| Pinacol | (CH₃)₂C(OH)C(OH)(CH₃)₂ | Liquid | GC | |
| Acetylacetone | CH₃COCH₂COCH₃ | Liquid | Not specified | [2] |
| Formaldehyde | CH₂O | Liquid | Not specified | [2] |
| Acyl peroxy radicals | RC(O)O₂ | Gas | CIMS | [8] |
| Sodium Chloride | NaCl | Liquid (in presence of NaClO₃) | TEM | [1] |
Note: This table is not exhaustive and represents products identified in specific studies. The yields of these products can vary significantly based on irradiation conditions.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the analysis of volatile and non-volatile acetone radiolysis products.
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
This protocol is designed for the identification and quantification of volatile organic compounds produced during the radiolysis of acetone.
1. Sample Preparation:
-
Irradiate a known volume of pure acetone in a sealed, airtight vial under controlled conditions (e.g., gamma irradiation at a specific dose rate).
-
After irradiation, allow the sample to equilibrate at room temperature.
2. Headspace Sampling:
-
Place the sealed vial in a headspace autosampler.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow volatile products to partition into the headspace.[9]
-
Automatically inject a specific volume of the headspace gas into the GC-MS system.
3. GC-MS Parameters:
-
Injector: Split/splitless inlet, operated in splitless mode for higher sensitivity. Injector temperature: 250°C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating a wide range of volatile products.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
4. Data Analysis:
-
Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST).
-
Quantify the identified products using external or internal standards.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Products
This protocol is suitable for the analysis of less volatile and more polar products that may be formed during acetone radiolysis, such as condensation products or compounds formed in the presence of solutes.
1. Sample Preparation:
-
Irradiate acetone as described in Protocol 1.
-
If necessary, dilute the irradiated sample with a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS Parameters:
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) is a good starting point for separating a range of polar to moderately non-polar compounds.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to detect a wider range of compounds. Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative for less polar compounds.[2]
-
Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements and elemental composition determination.
-
Scan Range: m/z 50-1000.
-
3. Data Analysis:
-
Process the chromatograms to identify peaks corresponding to potential radiolysis products.
-
Determine the accurate mass of the parent ions and their fragmentation patterns to propose elemental compositions and structures.
-
Quantification can be performed using calibration curves of available standards or through relative quantification if standards are unavailable.
Visualizing the Workflow and Pathways
To better illustrate the process, the following diagrams outline the experimental workflow and the primary radiolysis pathways of acetone.
References
- 1. researchgate.net [researchgate.net]
- 2. PRODUCTS OF RADIOLYSIS AND RADIATION OXIDATION OF ACETONE (Journal Article) | OSTI.GOV [osti.gov]
- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 4. researchgate.net [researchgate.net]
- 5. rilastech.com [rilastech.com]
- 6. ionicon.com [ionicon.com]
- 7. montrose-env.com [montrose-env.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
Propanal vs. Propanone: A Comparative Guide to Nucleophilic Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of propanal and propanone towards nucleophiles, supported by experimental data. Understanding the relative reactivity of aldehydes and ketones is fundamental in organic chemistry and crucial for designing synthetic pathways and understanding biological mechanisms.
Executive Summary
Propanal, an aldehyde, is demonstrably more reactive towards nucleophiles than propanone, a ketone. This heightened reactivity is primarily attributed to two key factors:
-
Steric Hindrance: The carbonyl carbon in propanal is bonded to a hydrogen atom and an ethyl group, presenting a less crowded environment for an incoming nucleophile. In contrast, the carbonyl carbon in propanone is bonded to two methyl groups, which create greater steric hindrance and impede nucleophilic attack.[1][2]
-
Electronic Effects: The two electron-donating methyl groups in propanone reduce the partial positive charge on the carbonyl carbon, making it a less potent electrophile. Propanal has only one electron-donating ethyl group, resulting in a more electrophilic carbonyl carbon that is more susceptible to nucleophilic attack.[2]
Quantitative Comparison of Reactivity
The difference in reactivity between propanal and propanone can be quantified by comparing the equilibrium constants (K) for their reversible addition reactions with a nucleophile. A larger equilibrium constant indicates that the product is more favored, signifying a more reactive carbonyl compound. The reaction with the bisulfite ion (HSO₃⁻) is a classic example used for this comparison.
| Carbonyl Compound | Nucleophile | Equilibrium Constant (K) at 25°C |
| Propanal | HSO₃⁻ | 6400 M⁻¹ |
| Propanone | HSO₃⁻ | 200 M⁻¹ |
Table 1: Equilibrium constants for the addition of bisulfite to propanal and propanone.[1]
The data clearly shows that the equilibrium constant for the formation of the bisulfite adduct with propanal is significantly larger than that for propanone, confirming the higher reactivity of the aldehyde.
Reaction Mechanism: Nucleophilic Addition
The fundamental reaction pathway for a nucleophile with both propanal and propanone is nucleophilic addition. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield the final product.
Caption: Generalized mechanism of nucleophilic addition to a carbonyl compound.
Experimental Protocol: Determination of Equilibrium Constants for Bisulfite Addition
The equilibrium constants for the addition of bisulfite to propanal and propanone can be determined using a spectrophotometric method. This protocol provides a framework for quantifying the reactivity difference.
Objective: To determine the equilibrium constant (K) for the reaction of propanal and propanone with sodium bisulfite.
Materials:
-
Propanal
-
Propanone
-
Sodium bisulfite (NaHSO₃)
-
Buffered solutions (e.g., phosphate (B84403) buffer, pH 7)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of propanal, propanone, and sodium bisulfite in the chosen buffer.
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for both propanal and propanone in the buffer solution.
-
Prepare a series of solutions containing a fixed concentration of the carbonyl compound (propanal or propanone) and varying concentrations of sodium bisulfite.
-
Allow the solutions to reach equilibrium.
-
Measure the absorbance of each solution at the λ_max of the carbonyl compound.
-
-
Data Analysis:
-
The decrease in absorbance of the carbonyl compound is proportional to the concentration of the bisulfite addition product formed.
-
Using the Beer-Lambert law, calculate the equilibrium concentrations of the free carbonyl compound, the bisulfite adduct, and the bisulfite ion.
-
The equilibrium constant (K) can then be calculated using the following equation: K = [Adduct] / ([Carbonyl][Bisulfite])
-
Caption: Workflow for the experimental determination of equilibrium constants.
Conclusion
Both theoretical principles and quantitative experimental data consistently demonstrate that propanal is significantly more reactive towards nucleophiles than propanone. The steric and electronic factors inherent in their molecular structures are the primary determinants of this reactivity difference. This fundamental understanding is essential for professionals in chemical research and drug development for predicting reaction outcomes and designing efficient synthetic strategies.
References
Safety Operating Guide
Proper Disposal of Propen-2-ol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Propen-2-ol (Isopropyl Alcohol)
This compound, commonly known as isopropyl alcohol (IPA), is a widely used solvent and disinfectant in research, scientific, and drug development settings. Due to its flammable nature, proper disposal is crucial to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.
Key Disposal Data and Regulatory Information
Proper management of this compound waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA). The following table summarizes key quantitative data and regulatory classifications for this compound waste.
| Parameter | Value / Classification | Regulation / Guideline |
| Common Names | Isopropyl Alcohol, Isopropanol, IPA | - |
| Chemical Formula | C₃H₈O | - |
| EPA Hazardous Waste Code | D001 (Ignitability) | 40 CFR 261.21 |
| UN Number | UN1219 | 49 CFR 172.101 |
| DOT Hazard Class | 3 (Flammable Liquid) | 49 CFR 172.101 |
| Drain Disposal | Permissible only for aqueous solutions containing <24% alcohol and at least 50% water, and in very small quantities with copious amounts of water, subject to local water authority approval.[1][2] | EPA Alcohol Exemption[2] |
| Waste Container Material | High-density polyethylene (B3416737) (HDPE), glass, or metal containers.[3] | - |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Characterization and Segregation:
-
Pure this compound and Simple Mixtures: Waste streams containing only this compound or this compound mixed with water should be collected separately from other chemical waste.
-
Contaminated this compound: If this compound is mixed with other hazardous substances (e.g., halogenated solvents, heavy metals), it must be segregated and collected in a container designated for that specific waste mixture. Do not mix incompatible waste streams.
2. Waste Collection and Container Management:
-
Container Selection: Use a chemically compatible container for waste collection. High-density polyethylene (HDPE), glass, or metal containers are generally suitable.[3] Ensure the container is in good condition with a secure, leak-proof lid.
-
Labeling: All hazardous waste containers must be properly labeled as soon as waste is first added. The label must include:
-
The full chemical name: "this compound" or "Isopropyl Alcohol".[4]
-
The applicable EPA waste code: D001.
-
An indication of the hazard (e.g., "Ignitable").[4]
-
The name and address of the generating facility.[5]
-
The accumulation start date (the date the first drop of waste is added to the container).[5]
-
Container Filling: Do not overfill waste containers. Leave at least 10% headspace to allow for vapor expansion. Keep containers closed at all times except when adding waste.
3. On-Site Storage and Handling:
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated Satellite Accumulation Area at or near the point of generation.[1]
-
Storage Conditions: The storage area must be well-ventilated and away from sources of heat, sparks, or open flames.[1] Store in a cool, dry place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (nitrile, neoprene, or butyl rubber), and a lab coat when handling this compound waste.
4. Off-Site Disposal:
-
Licensed Waste Contractor: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal contractor.
-
Hazardous Waste Manifest: For off-site transportation and disposal, a Uniform Hazardous Waste Manifest is required.[6][7] This document tracks the waste from the generator to the final disposal facility. The manifest must be accurately completed and signed by the generator, transporter, and the receiving facility.[6][7] The generator must retain a copy of the manifest for at least three years.[8]
-
Department of Transportation (DOT) Regulations: For transportation, the waste must be packaged, labeled, and placarded in accordance with DOT regulations for flammable liquids. The proper shipping name is "Isopropanol" or "Isopropyl alcohol", the UN number is UN1219, and the hazard class is 3.[9][10]
5. Spill and Emergency Procedures:
-
Small Spills: For small spills, absorb the this compound with an inert absorbent material such as sand, earth, or vermiculite. Collect the absorbed material in a sealed container for disposal as hazardous waste. Ventilate the area and eliminate all ignition sources.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team or the local fire department.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and minimizing environmental impact. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. phmsa.dot.gov [phmsa.dot.gov]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. epa.gov [epa.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Hazardous Waste Manifest Guide | Stericycle [stericycle.com]
- 9. phmsa.dot.gov [phmsa.dot.gov]
- 10. danielstraining.com [danielstraining.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
